molecular formula C4H4ClNOS B1427457 (5-Chloro-1,3-thiazol-2-YL)methanol CAS No. 50398-78-2

(5-Chloro-1,3-thiazol-2-YL)methanol

Cat. No.: B1427457
CAS No.: 50398-78-2
M. Wt: 149.6 g/mol
InChI Key: FTFSPIOBBWGKLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Chloro-1,3-thiazol-2-YL)methanol is a useful research compound. Its molecular formula is C4H4ClNOS and its molecular weight is 149.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-chloro-1,3-thiazol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClNOS/c5-3-1-6-4(2-7)8-3/h1,7H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTFSPIOBBWGKLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(5-Chloro-1,3-thiazol-2-YL)methanol chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Applications of (5-Chloro-1,3-thiazol-2-yl)methanol

Introduction

This compound is a heterocyclic organic compound featuring a core thiazole ring, a functional group of significant interest in medicinal and materials chemistry. The thiazole moiety, a five-membered aromatic ring containing both sulfur and nitrogen, is a prevalent scaffold in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] The strategic placement of a chloro group at the 5-position and a hydroxymethyl group at the 2-position endows this molecule with a unique reactivity profile, establishing it as a versatile synthetic intermediate for drug discovery and agrochemical development.[3][4][5]

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to facilitate its use in the laboratory.

Compound Identification and Physicochemical Properties

Precise identification is the cornerstone of any chemical research. The fundamental properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 50398-78-2[6][7]
Molecular Formula C₄H₄ClNOS[8]
Molecular Weight 149.60 g/mol [8]
IUPAC Name This compound
Physical Form Solid
SMILES String OCc1nc(Cl)s1
InChI Key PEOOQVDIOJQJHW-UHFFFAOYSA-N

Synthesis and Purification

The synthesis of substituted thiazoles is a well-established field in organic chemistry. While a specific, peer-reviewed synthesis for this compound is not prominently documented, a reliable route can be designed based on standard transformations of related thiazole derivatives. A highly plausible approach involves the reduction of a corresponding aldehyde or carboxylic acid derivative, which are often more accessible synthetically.

Plausible Synthetic Workflow

The diagram below illustrates a logical workflow for the synthesis and subsequent purification of the target compound from a commercially available precursor, 5-chloro-1,3-thiazole-2-carbaldehyde.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Start: 5-chloro-1,3-thiazole-2-carbaldehyde reduction Reduction with NaBH4 in Methanol (0°C to RT) start->reduction 1. Starting Material quench Reaction Quench (e.g., with water or dilute HCl) reduction->quench 2. Reaction extraction Workup: Liquid-Liquid Extraction (e.g., Ethyl Acetate/Water) quench->extraction 3. Isolation dry Drying of Organic Phase (e.g., over Na2SO4 or MgSO4) extraction->dry concentrate Solvent Removal (Rotary Evaporation) dry->concentrate crude Crude this compound concentrate->crude load Load Crude Product onto Silica Gel crude->load 4. Purification Prep chromatography Flash Column Chromatography (e.g., Hexane/Ethyl Acetate Gradient) load->chromatography collect Collect & Combine Fractions (Monitored by TLC) chromatography->collect final_concentrate Solvent Removal from Pure Fractions collect->final_concentrate final_product Pure this compound final_concentrate->final_product

Caption: Workflow for synthesis and purification.

Experimental Protocol: Synthesis via Aldehyde Reduction

This protocol describes a standard laboratory-scale synthesis. The causality behind this choice is the high selectivity and mild conditions offered by sodium borohydride for reducing aldehydes to primary alcohols without affecting the chloro-substituted aromatic ring.

  • Reaction Setup : To a stirred solution of 5-chloro-1,3-thiazole-2-carbaldehyde (1.0 eq) in anhydrous methanol (approx. 0.2 M) in a round-bottom flask, cool the mixture to 0°C using an ice bath.

  • Reagent Addition : Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction Monitoring : After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.

  • Quenching : Carefully quench the reaction by slowly adding deionized water or 1M HCl at 0°C to decompose any excess NaBH₄.

  • Extraction : Concentrate the mixture under reduced pressure to remove most of the methanol. Partition the resulting aqueous residue between ethyl acetate and water. Extract the aqueous layer two more times with ethyl acetate.

  • Washing and Drying : Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

Experimental Protocol: Purification by Column Chromatography
  • Column Packing : Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack a glass column for flash chromatography.

  • Sample Loading : Adsorb the crude product onto a small amount of silica gel and load it onto the top of the packed column.

  • Elution : Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). The polarity of the mobile phase is gradually increased to first elute non-polar impurities, followed by the target compound.

  • Fraction Collection : Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

  • Solvent Removal : Remove the solvent from the combined pure fractions using a rotary evaporator to yield this compound as a purified solid.

Spectroscopic and Analytical Characterization

While specific experimental data from vendors is often not available for specialized reagents, the structure of this compound can be reliably confirmed using standard spectroscopic techniques. The following data are predicted based on the chemical structure and established spectroscopic principles.[9]

Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~7.45 Singlet (s) 1H H-4 (thiazole) Aromatic proton on the electron-deficient thiazole ring.
~4.85 Singlet (s) 2H -CH ₂OH Methylene protons adjacent to an oxygen and the thiazole ring.

| ~2.5-3.5 | Broad Singlet (br s) | 1H | -OH | Labile proton, shift is concentration-dependent and exchanges with D₂O. |

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment Rationale
~165.0 C -2 (thiazole) Carbon attached to N, S, and the CH₂OH group.
~140.0 C -4 (thiazole) Aromatic CH carbon.
~125.0 C -5 (thiazole) Carbon bearing the chloro substituent.

| ~60.0 | -C H₂OH | Methylene carbon of the primary alcohol. |

Table 3: Predicted FT-IR Spectroscopic Data

Wavenumber (cm⁻¹) Vibration Type Functional Group
3400-3200 (broad) O-H stretch Alcohol (-OH)
~3100 C-H stretch (aromatic) Thiazole ring C-H
~2920 C-H stretch (aliphatic) Methylene (-CH₂)
1550-1450 C=N, C=C stretch Thiazole ring
~1050 C-O stretch Primary alcohol

| ~800 | C-Cl stretch | Chloro-aromatic |

Table 4: Predicted Mass Spectrometry (EI) Data

m/z Assignment Rationale
149/151 [M]⁺ Molecular ion peak, showing the characteristic ~3:1 isotopic pattern for chlorine (³⁵Cl/³⁷Cl).
120/122 [M - CH₂OH]⁺ Loss of the hydroxymethyl radical.

| 114 | [M - Cl]⁺ | Loss of the chlorine radical. |

Analytical Workflow

G cluster_primary Primary Confirmation cluster_secondary Secondary Confirmation product Purified Product nmr 1H & 13C NMR (Confirms C-H framework) product->nmr ms Mass Spectrometry (MS) (Confirms MW & Formula) product->ms ir FT-IR Spectroscopy (Confirms Functional Groups) product->ir purity Purity Analysis (HPLC or GC) product->purity final Structurally Confirmed & Pure Compound nmr->final ms->final ir->final purity->final

Caption: Logical flow of spectroscopic analysis.

Chemical Reactivity and Mechanistic Insights

The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its functional groups.

  • Hydroxymethyl Group (-CH₂OH) : As a primary alcohol, this group is the most versatile site for modification. It can be readily:

    • Oxidized to the corresponding aldehyde or carboxylic acid using reagents like manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC) for the aldehyde, or stronger oxidants like potassium permanganate (KMnO₄) for the carboxylic acid.

    • Esterified by reacting with carboxylic acids (Fischer esterification) or acyl chlorides/anhydrides.

    • Converted to an ether via Williamson ether synthesis (after deprotonation to the alkoxide).

    • Substituted with other halides (e.g., using SOCl₂ to form the chloromethyl derivative), creating an electrophilic site.

  • Thiazole Ring : The aromatic thiazole ring is relatively electron-deficient.[1]

    • The C-H bond at the 4-position can potentially be deprotonated with a strong base to form an organometallic species for further functionalization.

    • The ring nitrogen is a site of basicity and can be protonated or alkylated.

  • Chloro Group (-Cl) : The C5-chloro group is attached to an aromatic ring, making it less susceptible to standard nucleophilic substitution than an alkyl chloride. However, it can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of carbon-carbon or carbon-heteroatom bonds at this position.

Caption: Key reactive sites on the molecule.

Applications in Research and Development

The true value of this compound lies in its application as a molecular building block.

  • Drug Discovery : The thiazole scaffold is a "privileged structure" in medicinal chemistry, found in drugs with anti-cancer, anti-bacterial, anti-fungal, and anti-inflammatory properties.[1][2] This compound allows for the synthesis of novel derivatives where the -CH₂OH group can be modified to introduce pharmacophores or linking groups, while the -Cl at C5 can be used to modulate electronic properties or serve as a handle for late-stage functionalization.[10]

  • Agrochemicals : The 2-chloro-5-substituted-methylthiazole motif is central to the structure of neonicotinoid insecticides like Thiamethoxam and Clothianidin.[4][11] this compound provides an isomeric scaffold that is invaluable for synthesizing new pesticide candidates and conducting structure-activity relationship (SAR) studies to develop agents with improved efficacy or selectivity.

  • Materials Science : Heterocyclic compounds are being explored for applications in organic electronics. Thiazole-containing polymers and small molecules can possess interesting optical and electronic properties. This compound can serve as a monomer or precursor for such advanced materials.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from its isomer, (2-Chloro-1,3-thiazol-5-yl)methanol, and general chemical safety principles should be strictly followed.

  • Hazard Classification : Assumed to be harmful if swallowed (Acute Toxicity 4, Oral), a skin irritant (Skin Irritation 2), and capable of causing serious eye damage (Eye Damage 1).[12]

  • Personal Protective Equipment (PPE) : Always wear safety glasses with side shields or goggles, a laboratory coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.

  • Handling : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[13] Avoid creating dust.

  • First Aid :

    • Eyes : Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

    • Skin : Wash off with soap and plenty of water. Remove contaminated clothing.

    • Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

    • Inhalation : Move to fresh air. If breathing is difficult, give oxygen.

  • Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place. Store at room temperature is generally acceptable.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its trifunctional nature—a reactive primary alcohol, a modifiable chloro-substituent, and a biologically relevant thiazole core—makes it a powerful tool for synthetic chemists. By understanding its physicochemical properties, reactivity, and handling requirements, researchers can effectively leverage this compound to construct novel molecules for a wide array of applications, from life-saving pharmaceuticals to advanced agricultural products.

References

An In-Depth Technical Guide to (5-Chloro-1,3-thiazol-2-yl)methanol for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of (5-Chloro-1,3-thiazol-2-yl)methanol

This compound, bearing the CAS Number 50398-78-2 , is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and drug discovery.[1] Its strategic importance is rooted in the versatile reactivity of the thiazole ring, a scaffold present in numerous FDA-approved drugs.[2] The presence of a chloro substituent and a hydroxymethyl group at key positions provides synthetic handles for the elaboration of more complex molecular architectures, making it a valuable precursor for the synthesis of novel therapeutic agents.[3] This guide offers an in-depth exploration of its synthesis, properties, and applications, providing researchers with the technical insights necessary to effectively utilize this compound in their research endeavors.

Physicochemical Properties and Structural Elucidation

A comprehensive understanding of the physicochemical properties of this compound is fundamental to its application in research and development. The key properties are summarized in the table below.

PropertyValueSource
CAS Number 50398-78-2[1]
Molecular Formula C₄H₄ClNOS[1]
Molecular Weight 149.60 g/mol [1]
Appearance Predicted to be a solidN/A
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and DMSON/A
Spectroscopic Characterization: A Predictive Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methylene protons (CH₂) of the hydroxymethyl group, likely in the range of 4.5-5.0 ppm. The proton on the thiazole ring is anticipated to appear as a singlet further downfield.

  • ¹³C NMR: The carbon NMR spectrum will feature distinct signals for the carbon atoms of the thiazole ring, with the carbon bearing the chlorine atom being significantly influenced by its electronegativity. The carbon of the hydroxymethyl group is expected to resonate in the range of 60-65 ppm.

Infrared (IR) Spectroscopy:

The IR spectrum will be characterized by a broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. Characteristic C-Cl stretching vibrations are expected in the fingerprint region.

Mass Spectrometry (MS):

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (149.60 g/mol ). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak.

Synthesis of this compound: A Plausible Synthetic Pathway

A robust and efficient synthesis of this compound is crucial for its accessibility in research. While a specific, validated protocol for this exact molecule is not widely published, a plausible and chemically sound synthetic route can be devised based on established methodologies for the synthesis of substituted thiazoles. A likely precursor for this synthesis is 2-amino-5-chlorothiazole.

Proposed Synthetic Workflow

Synthesis_Workflow cluster_0 Diazotization cluster_1 Hydrolysis cluster_2 Work-up and Purification 2-Amino-5-chlorothiazole 2-Amino-5-chlorothiazole Diazonium_Salt 5-Chloro-1,3-thiazol-2-diazonium salt 2-Amino-5-chlorothiazole->Diazonium_Salt NaNO₂, HCl, 0-5 °C This compound This compound Diazonium_Salt->this compound H₂O, Δ Crude_Product Crude Product This compound->Crude_Product Extraction Pure_Product Purified this compound Crude_Product->Pure_Product Column Chromatography

Caption: A plausible synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothesized)

Step 1: Diazotization of 2-Amino-5-chlorothiazole

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-amino-5-chlorothiazole in a suitable acidic medium (e.g., a mixture of hydrochloric acid and water) and cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at this temperature for an additional 30 minutes to ensure complete formation of the diazonium salt.

Step 2: Hydrolysis of the Diazonium Salt

  • To the cold diazonium salt solution, slowly add water while gradually allowing the reaction mixture to warm to room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The evolution of nitrogen gas will be observed.

  • Continue heating until the starting material is consumed.

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature and neutralize it with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a versatile building block in the synthesis of a wide range of biologically active molecules. The thiazole nucleus is a common feature in drugs with diverse therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer agents.[2]

Role as a Synthetic Intermediate

The hydroxymethyl group at the 2-position can be readily oxidized to an aldehyde or a carboxylic acid, providing a key functional group for further derivatization. The chloro substituent at the 5-position can participate in various cross-coupling reactions, allowing for the introduction of diverse substituents to modulate the biological activity and physicochemical properties of the target molecules.

Applications cluster_0 Starting Material cluster_1 Functional Group Transformations cluster_2 Intermediate Scaffolds cluster_3 Potential Therapeutic Agents Start This compound Oxidation Oxidation Start->Oxidation Coupling Cross-Coupling Reactions Start->Coupling Aldehyde 5-Chloro-1,3-thiazole-2-carbaldehyde Oxidation->Aldehyde Carboxylic_Acid 5-Chloro-1,3-thiazole-2-carboxylic acid Oxidation->Carboxylic_Acid Derivatized_Thiazole Derivatized Thiazole Core Coupling->Derivatized_Thiazole Antimicrobials Antimicrobials Aldehyde->Antimicrobials Anti-inflammatories Anti-inflammatories Carboxylic_Acid->Anti-inflammatories Anticancer_Agents Anticancer Agents Derivatized_Thiazole->Anticancer_Agents

Caption: Synthetic utility of this compound in medicinal chemistry.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. Although a specific Safety Data Sheet (SDS) for this compound is not widely available, general guidelines for handling chlorinated heterocyclic compounds should be followed.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[6]

  • Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors or dust.[6]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[5]

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[7]

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its unique combination of a reactive thiazole core, a chloro substituent, and a hydroxymethyl group provides a rich platform for chemical exploration. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, its potential applications, and essential safety information to empower researchers in their drug discovery and development efforts.

References

An In-Depth Technical Guide to the Synthesis of (5-Chloro-1,3-thiazol-2-YL)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining (5-Chloro-1,3-thiazol-2-YL)methanol, a key intermediate in the development of various pharmaceutical and agrochemical agents. The document is intended for an audience of researchers, scientists, and professionals in drug development. It emphasizes not only the procedural steps but also the underlying chemical principles and strategic considerations for a successful synthesis. The primary focus is on a robust and scalable Grignard-based approach, with an alternative Sandmeyer-based route also discussed. Detailed experimental protocols, data interpretation, and safety precautions are included to ensure the practical applicability of the described methods.

Introduction: The Significance of the 5-Chloro-1,3-thiazole Moiety

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. The introduction of a chlorine atom at the 5-position and a hydroxymethyl group at the 2-position creates a versatile building block, this compound. This substitution pattern allows for further molecular elaboration, making it a valuable intermediate in the synthesis of targeted therapeutic agents. The strategic placement of the chloro and hydroxymethyl groups offers distinct points for chemical modification, enabling the exploration of structure-activity relationships in drug discovery programs.

Strategic Analysis of Synthetic Routes

Two principal retrosynthetic disconnections are considered for the synthesis of this compound. The choice of the optimal route depends on the availability of starting materials, scalability, and overall efficiency.

Primary Strategy: Grignard Reagent Carboxylation and Subsequent Reduction

This approach is deemed the most direct and reliable. It commences with the commercially available 2-bromo-5-chlorothiazole and proceeds through a carboxylated intermediate. The key transformations are:

  • Formation of a Grignard Reagent: The generation of a nucleophilic carbon at the 2-position of the thiazole ring.

  • Carboxylation: The introduction of a carboxylic acid moiety by reacting the Grignard reagent with carbon dioxide.

  • Reduction: The conversion of the carboxylic acid to the target primary alcohol.

Alternative Strategy: Sandmeyer Reaction from an Amino Precursor

An alternative pathway involves the diazotization of an amino-substituted thiazole followed by a Sandmeyer reaction to introduce the desired functionality at the 2-position. This route is contingent on the accessibility of the requisite amino-thiazole precursor.

In-Depth Mechanistic Insights

A thorough understanding of the reaction mechanisms is paramount for troubleshooting and optimization.

The Grignard Reaction on the Thiazole Scaffold

The formation of the Grignard reagent from 2-bromo-5-chlorothiazole involves the insertion of magnesium into the carbon-bromine bond. This inverts the polarity at the C2 position, transforming it from an electrophilic to a highly nucleophilic center. The thiazole ring's heteroatoms can influence the stability and reactivity of the Grignard reagent.

Reduction of Carboxylic Acids with Lithium Aluminum Hydride (LiAlH₄)

The reduction of a carboxylic acid with LiAlH₄ is a powerful and efficient transformation. The mechanism involves the initial deprotonation of the acidic carboxylic proton by the hydride, followed by coordination of the aluminum to the carboxylate oxygen atoms. This is followed by successive hydride transfers to the carbonyl carbon, leading to the formation of a primary alcohol upon acidic workup. It is crucial to note that this reaction is highly exothermic and requires stringent anhydrous conditions.

Detailed Experimental Protocols

The following protocols are presented as a guide and may require optimization based on laboratory conditions and reagent purity.

Primary Route: Synthesis via Grignard Reagent

Step 1: Synthesis of 5-Chloro-1,3-thiazole-2-carboxylic acid

  • Materials: 2-Bromo-5-chlorothiazole, Magnesium turnings, Anhydrous diethyl ether or THF, Dry ice (solid CO₂), Hydrochloric acid.

  • Procedure:

    • To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq.).

    • Add a small crystal of iodine to activate the magnesium.

    • In the dropping funnel, place a solution of 2-bromo-5-chlorothiazole (1.0 eq.) in anhydrous diethyl ether.

    • Add a small portion of the halide solution to the magnesium and warm gently to initiate the reaction.

    • Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

    • Cool the reaction mixture to room temperature and then pour it slowly over crushed dry ice.

    • Allow the mixture to warm to room temperature, and then add dilute hydrochloric acid to quench the reaction and dissolve the magnesium salts.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 5-Chloro-1,3-thiazole-2-carboxylic acid.

Step 2: Synthesis of this compound

  • Materials: 5-Chloro-1,3-thiazole-2-carboxylic acid, Lithium aluminum hydride (LiAlH₄), Anhydrous tetrahydrofuran (THF), Sodium sulfate decahydrate, Ethyl acetate.

  • Procedure:

    • In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare a suspension of LiAlH₄ (2.0 eq.) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of 5-Chloro-1,3-thiazole-2-carboxylic acid (1.0 eq.) in anhydrous THF to the LiAlH₄ suspension.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).[1]

    • Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with THF and ethyl acetate.

    • Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude this compound.

    • Purify the product by column chromatography on silica gel.

Data Presentation and Characterization

The successful synthesis of the target compound and its intermediate should be confirmed by appropriate analytical techniques.

CompoundMolecular FormulaMolecular WeightExpected Yield (%)Key Spectroscopic Data (¹H NMR, ¹³C NMR, MS)
5-Chloro-1,3-thiazole-2-carboxylic acidC₄H₂ClNO₂S179.58 g/mol 60-70¹H NMR (CDCl₃): δ ~7.8 (s, 1H, thiazole H4), ~10.0 (br s, 1H, COOH). ¹³C NMR (CDCl₃): δ ~165 (C=O), ~150 (thiazole C2), ~140 (thiazole C5), ~125 (thiazole C4). MS (ESI): m/z [M-H]⁻ calculated for C₄HClNO₂S⁻: 177.9, found 177.9.
This compoundC₄H₄ClNOS149.60 g/mol 70-80¹H NMR (CDCl₃): δ ~7.5 (s, 1H, thiazole H4), ~4.8 (s, 2H, CH₂), ~3.5 (br s, 1H, OH). ¹³C NMR (CDCl₃): δ ~160 (thiazole C2), ~145 (thiazole C5), ~120 (thiazole C4), ~60 (CH₂). MS (ESI): m/z [M+H]⁺ calculated for C₄H₅ClNOS⁺: 150.0, found 150.0.

Visualizing the Synthetic Pathway

The following diagrams illustrate the key transformations in the synthesis of this compound.

Synthesis_Workflow cluster_start Starting Material cluster_grignard Grignard Formation cluster_carboxylation Carboxylation cluster_reduction Reduction A 2-Bromo-5-chlorothiazole B Mg, Anhydrous Ether A->B Step 1 C 2-(Bromomagnesium)-5-chlorothiazole B->C D 1. CO₂ (Dry Ice) 2. H₃O⁺ C->D Step 2 E 5-Chloro-1,3-thiazole-2-carboxylic acid D->E F 1. LiAlH₄, Anhydrous THF 2. Workup E->F Step 3 G This compound F->G

Figure 1. Workflow for the Grignard-based synthesis.

Reaction_Mechanism cluster_grignard Grignard Reagent Formation cluster_carboxylation Carboxylation cluster_reduction Reduction of Carboxylic Acid R_Br R-Br Mg Mg R_MgBr R-MgBr Mg->R_MgBr Insertion R_MgBr2 R-MgBr CO2 O=C=O R_MgBr2->CO2 Nucleophilic Attack Adduct R-COO⁻MgBr⁺ CO2->Adduct H3O H₃O⁺ Adduct->H3O Protonation R_COOH R-COOH H3O->R_COOH R_COOH2 R-COOH LiAlH4 LiAlH₄ R_COOH2->LiAlH4 1. Deprotonation 2. Hydride Attack Intermediate [Intermediate Aldehyde] LiAlH4->Intermediate LiAlH4_2 LiAlH₄ Intermediate->LiAlH4_2 Hydride Attack R_CH2OH R-CH₂OH LiAlH4_2->R_CH2OH

Figure 2. Key mechanistic steps in the synthesis.

Safety and Handling

  • Grignard Reagents: Are highly reactive and pyrophoric. All reactions must be conducted under an inert atmosphere (nitrogen or argon) using anhydrous solvents.

  • Lithium Aluminum Hydride: Reacts violently with water and protic solvents. It should be handled with extreme care in a fume hood, away from any sources of moisture. The quenching process is highly exothermic and should be performed slowly and with adequate cooling.

  • Solvents: Diethyl ether and THF are highly flammable. Use appropriate safety measures to prevent ignition.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves, when handling these chemicals.

Conclusion and Future Perspectives

The synthesis of this compound is a critical process for the advancement of various chemical research and development programs. The Grignard-based route presented in this guide offers a reliable and scalable method for obtaining this valuable intermediate. Future work may focus on the development of more sustainable and environmentally benign synthetic methods, potentially exploring catalytic or flow chemistry approaches to further enhance the efficiency and safety of this synthesis.

References

An In-depth Technical Guide to (5-Chloro-1,3-thiazol-2-yl)methanol: Molecular Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Thiazole Scaffold

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1][2] This structural motif is present in a wide array of biologically active compounds, from natural products like thiamine (Vitamin B1) to blockbuster synthetic drugs.[1] The versatility of the thiazole nucleus allows for diverse chemical modifications, enabling the fine-tuning of pharmacological properties. Thiazole derivatives have demonstrated a broad spectrum of therapeutic activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects.[2][3] The incorporation of a chlorine atom and a hydroxymethyl group onto the thiazole scaffold, as seen in (5-Chloro-1,3-thiazol-2-yl)methanol, can significantly influence its physicochemical properties and biological activity, making it a valuable building block in drug discovery.[4][5]

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecular structure and properties of this compound is fundamental to its application in rational drug design.

Table 1: Physicochemical Properties of this compound and Related Analogs

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC4H4ClNOS149.60Not Available
(2-Chloro-1,3-thiazol-5-yl)methanolC4H4ClNOS149.60145015-15-2[6]
(2-Methyl-1,3-thiazol-5-yl)methanolC5H7NOS129.1856012-38-5[7]
(5-Ethyl-1,3-thiazol-2-yl)methanolC6H9NOS-1340572-19-1[8]
(5-Methyl-1,3-thiazol-2-yl)methanolC6H7NOS-202932-04-5

Note: Data for this compound is inferred from its isomer and related structures. A direct CAS number was not found in the initial search.

The structure of this compound features a central 1,3-thiazole ring. A chlorine atom is substituted at the 5-position, and a hydroxymethyl (-CH2OH) group is attached at the 2-position. The presence of the electronegative chlorine atom and the polar hydroxymethyl group significantly impacts the molecule's electronic distribution, solubility, and potential for intermolecular interactions, such as hydrogen bonding. These features are critical for its interaction with biological targets.

Synthesis and Characterization

A common route to 2-hydroxymethylthiazoles involves the Hantzsch thiazole synthesis, where a thiourea or thioamide is reacted with an α-haloketone or α-haloaldehyde. For the target molecule, a plausible precursor would be a derivative of 1,3-dichloroacetone.

A potential, though not explicitly detailed, synthetic pathway could involve the hydrolysis of a related chloromethylthiazole derivative. For instance, 2-chloro-5-chloromethylthiazole can be hydrolyzed to form 2-chloro-5-hydroxymethylthiazole.[9] This suggests that a similar transformation could be applied to a precursor of this compound.

3.1. General Experimental Protocol for Thiazole Synthesis

The following is a generalized protocol based on common methods for synthesizing thiazole derivatives, which would require optimization for the specific target molecule.

Step 1: Thioamide Formation

  • React an appropriate starting material with a sulfurizing agent like Lawesson's reagent to form the necessary thioamide precursor.

Step 2: Hantzsch Condensation

  • Dissolve the thioamide in a suitable solvent (e.g., ethanol, acetic acid).

  • Add an equimolar amount of an appropriate α-halocarbonyl compound (e.g., a derivative of 1,3-dichloroacetone).

  • Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

Step 3: Work-up and Purification

  • After cooling, neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

3.2. Spectroscopic Characterization

The structural confirmation of this compound would rely on a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would show characteristic signals for the methylene protons of the hydroxymethyl group and the proton on the thiazole ring. The chemical shifts would be influenced by the adjacent chloro and hydroxyl groups.

    • ¹³C NMR: Would reveal distinct peaks for the carbon atoms of the thiazole ring, the chlorosubstituted carbon, and the methylene carbon of the hydroxymethyl group.[10][11]

  • Mass Spectrometry (MS): Would provide the molecular weight of the compound and fragmentation patterns characteristic of the thiazole ring and its substituents. The isotopic signature of chlorine (³⁵Cl and ³⁷Cl) would be a key feature in the mass spectrum.[12]

  • Infrared (IR) Spectroscopy: Would display characteristic absorption bands for the O-H stretch of the alcohol, C-H stretches, C=N and C=C stretches of the thiazole ring, and the C-Cl stretch.

Applications in Drug Discovery and Medicinal Chemistry

Thiazole derivatives are integral to the development of new therapeutic agents.[1] The presence of a chlorine atom can enhance the lipophilicity of a molecule, potentially improving its membrane permeability and oral bioavailability.[4][5] The hydroxymethyl group provides a site for further chemical modification, allowing for the synthesis of a library of derivatives with varied biological activities.

4.1. Potential Therapeutic Targets

Given the broad biological activities of thiazole-containing compounds, this compound and its derivatives could be investigated for a range of therapeutic applications:

  • Anticancer Agents: Many thiazole derivatives have shown potent cytotoxic activity against various cancer cell lines.[3][13]

  • Antimicrobial Agents: The thiazole nucleus is a component of several antibiotics, and novel derivatives continue to be explored for their antibacterial and antifungal properties.[2]

  • Antiviral Agents: Compounds like Ritonavir, which contains a thiazole moiety, are effective antiviral drugs.[1][2]

  • Enzyme Inhibitors: The thiazole scaffold can be designed to interact with the active sites of various enzymes, making it a valuable template for developing enzyme inhibitors.

4.2. Signaling Pathway Visualization

To illustrate a potential mechanism of action for a hypothetical drug candidate derived from this compound, the following diagram depicts a simplified kinase signaling pathway, a common target in cancer therapy.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Activation Drug This compound Derivative Drug->Receptor Inhibition Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activation GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Regulation

References

A Technical Guide to the Spectroscopic Characterization of (5-Chloro-1,3-thiazol-2-YL)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Chloro-1,3-thiazol-2-YL)methanol is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2][3][4][5] The thiazole ring is a privileged scaffold in a multitude of clinically approved drugs, exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2][5][6] The unique structural and electronic properties of the thiazole nucleus, a five-membered heterocycle containing sulfur and nitrogen, make it a focal point for the development of novel therapeutic agents.[2][5] The presence of a chloro substituent and a hydroxymethyl group on the thiazole ring of this compound offers opportunities for further chemical modification to modulate its biological activity.

Accurate structural elucidation and purity assessment are critical in the drug discovery pipeline. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous characterization of such novel chemical entities. This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, grounded in the fundamental principles of spectroscopic analysis of heterocyclic compounds.[7][8]

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data.

G cluster_MS Mass Spectrometry Workflow A Sample Introduction B Ionization (EI) A->B C Mass Analysis (m/z) B->C D Detection C->D E Data Interpretation D->E

References

NMR and mass spectrometry of (5-Chloro-1,3-thiazol-2-YL)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the NMR and Mass Spectrometry of (5-Chloro-1,3-thiazol-2-yl)methanol

Introduction

This compound is a heterocyclic compound featuring a chlorinated thiazole ring substituted with a hydroxymethyl group. As a functionalized thiazole, it serves as a valuable building block in medicinal chemistry and materials science. Thiazole rings are key components in numerous pharmaceuticals, including sulfathiazole (an antimicrobial) and ritonavir (an antiretroviral). The precise characterization of such molecules is paramount for ensuring purity, confirming identity, and understanding reactivity in drug development and synthesis workflows.

This guide provides an in-depth analysis of the structural elucidation of this compound using two cornerstone analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). As a Senior Application Scientist, my objective is not merely to present data but to explain the underlying principles and the rationale behind the spectral interpretations. We will explore how each signal in the NMR spectrum and each fragment in the mass spectrum serves as a puzzle piece, culminating in the unambiguous confirmation of the molecular structure.

Molecular Structure and Spectroscopic Overview

The structural integrity of a synthetic intermediate like this compound is the foundation of any subsequent research. NMR provides a detailed map of the proton and carbon environments, while MS gives a precise molecular weight and reveals the molecule's fragmentation pattern under energetic conditions, offering corroborative structural evidence.

Diagram: Annotated Molecular Structure

The following diagram illustrates the structure of this compound with numbering conventions used for spectral assignment.

Caption: Structure of this compound with key atoms labeled.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and the proximity of neighboring protons. For this compound, with the chemical formula C₄H₄ClNOS, we expect to see three distinct signals corresponding to the thiazole ring proton (H4), the methylene protons (-CH₂-), and the hydroxyl proton (-OH).

Expected ¹H NMR Spectral Data (in CDCl₃):

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Chemical Shift and Multiplicity
-OH ~2.5 - 4.0Broad Singlet1HThe chemical shift is variable and depends on concentration and temperature due to hydrogen bonding. The proton exchanges rapidly, resulting in a broad signal that typically does not couple with adjacent protons.
-CH₂- ~4.85Singlet2HThese protons are adjacent to both the electron-withdrawing thiazole ring and the electronegative oxygen atom, causing a significant downfield (deshielded) shift. With no adjacent protons, the signal appears as a sharp singlet.
H4 ~7.50Singlet1HThis proton is attached to an aromatic, electron-rich heterocyclic ring. Its position at C4 is adjacent to the sulfur atom and the chlorine-bearing C5 carbon. The electronegativity of the surrounding atoms results in a downfield shift into the aromatic region. It appears as a singlet as there are no vicinal protons to couple with.

Note: Predicted chemical shifts are based on established principles of NMR spectroscopy and data from analogous structures. The exact values can vary based on solvent and experimental conditions.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Given the low symmetry of this compound, we expect to see four distinct signals.

Expected ¹³C NMR Spectral Data (in CDCl₃):

Signal AssignmentPredicted Chemical Shift (δ, ppm)Rationale for Chemical Shift
-CH₂OH ~62This aliphatic carbon is deshielded by the directly attached oxygen atom, placing it in the typical range for a carbon in an alcohol.
C4 ~120This is the only carbon in the thiazole ring bonded to a hydrogen. Its chemical shift is influenced by the aromatic system and the adjacent sulfur atom.
C5 ~140The C5 carbon is directly attached to the highly electronegative chlorine atom, causing a strong deshielding effect and shifting it significantly downfield.
C2 ~170This carbon is bonded to two heteroatoms (N and S) within the ring and is also attached to the hydroxymethyl group. This environment is highly electron-deficient, resulting in the most downfield shift of all carbons.

Part 2: Mass Spectrometry (MS) Analysis

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern. For this compound (MW = 149.60 g/mol ), Electrospray Ionization (ESI) is a suitable soft ionization technique.

Expected Mass Spectrometry Data (ESI-MS):

IonExpected m/zNotes
[M+H]⁺ 150.0The protonated molecular ion. The presence of chlorine will result in an isotopic peak at m/z 152.0 with an intensity of approximately one-third of the [M+H]⁺ peak, which is a characteristic signature for a monochlorinated compound.
[M+Na]⁺ 172.0The sodium adduct, commonly observed in ESI-MS. An isotopic peak at m/z 174.0 will also be present.
[M-H₂O+H]⁺ 132.0This fragment corresponds to the loss of a water molecule (18 Da) from the protonated parent ion. This is a very common fragmentation pathway for alcohols.
[C₄H₂ClNS]⁺ 119.0This fragment results from the cleavage of the C-C bond between the thiazole ring and the methylene group, representing the loss of the CH₂OH group (31 Da).

Diagram: Proposed ESI-MS Fragmentation Pathway

Figure 2. Proposed ESI-MS Fragmentation of this compound parent [M+H]⁺ m/z = 150.0 / 152.0 frag1 [M - H₂O + H]⁺ m/z = 132.0 / 134.0 parent->frag1 - H₂O frag2 [M - CH₂OH]⁺ m/z = 119.0 / 121.0 parent->frag2 - CH₂OH

Caption: Key fragmentation steps for protonated this compound.

This fragmentation pattern, particularly the characteristic isotopic signature of chlorine and the logical loss of the hydroxymethyl and water moieties, provides strong, confirmatory evidence for the proposed structure.

Part 3: Experimental Protocols

To ensure reproducible and high-quality data, standardized experimental procedures are essential.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup (for a 400 MHz Spectrometer):

    • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Use a 30-degree pulse angle.

    • Set the relaxation delay to 2 seconds.

    • Acquire 16 scans.

    • Process the data with Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the TMS signal at 0.00 ppm.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • Use a proton-decoupled pulse sequence.

    • Set the relaxation delay to 5 seconds.

    • Acquire 1024 scans.

    • Process the data and reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Protocol 2: ESI-MS Sample Preparation and Acquisition
  • Sample Preparation:

    • Prepare a stock solution of the compound at 1 mg/mL in methanol.

    • Dilute the stock solution to a final concentration of 10 µg/mL using a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The acid promotes protonation.

  • Instrument Setup (for a Q-TOF or Orbitrap Mass Spectrometer):

    • Set the instrument to positive ion ESI mode.

    • Infuse the sample directly into the source at a flow rate of 5-10 µL/min.

  • Data Acquisition:

    • Set the capillary voltage to 3.5 kV.

    • Set the source temperature to 120°C.

    • Acquire data in full scan mode over a mass range of m/z 50-500.

    • For fragmentation studies (MS/MS), perform a product ion scan on the precursor ion of interest (e.g., m/z 150.0) using collision-induced dissociation (CID) with an appropriate collision energy (e.g., 15-25 eV).

Diagram: General Analytical Workflow

Figure 3. Workflow for Structural Characterization A Sample Weighing & Dilution B NMR Analysis (¹H & ¹³C) A->B C MS Analysis (ESI-MS & MS/MS) A->C D Spectral Processing B->D C->D E Data Interpretation D->E F Structure Confirmation E->F

Caption: A streamlined workflow from sample preparation to final structure confirmation.

Conclusion

The combined application of NMR spectroscopy and mass spectrometry provides a robust and definitive characterization of this compound. ¹H and ¹³C NMR precisely map the atomic framework of the molecule, confirming the presence and environment of the thiazole ring, the hydroxymethyl group, and the single aromatic proton. Mass spectrometry corroborates this finding by providing an accurate molecular weight, a clear isotopic pattern confirming the presence of chlorine, and a logical fragmentation pathway consistent with the proposed structure. This comprehensive analytical approach is indispensable for ensuring the quality and identity of key intermediates in research and development.

An In-depth Technical Guide to (5-Chloro-1,3-thiazol-2-YL)methanol: Navigating a Complex Chemical Landscape

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Note on Isomeric Complexity

The landscape of substituted thiazoles presents a fascinating yet challenging area of chemical research. A critical aspect often encountered is the significant difference in the physical, chemical, and biological properties of isomers. This guide focuses on (5-Chloro-1,3-thiazol-2-YL)methanol . It is imperative to distinguish this compound from its close isomer, (2-Chloro-1,3-thiazol-5-yl)methanol . Much of the readily available literature and commercial listings can be ambiguous, often leading to confusion between these two distinct molecules. This guide will meticulously delineate the available information for the target compound while also referencing data for its isomer to highlight the importance of precise isomeric identification in research and development.

Core Molecular Attributes

This compound is a heterocyclic compound featuring a thiazole ring substituted with a chlorine atom at the 5-position and a hydroxymethyl group at the 2-position. The thiazole ring is a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms, a scaffold that is a cornerstone in medicinal chemistry due to its wide range of biological activities.[1][2] The presence of a chlorine atom can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive moiety in drug design.[3]

Table 1: Computed and Predicted Physicochemical Properties

PropertyValueSource
Molecular Formula C₄H₄ClNOS-
Molecular Weight 149.60 g/mol
IUPAC Name This compound-
SMILES C1=C(SC(=N1)CO)Cl-
InChI Key PEOOQVDIOJQJHW-UHFFFAOYSA-N (for isomer)

Note: Some identifiers, like the InChI key, are more readily available for the more common isomer, (2-Chloro-1,3-thiazol-5-yl)methanol, and are provided here for comparative reference.

Synthesis and Reactivity: A Landscape of Possibilities

Detailed, peer-reviewed synthesis protocols specifically for this compound are not extensively documented in publicly accessible literature. However, general synthetic strategies for substituted thiazoles can provide a foundational understanding for its potential preparation. The renowned Hantzsch thiazole synthesis, or variations thereof, which involves the condensation of a-haloketones with thioamides, remains a fundamental approach in thiazole chemistry.

For the synthesis of the isomeric (2-Chloro-1,3-thiazol-5-yl)methanol, a common precursor is 2-chloro-5-chloromethyl-1,3-thiazole.[4][5][6] This intermediate can be synthesized through various patented methods, often starting from compounds like allyl isothiocyanate or 1,3-dichloropropene.[4][6] Subsequent hydrolysis of the chloromethyl group would yield the corresponding methanol.

Hypothetical Synthetic Workflow:

G cluster_0 Potential Synthesis of this compound Thioamide Thioamide Cyclocondensation Cyclocondensation Thioamide->Cyclocondensation alpha-halocarbonyl alpha-halocarbonyl alpha-halocarbonyl->Cyclocondensation Substituted_Thiazole Substituted_Thiazole Cyclocondensation->Substituted_Thiazole Hantzsch Synthesis Principle Functional_Group_Interconversion Functional_Group_Interconversion Substituted_Thiazole->Functional_Group_Interconversion e.g., Reduction of an ester Target_Molecule This compound Functional_Group_Interconversion->Target_Molecule

Caption: A generalized workflow for thiazole synthesis.

The reactivity of the thiazole ring is influenced by the electron-withdrawing nature of the chlorine atom and the activating effect of the sulfur and nitrogen atoms. The hydroxymethyl group can undergo typical alcohol reactions, such as oxidation to an aldehyde or carboxylic acid, and esterification.

Spectroscopic Characterization: An Area for Further Investigation

  • ¹H NMR: A singlet for the proton on the thiazole ring (C4-H), a singlet or triplet for the methylene protons of the hydroxymethyl group, and a broad singlet for the hydroxyl proton.

  • ¹³C NMR: Resonances for the three carbon atoms of the thiazole ring and one for the methylene carbon. The carbon attached to the chlorine atom would be significantly influenced.

  • IR Spectroscopy: Characteristic peaks for O-H stretching (broad), C-H stretching, C=N and C=C stretching of the thiazole ring, and C-Cl stretching.

  • Mass Spectrometry: A molecular ion peak corresponding to its molecular weight, along with a characteristic isotopic pattern due to the presence of chlorine.

Applications in Drug Discovery and Development: A Focus on the Thiazole Scaffold

While specific biological activities of this compound are not widely reported, the thiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[3] Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2][7][8]

The introduction of a chlorine atom at the 5-position and a hydroxymethyl group at the 2-position provides handles for further chemical modification, making it a potentially valuable building block for the synthesis of more complex molecules with desired biological activities. For instance, the hydroxymethyl group can be used to link the thiazole core to other pharmacophores.

Logical Relationship of Thiazole Derivatives in Drug Discovery:

G Thiazole_Core Thiazole Core Modified_Scaffold This compound Thiazole_Core->Modified_Scaffold Substituents Functional Groups (e.g., -Cl, -CH2OH) Substituents->Modified_Scaffold Biological_Activity Diverse Biological Activities Modified_Scaffold->Biological_Activity Structure-Activity Relationship Drug_Candidate Potential Drug Candidate Biological_Activity->Drug_Candidate Lead Optimization

Caption: Role of substituted thiazoles in drug discovery.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available.[9] However, based on the data for the isomeric (2-Chloro-1,3-thiazol-5-yl)methanol and general knowledge of similar chlorinated heterocyclic compounds, it should be handled with care in a well-ventilated laboratory, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion and Future Outlook

This compound represents a chemical entity with significant potential, primarily derived from the established importance of the substituted thiazole scaffold in medicinal chemistry. However, a notable gap exists in the scientific literature regarding its specific physical and chemical properties, detailed synthesis, and biological activity. This guide underscores the critical importance of precise isomeric identification and encourages the scientific community to further investigate and publish data on this and other less-characterized, yet potentially valuable, chemical compounds. Future research focused on the unambiguous synthesis and characterization of this compound will be instrumental in unlocking its full potential as a building block for novel therapeutics.

References

An In-Depth Technical Guide on the Solubility and Stability of (5-Chloro-1,3-thiazol-2-YL)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(5-Chloro-1,3-thiazol-2-YL)methanol is a substituted thiazole derivative of increasing interest within pharmaceutical and agrochemical research. The thiazole ring is a core scaffold in numerous bioactive compounds, valued for its diverse pharmacological activities.[1] The specific substituents, a chloro group at the 5-position and a methanol group at the 2-position, are expected to significantly influence the molecule's physicochemical properties, including its solubility and stability. These two parameters are critical determinants of a compound's viability as a drug candidate, impacting its formulation, bioavailability, and shelf-life.

This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of this compound. In the absence of extensive empirical data for this specific molecule in the public domain, this guide synthesizes information from structurally related compounds and outlines detailed, field-proven methodologies for researchers to conduct their own empirical studies. We will delve into the theoretical underpinnings of solubility and stability, present robust experimental protocols, and discuss the interpretation of the resulting data.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior.

PropertyPredicted Value/InformationSignificance in Drug Development
Molecular Formula C₄H₄ClNOSFoundational for molecular weight and elemental analysis.
Molecular Weight 149.60 g/mol [2]Influences diffusion rates and is a key parameter in drug-likeness rules.
Appearance Expected to be a solid at room temperature.[2]Impacts handling, formulation, and dissolution characteristics.
pKa Prediction necessaryThe ionization state at different pH values will significantly affect aqueous solubility and stability.
LogP Prediction necessaryA measure of lipophilicity, which influences solubility in both aqueous and organic media, as well as membrane permeability.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical factor that affects its dissolution rate and, consequently, its absorption and bioavailability. The solubility of this compound is anticipated to be influenced by its polarity, hydrogen bonding capability, and the nature of the solvent. The thiazole ring itself is sparingly soluble in water but soluble in organic solvents like alcohol and ether.[3] The presence of the polar methanol group is expected to enhance aqueous solubility through hydrogen bonding.

Predicted Solubility

Based on the structure, a qualitative prediction of solubility in common solvents is presented below. It is imperative that these predictions are confirmed by empirical testing.

SolventPredicted SolubilityRationale
Water Sparingly to Moderately SolubleThe polar methanol group can form hydrogen bonds with water, but the chlorinated thiazole ring contributes to hydrophobicity.
Phosphate-Buffered Saline (PBS, pH 7.4) Likely similar to waterThe compound's charge state at physiological pH will influence its solubility.
Methanol Soluble"Like dissolves like" principle; both are polar and can engage in hydrogen bonding.
Ethanol SolubleSimilar to methanol, ethanol is a polar protic solvent.
Dimethyl Sulfoxide (DMSO) Highly SolubleA polar aprotic solvent known for its excellent solubilizing power for a wide range of organic compounds.
Acetonitrile Moderately SolubleA polar aprotic solvent, but generally less effective than DMSO for highly polar compounds.
Acetone Moderately SolubleA polar aprotic solvent.
Dichloromethane (DCM) Sparingly SolubleA non-polar solvent, less likely to effectively solvate the polar methanol group.
Hexane InsolubleA non-polar solvent.
Experimental Determination of Solubility: Kinetic Solubility Assay

For early-stage drug discovery, a kinetic solubility assay is a high-throughput method to assess the solubility of a compound from a DMSO stock solution.[4][5]

Protocol: Nephelometric Kinetic Solubility Assay

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Plate Setup: In a clear-bottom 96-well plate, perform serial dilutions of the DMSO stock solution to create a range of concentrations.

  • Addition of Aqueous Buffer: Add phosphate-buffered saline (PBS) at pH 7.4 to each well to achieve the desired final compound concentrations (typically ranging from 1 to 200 µM) and a final DMSO concentration of 1-2%.

  • Incubation: Incubate the plate at room temperature (or a specified temperature, e.g., 37°C) for a set period, typically 1-2 hours, with gentle shaking.[6]

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which the nephelometry reading is not significantly different from the buffer-only control.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock 10 mM Stock in DMSO plate Serial Dilution in 96-well Plate stock->plate add_buffer Add PBS (pH 7.4) plate->add_buffer incubate Incubate (e.g., 2h at 25°C) add_buffer->incubate measure Measure Turbidity (Nephelometry) incubate->measure data_analysis Determine Highest Soluble Concentration measure->data_analysis

Caption: Workflow for Kinetic Solubility Assay.

Stability Profile

Evaluating the chemical stability of a drug candidate is mandated by regulatory agencies and is crucial for ensuring its safety and efficacy.[7] Forced degradation studies, also known as stress testing, are performed to identify potential degradation products and establish the intrinsic stability of the molecule.[8] These studies also aid in the development of stability-indicating analytical methods.

Anticipated Degradation Pathways

Thiazole derivatives can be susceptible to degradation under various stress conditions:

  • Hydrolytic Degradation: The ester-like nature of the thiazole ring could make it susceptible to hydrolysis under strongly acidic or basic conditions, potentially leading to ring-opening.

  • Oxidative Degradation: The sulfur atom in the thiazole ring is a potential site for oxidation, which could lead to the formation of sulfoxides or sulfones.

  • Photolytic Degradation: Aromatic heterocyclic compounds are often susceptible to photodegradation, which can involve complex reaction pathways.

  • Thermal Degradation: High temperatures can provide the energy needed to overcome activation barriers for various degradation reactions.

Experimental Approach: Forced Degradation Studies

A systematic forced degradation study should be conducted to assess the stability of this compound. A stability-indicating HPLC method is essential for separating the parent compound from its degradation products.[9]

Protocol: Forced Degradation Study

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.

    • Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for a specified period. Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a specified period.

    • Thermal Degradation (Solid State): Store the solid compound in an oven at a high temperature (e.g., 80°C) for a specified period.

    • Thermal Degradation (Solution): Reflux the stock solution at a high temperature for a specified period.

    • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light in a photostability chamber for a specified duration.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).

  • Data Analysis:

    • Calculate the percentage of degradation of the parent compound.

    • Determine the retention times and peak areas of any degradation products.

    • Mass balance should be calculated to ensure that all degradation products are accounted for.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results stock 1 mg/mL Stock Solution acid Acidic Hydrolysis (0.1 M HCl, 60°C) stock->acid base Alkaline Hydrolysis (0.1 M NaOH, 60°C) stock->base oxidation Oxidation (3% H₂O₂, RT) stock->oxidation thermal Thermal (Solid/Solution, 80°C) stock->thermal photo Photolytic (UV/Vis Light) stock->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc degradation Calculate % Degradation hplc->degradation products Identify Degradation Products hplc->products mass_balance Perform Mass Balance hplc->mass_balance

Caption: Workflow for Forced Degradation Studies.

Conclusion

This technical guide provides a framework for understanding and evaluating the solubility and stability of this compound. While specific experimental data for this compound is limited, the provided protocols for kinetic solubility and forced degradation studies offer a robust starting point for researchers. The predicted solubility and stability characteristics, based on the behavior of related thiazole derivatives, should be empirically verified. A thorough investigation of these properties is a critical step in the development of any new chemical entity for pharmaceutical or other applications, ensuring the selection of candidates with favorable physicochemical profiles.

References

A Senior Application Scientist's Guide to the Biological Activity of Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a "privileged scaffold" in medicinal chemistry.[1] Its unique structural and electronic properties allow for versatile interactions with a multitude of biological targets, making its derivatives a cornerstone in modern drug discovery.[2] Thiazole-containing compounds are not only found in natural products like thiamine (Vitamin B1) but are also integral to a wide array of synthetic drugs with FDA approval, demonstrating a vast spectrum of pharmacological activities.[3][4][5] This guide provides an in-depth exploration of the most significant biological activities of thiazole derivatives—anticancer, antimicrobial, and anti-inflammatory—grounded in mechanistic insights and field-proven experimental methodologies. Our objective is to equip researchers and drug development professionals with the foundational knowledge and practical protocols necessary to advance the exploration of this remarkable chemical entity.

The Thiazole Scaffold: A Foundation for Diverse Bioactivity

The thiazole nucleus is a versatile building block in drug design due to its distinct electronic characteristics and its capacity to engage in crucial interactions with biological targets.[6] The presence of both an electron-donating sulfur atom and an electron-accepting imine group creates a stable, aromatic ring system.[3][7] This arrangement allows for a wide range of chemical modifications at positions 2, 4, and 5, enabling the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties to achieve desired therapeutic effects.[6][7] This adaptability is evidenced by the broad range of biological activities exhibited by thiazole derivatives, including anticancer, antimicrobial, antiviral, anti-inflammatory, neuroprotective, and antidiabetic properties.[5][8][9] Clinically approved drugs such as the antiretroviral Ritonavir, the antibiotic Sulfathiazole, and the anticancer agent Dasatinib underscore the therapeutic success of this scaffold.[2][4][10]

Anticancer Activity: Targeting the Hallmarks of Malignancy

Thiazole derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy against various cancers by targeting multiple biological pathways crucial for tumor growth and survival.[10][11][12] Several thiazole-based drugs, including Dasatinib and Ixazomib, have received approval for clinical use in cancer therapy.[10]

Mechanism of Action: Inhibition of Key Signaling Pathways

A primary mechanism through which thiazole derivatives exert their anticancer effects is the inhibition of critical signaling pathways that are frequently dysregulated in cancer.[13][14]

  • PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its over-activation is a common feature in many cancers.[15][16][17][18] Thiazole derivatives have been shown to inhibit key kinases within this pathway, such as PI3K and Akt.[13][14] This inhibition disrupts downstream signaling, leading to the suppression of cell cycle progression and the induction of apoptosis (programmed cell death).[13][15]

  • Tubulin Polymerization Disruption: The microtubule network, formed by the polymerization of tubulin, is essential for cell division. Several thiazole-containing compounds act as tubulin polymerization inhibitors.[13][14] By binding to tubulin, they prevent the formation of the mitotic spindle, arresting cancer cells in mitosis and ultimately triggering apoptosis.

  • Other Mechanisms: Thiazole derivatives also exhibit anticancer activity through the inhibition of other important targets like topoisomerases, histone deacetylases (HDACs), and cyclin-dependent kinases (CDKs), further highlighting their multi-targeted approach.[13][14]

Signaling Pathway Diagram: Thiazole Derivative Inhibition of the PI3K/Akt Pathway

PI3K_Akt_Pathway Fig. 1: Simplified PI3K/Akt Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3  Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Activates) mTOR mTOR Akt->mTOR Activates Downstream Cell Survival, Proliferation, Growth Akt->Downstream mTOR->Downstream Thiazole Thiazole Derivative Thiazole->Akt Inhibits PTEN PTEN PTEN->PIP3 Dephosphorylates (Inhibits) Key_Activation Activation Key_Inhibition Inhibition Key_Natural_Inhibitor Natural Inhibitor

References

The Thiazole Scaffold: A Cornerstone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, stands as a quintessential "privileged scaffold" in medicinal chemistry.[1] Its unique physicochemical properties, including its ability to act as a bioisostere for other aromatic systems and its capacity for diverse substitutions, have made it a cornerstone in the development of a multitude of therapeutic agents.[2] This technical guide provides a comprehensive exploration of the multifaceted role of thiazole compounds in drug discovery, delving into their synthesis, mechanisms of action across various disease states, and the critical structure-activity relationships that govern their efficacy. We will examine key therapeutic areas where thiazole derivatives have shown significant promise, including oncology, infectious diseases, inflammation, and neurodegenerative disorders. This guide is intended to serve as a valuable resource for researchers and scientists, offering not only a review of the current landscape but also detailed experimental protocols and mechanistic insights to facilitate the rational design of next-generation thiazole-based therapeutics.

The Thiazole Core: A Privileged Structure in Medicinal Chemistry

The thiazole nucleus is a fundamental building block in numerous natural products, most notably thiamine (Vitamin B1), and is a key component of the penicillin antibiotic backbone.[3] Its prevalence in clinically approved drugs, such as the antiretroviral Ritonavir and the anti-inflammatory Meloxicam, underscores its therapeutic importance.[4] The aromatic nature of the thiazole ring, coupled with the presence of heteroatoms, allows for a variety of non-covalent interactions with biological targets, including hydrogen bonding, and π-π stacking.[5] Furthermore, the thiazole ring can be readily functionalized at multiple positions, enabling fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties.[6]

Key Physicochemical Properties and Their Implications in Drug Design:
  • Aromaticity and Electron Distribution: The 6π-electron system of the thiazole ring contributes to its stability and allows for diverse electronic interactions with biological macromolecules.[7]

  • Hydrogen Bonding Capacity: The nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor, a crucial interaction for target binding.[8]

  • Lipophilicity and Bioavailability: The sulfur atom and the overall heterocyclic nature of the ring influence the lipophilicity of the molecule, which can be modulated through substitution to optimize absorption, distribution, metabolism, and excretion (ADME) properties.[9]

  • Metabolic Stability: The thiazole ring itself is generally stable to metabolic degradation, making it an attractive core for drug candidates.

Synthetic Strategies for Thiazole Derivatives

The construction of the thiazole ring is a well-established area of organic synthesis, with the Hantzsch thiazole synthesis being the most prominent and versatile method.[10][11][12]

The Hantzsch Thiazole Synthesis: A Foundational Protocol

The Hantzsch synthesis involves the condensation of an α-haloketone with a thioamide.[10] This reaction proceeds via an initial S-alkylation of the thioamide followed by intramolecular cyclization and dehydration to afford the thiazole ring.[7]

Experimental Protocol: Hantzsch Synthesis of 2-Amino-4-phenylthiazole [10]

Objective: To synthesize a model 2-aminothiazole derivative using the Hantzsch reaction.

Materials:

  • 2-bromoacetophenone (5.0 mmol)

  • Thiourea (7.5 mmol)

  • Methanol (5 mL)

  • 5% Sodium Carbonate (Na2CO3) solution (20 mL)

  • Stir bar, 20 mL scintillation vial, hot plate, 100 mL beaker, Buchner funnel, side-arm flask, filter paper.

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Add 5 mL of methanol and a stir bar to the vial.

  • Heat the mixture on a hot plate with stirring at approximately 100°C for 30 minutes.

  • Remove the reaction from the heat and allow the solution to cool to room temperature.

  • Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% Na2CO3 solution and swirl to mix.

  • Filter the resulting precipitate using a Buchner funnel.

  • Wash the filter cake with water.

  • Spread the collected solid on a tared watchglass and allow it to air dry.

  • Once dry, determine the mass of the product and calculate the percent yield.

  • Characterize the product using techniques such as melting point determination and NMR spectroscopy.

Diagram: Hantzsch Thiazole Synthesis Workflow

Hantzsch_Workflow cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product alpha_haloketone α-Haloketone condensation Condensation & Cyclization alpha_haloketone->condensation Step 1 thioamide Thioamide thioamide->condensation dehydration Dehydration condensation->dehydration Step 2 thiazole Thiazole Derivative dehydration->thiazole

Caption: A simplified workflow of the Hantzsch thiazole synthesis.

Therapeutic Applications of Thiazole Compounds

The versatility of the thiazole scaffold has led to its exploration in a wide range of therapeutic areas.

Anticancer Activity

Thiazole derivatives have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer.[8][13][14]

Mechanisms of Action in Oncology:

  • Kinase Inhibition: Many thiazole-containing compounds act as potent inhibitors of protein kinases that are crucial for cancer cell proliferation and survival.[15] A key example is the inhibition of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[8][16][17] Thiazole derivatives have also been developed as inhibitors of other kinases like EGFR, HER2, and BRAF.[5][18]

Diagram: Inhibition of the PI3K/Akt/mTOR Signaling Pathway by Thiazole Derivatives

PI3K_Pathway Growth_Factor Growth Factor Receptor_TK Receptor Tyrosine Kinase Growth_Factor->Receptor_TK PI3K PI3K Receptor_TK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Thiazole_Inhibitor Thiazole Derivative Thiazole_Inhibitor->PI3K Thiazole_Inhibitor->mTOR

Caption: Thiazole derivatives can dually inhibit PI3K and mTOR.

  • Tubulin Polymerization Inhibition: Several thiazole derivatives have been shown to inhibit the polymerization of tubulin, a key component of the cytoskeleton.[19][20][21][22] This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.

Table 1: Anticancer Activity of Representative Thiazole Derivatives

Compound ClassCancer Cell LineTarget/MechanismIC50 (µM)Reference
Phenyl-substituted ThiazoleMCF-7 (Breast)PI3Kα/mTOR0.086 (PI3Kα), 0.221 (mTOR)[16]
Thiazole-Coumarin HybridHCT-116 (Colon)EGFR/PI3K/mTOR0.131 (PI3K/mTOR)[17]
2,4-disubstituted ThiazoleHeLa (Cervical)Tubulin Polymerization2.00[19]
Hydrazinyl ThiazoleC6 (Glioma)VEGFR-2 Inhibition3.83[14]

Experimental Protocol: In Vitro Anticancer Activity Screening (MTT Assay) [23][24][25]

Objective: To determine the cytotoxic effects of thiazole derivatives on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2).

  • Complete growth medium (e.g., DMEM with 10% FBS).

  • Thiazole test compounds dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or acidified isopropanol).

  • 96-well microplates.

  • Microplate reader.

Procedure:

  • Seed cancer cells into 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the thiazole compounds and a vehicle control (DMSO).

  • Incubate the plates for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value for each compound.

Anti-inflammatory Activity

Thiazole derivatives have demonstrated significant anti-inflammatory properties, often through the inhibition of key enzymes in the inflammatory cascade.[21][26]

Mechanisms of Action in Inflammation:

  • Cyclooxygenase (COX) Inhibition: Thiazole compounds have been shown to inhibit COX enzymes, particularly the inducible isoform COX-2, which is responsible for the production of pro-inflammatory prostaglandins.[1][6][27][28]

  • NF-κB Pathway Inhibition: The transcription factor NF-κB is a master regulator of inflammation.[26] Some thiazole derivatives can suppress the activation of the NF-κB pathway, leading to a reduction in the expression of pro-inflammatory genes.[29]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats [3][30][31][32]

Objective: To evaluate the in vivo anti-inflammatory activity of thiazole derivatives.

Materials:

  • Wistar rats.

  • Carrageenan (1% solution in saline).

  • Thiazole test compound.

  • Reference anti-inflammatory drug (e.g., Indomethacin).

  • Plethysmometer or calipers.

Procedure:

  • Administer the thiazole test compound or the reference drug to the rats (e.g., intraperitoneally or orally).

  • After a set time (e.g., 30 minutes), induce inflammation by injecting carrageenan solution into the sub-plantar region of the right hind paw.

  • Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.

Antimicrobial Activity

The thiazole ring is a component of many established antimicrobial agents, and novel thiazole derivatives continue to be a promising area of research in the fight against infectious diseases.[9][33][34][35][36]

Mechanisms of Action in Infectious Diseases:

  • Enzyme Inhibition: Thiazole compounds can inhibit essential microbial enzymes, such as DNA gyrase, which is crucial for bacterial DNA replication.[37]

  • Disruption of Cell Membrane Integrity: The amphiphilic nature of some thiazole derivatives allows them to interact with and disrupt the bacterial cell membrane.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) [33][34][35]

Objective: To determine the lowest concentration of a thiazole derivative that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains.

  • Appropriate broth medium (e.g., Mueller-Hinton broth).

  • Thiazole test compounds.

  • 96-well microplates.

  • Incubator.

Procedure:

  • Prepare a serial dilution of the thiazole compound in the broth medium in a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include positive (microorganism with no drug) and negative (broth only) controls.

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no growth is observed.

Neuroprotective Activity

Emerging research suggests that thiazole derivatives may have therapeutic potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[4][24]

Mechanisms of Action in Neurodegeneration:

  • Cholinesterase Inhibition: Some thiazole compounds can inhibit acetylcholinesterase and butyrylcholinesterase, enzymes that break down the neurotransmitter acetylcholine. This is a key therapeutic strategy in Alzheimer's disease.

  • Modulation of Signaling Pathways: Thiazole derivatives are being investigated for their ability to modulate pathways involved in neuroinflammation and neuronal cell death.

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of a thiazole derivative and its biological activity is crucial for rational drug design. SAR studies guide the optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties.

Key SAR Insights for Thiazole Derivatives:

  • Substitution at the 2-position: The 2-position of the thiazole ring is a common site for modification. The nature of the substituent at this position can significantly influence the compound's interaction with its biological target. For example, the presence of an amino group at the 2-position is often found in compounds with potent biological activities.

  • Substitution at the 4- and 5-positions: Modifications at the 4- and 5-positions can impact the steric and electronic properties of the molecule, affecting its binding affinity and selectivity. Aromatic or heteroaromatic substituents at these positions are frequently explored.

  • Hybrid Molecules: Incorporating the thiazole ring into hybrid molecules with other pharmacophores (e.g., coumarins, pyrazoles) has proven to be a successful strategy for developing multi-target agents with enhanced efficacy.[17][26]

Future Perspectives and Conclusion

References

The Enduring Scaffold: A Technical Guide to Thiazole Chemistry and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a cornerstone in medicinal chemistry and materials science. Its unique electronic properties and versatile reactivity have made it a privileged scaffold in a vast array of pharmaceuticals, including anticancer agents, antibiotics, and anti-inflammatory drugs.[1][2][3] This guide provides an in-depth exploration of the fundamental chemistry of thiazole and a detailed examination of its key synthetic pathways, offering field-proven insights for researchers engaged in the design and synthesis of novel molecular entities.

Part 1: The Thiazole Core: Structure, Reactivity, and Physicochemical Properties

The thiazole ring is a planar, aromatic system with 6 π-electrons delocalized across the five atoms, conforming to Hückel's rule.[4][5] This aromaticity imparts significant stability to the ring system. The presence of both an electron-donating sulfur atom and an electron-withdrawing imine nitrogen atom creates a unique electronic landscape that governs its reactivity.[4][6]

Key Physicochemical Properties:

PropertyValue/DescriptionSource(s)
Molecular FormulaC₃H₃NS[7]
AppearancePale-yellow liquid[4][8]
Boiling Point116-118 °C[4][8]
pKa (of conjugate acid)2.5[8]
Dipole Moment1.61 D[8]
AromaticityStable aromatic ring with significant resonance energy.[4][9]

The reactivity of the thiazole ring is characterized by several key features:

  • C2 Position: The carbon atom situated between the sulfur and nitrogen (C2) is the most electron-deficient and therefore the most acidic proton in the ring.[10] This position is susceptible to deprotonation by strong bases, such as organolithium reagents, creating a nucleophilic center that can react with various electrophiles.[10] It is also the primary site for nucleophilic attack, especially when a good leaving group is present.[11]

  • C4 and C5 Positions: The C4 and C5 positions are generally more electron-rich than C2. Electrophilic substitution reactions, such as halogenation and sulfonation, preferentially occur at the C5 position.[10] The presence of electron-donating groups on the ring can further activate this position.

  • Nitrogen Atom (N3): The nitrogen atom possesses a lone pair of electrons, making it basic and readily available for protonation or alkylation to form thiazolium salts.[10]

Part 2: Foundational Synthetic Pathways to the Thiazole Ring

The construction of the thiazole nucleus has been a subject of extensive research, leading to the development of several robust and versatile synthetic methodologies. Understanding the nuances of these classical syntheses is crucial for any chemist working with this scaffold.

The Hantzsch Thiazole Synthesis

First described by Arthur Hantzsch in 1887, this is arguably the most well-known and widely employed method for thiazole synthesis.[4][9][12][13] The reaction involves the condensation of an α-haloketone with a thioamide.[12][13]

Mechanism: The reaction proceeds via an initial SN2 reaction between the sulfur of the thioamide and the α-carbon of the haloketone. This is followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon, and subsequent dehydration to yield the aromatic thiazole ring.[12]

Hantzsch_Synthesis reagents α-Haloketone + Thioamide intermediate1 S-Alkylation Intermediate reagents->intermediate1 SN2 Attack intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Nucleophilic Attack product Thiazole intermediate2->product Dehydration

Figure 1: Generalized workflow of the Hantzsch Thiazole Synthesis.

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole [12]

  • Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Solvent Addition: Add methanol (5 mL) and a magnetic stir bar.

  • Heating: Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.

  • Isolation: Filter the resulting precipitate through a Buchner funnel, washing the filter cake with water.

  • Drying and Characterization: Air dry the collected solid on a tared watchglass to determine the yield. The crude product is often pure enough for characterization.

Causality in Experimental Choices:

  • The use of a slight excess of thiourea helps to ensure the complete consumption of the more expensive α-haloketone.

  • Methanol is a suitable solvent as it dissolves the reactants and facilitates the reaction at a moderate temperature.

  • The addition of sodium carbonate solution neutralizes the hydrobromic acid formed during the reaction and helps to precipitate the basic thiazole product.

The Cook-Heilbron Thiazole Synthesis

Discovered in 1947, the Cook-Heilbron synthesis provides a route to 5-aminothiazoles.[14] This reaction involves the interaction of α-aminonitriles with reagents such as carbon disulfide, dithioacids, or isothiocyanates under mild conditions.[10][14]

Mechanism: The synthesis begins with a nucleophilic attack of the amino group of the α-aminonitrile on the electrophilic carbon of the sulfur-containing reagent (e.g., carbon disulfide).[14] This is followed by an intramolecular cyclization involving the nitrile group, and a subsequent tautomerization to form the aromatic 5-aminothiazole.[14]

Cook_Heilbron_Synthesis reagents α-Aminonitrile + Carbon Disulfide intermediate1 Dithiocarbamate Intermediate reagents->intermediate1 Nucleophilic Attack intermediate2 Cyclized Iminothiazolidine intermediate1->intermediate2 Intramolecular Cyclization product 5-Aminothiazole intermediate2->product Tautomerization

Figure 2: Simplified workflow of the Cook-Heilbron Synthesis.

While less common than the Hantzsch synthesis, the Cook-Heilbron method is valuable for accessing the 5-aminothiazole scaffold, which can be a useful intermediate for further functionalization.[14]

The Gabriel Thiazole Synthesis

The Gabriel synthesis offers a pathway to 2,5-disubstituted thiazoles.[4][15] This method involves the cyclization of α-acylaminoketones with a thionating agent, typically phosphorus pentasulfide (P₄S₁₀).[4][15][16]

Mechanism: The reaction is thought to proceed through the thionation of the amide carbonyl group of the α-acylaminoketone by phosphorus pentasulfide, followed by an intramolecular cyclization of the resulting thioamide onto the ketone carbonyl, and subsequent dehydration.

Experimental Protocol: Synthesis of 2,5-Dimethylthiazole [15]

  • Reaction Setup: In a reaction vessel, heat a mixture of N-(2-oxopropyl)acetamide and phosphorus pentasulfide.

  • Reaction Conditions: The reaction is typically carried out at elevated temperatures.

  • Isolation: The 2,5-dimethylthiazole product is isolated from the reaction mixture.

Causality in Experimental Choices:

  • Phosphorus pentasulfide is a powerful thionating agent capable of converting the amide carbonyl into a thioamide under thermal conditions.

  • The high temperature is necessary to drive the thionation and subsequent cyclization-dehydration steps.

Part 3: Modern Synthetic Approaches and Innovations

While the classical methods remain highly relevant, modern organic synthesis has introduced a variety of new and improved strategies for constructing the thiazole ring.[17][18][19] These advancements often focus on milder reaction conditions, greater functional group tolerance, and more environmentally friendly procedures.

Recent Developments Include:

  • Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate the rate of classical reactions like the Hantzsch synthesis, often leading to higher yields and shorter reaction times.[20]

  • Multi-component Reactions: One-pot, multi-component reactions are highly efficient for generating molecular diversity. Several such procedures have been developed for the synthesis of complex thiazole derivatives.[21]

  • Transition Metal Catalysis: Copper-catalyzed and other transition metal-mediated reactions have emerged as powerful tools for the C-H functionalization of pre-formed thiazole rings and for novel ring-forming strategies.[22]

  • Green Chemistry Approaches: The use of greener solvents (e.g., water or ethanol/water mixtures), reusable catalysts, and catalyst-free conditions are increasingly being explored for thiazole synthesis.[21][22]

Part 4: The Thiazole Scaffold in Drug Discovery and Development

The thiazole ring is a prominent feature in a multitude of clinically used drugs, highlighting its importance as a pharmacophore.[1][23][24][25] Its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, combined with its favorable metabolic stability, makes it an attractive scaffold for drug design.

Examples of Thiazole-Containing Drugs:

Drug NameTherapeutic AreaMechanism of Action (Simplified)Source(s)
Dasatinib OncologyTyrosine kinase inhibitor[1][23]
Dabrafenib OncologyBRAF kinase inhibitor[1][24]
Ritonavir Antiviral (HIV)Protease inhibitor[26]
Sulfathiazole AntibacterialDihydropteroate synthase inhibitor[23][26]
Pramipexole Parkinson's DiseaseDopamine receptor agonist[26]
Meloxicam Anti-inflammatoryCOX-2 inhibitor[10]

The diverse biological activities exhibited by thiazole derivatives underscore the continued importance of developing novel and efficient synthetic routes to access new chemical space around this versatile heterocyclic core.[27][28]

Conclusion

The chemistry of thiazole is a rich and evolving field. From the foundational Hantzsch, Cook-Heilbron, and Gabriel syntheses to modern catalytic and green methodologies, the synthetic chemist's toolbox for constructing and functionalizing this critical scaffold has never been more extensive. For researchers in drug discovery and materials science, a deep understanding of these synthetic pathways and the inherent reactivity of the thiazole ring is paramount for the rational design and successful synthesis of next-generation functional molecules. The continued exploration of thiazole chemistry promises to yield new therapeutic agents and advanced materials with significant societal impact.

References

A Guide to the Synthesis of (5-Chloro-1,3-thiazol-2-YL)methanol: An In-depth Analysis of Starting Materials and Synthetic Pathways

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 2-Amino-5-chlorothiazole Scaffold

(5-Chloro-1,3-thiazol-2-YL)methanol is a crucial building block in medicinal chemistry and agrochemical research. Its substituted thiazole core is a privileged structure, appearing in a wide array of biologically active compounds. This guide provides a comprehensive overview of the primary synthetic routes to this valuable intermediate, with a focus on the selection of starting materials and the rationale behind the chosen experimental pathways. We will delve into the mechanistic underpinnings of each approach, offering detailed protocols and a comparative analysis to empower researchers in making informed decisions for their synthetic campaigns.

Retrosynthetic Strategy: Converging on a Key Intermediate

The synthesis of this compound typically proceeds through a common precursor: 2-chloro-5-chloromethylthiazole . The final step involves the selective hydrolysis of the chloromethyl group. Consequently, the core of the synthetic challenge lies in the efficient construction of the 2-chloro-5-chloromethylthiazole ring system. Several distinct strategies have been developed, each originating from different, readily available starting materials. This guide will explore the most prominent of these pathways.

Primary Synthetic Pathways to 2-Chloro-5-chloromethylthiazole

Route 1: From 1,3-Dichloropropene

This widely-used industrial method leverages the reactivity of 1,3-dichloropropene with a thiocyanate salt, followed by a rearrangement and subsequent chlorination/cyclization.

Causality Behind Experimental Choices: The initial reaction between 1,3-dichloropropene and sodium thiocyanate forms 3-chloro-2-propenylthiocyanate.[1] This intermediate then undergoes a thermal[2][2]-sigmatropic rearrangement to yield the more stable 3-chloro-1-propenylisothiocyanate.[1] The final step involves chlorination, which simultaneously closes the thiazole ring and establishes the desired chlorine substituent at the 2-position.

Experimental Protocol:

  • Synthesis of 3-Chloro-1-propenylisothiocyanate:

    • In a suitable reaction vessel, charge finely ground sodium thiocyanate (4.95 mol) and acetonitrile (2000 mL).[1]

    • Add a mixture of cis and trans 1,3-dichloro-1-propene (4.51 mol).[1]

    • Stir the mixture at approximately 30°C for 20 hours.[1]

    • Filter the precipitated sodium chloride and remove the acetonitrile via rotary evaporation.[1]

    • Wash the crude product with water (3 x 350 mL) and dry the organic layer over anhydrous sodium sulfate.[1]

    • Dilute the filtrate with 1,4-dioxane (1000 mL) and heat to reflux to ensure complete rearrangement to 3-chloro-1-propenylisothiocyanate.[1]

  • Synthesis of 2-Chloro-5-chloromethylthiazole:

    • In a 2-liter round-bottom flask equipped with a mechanical stirrer, thermometer, and condenser vented to a sodium hydroxide trap, charge the crude 3-chloropropenyl isothiocyanates (3.79 mol) and chloroform (600 mL).[3]

    • Heat the mixture to reflux and bubble chlorine gas (3.77 mol) under the surface of the reaction over a period of 6-8 hours.[3]

    • Monitor the reaction progress by GC.[3]

    • Upon completion, cool the reaction mixture and filter.[3]

    • Concentrate the filtrate on a rotary evaporator to remove the chloroform.[3]

    • Add sodium bicarbonate (approximately 0.25 equivalents) to the concentrate and distill under vacuum (97°C at 6 mmHg) to yield the product.[3]

Workflow Diagram:

A 1,3-Dichloropropene C 3-Chloro-2-propenylthiocyanate A->C Acetonitrile, 30°C B Sodium Thiocyanate B->C D 3-Chloro-1-propenylisothiocyanate C->D Heat (reflux in dioxane) E 2-Chloro-5-chloromethylthiazole D->E Cl2, Chloroform, reflux

Caption: Synthesis of 2-chloro-5-chloromethylthiazole from 1,3-dichloropropene.

Route 2: From Allyl Isothiocyanate

This approach utilizes the readily available allyl isothiocyanate and subjects it to chlorination and oxidation to form the desired thiazole derivative.

Causality Behind Experimental Choices: The reaction of allyl isothiocyanate with a chlorinating agent like sulfuryl chloride initially forms an unstable intermediate. Subsequent oxidation and cyclization lead to the formation of the aromatic thiazole ring. This method can be sensitive to reaction conditions, and careful control of temperature is crucial to minimize byproduct formation.

Experimental Protocol:

  • React allyl isothiocyanate with 1 to 2 molar equivalents of a chlorinating agent (e.g., sulfuryl chloride) in an inert solvent at a temperature between -40°C and +30°C.[4]

  • To the resulting reaction mixture, add 1 to 5 molar equivalents of an oxidizing agent at a temperature ranging from 0°C to the boiling point of the solvent.[4]

  • Isolate the 2-chloro-5-chloromethyl-1,3-thiazole from the reaction mixture, which may involve washing with a base to neutralize acidic byproducts, followed by distillation.[4]

Workflow Diagram:

A Allyl Isothiocyanate D 2-Chloro-5-chloromethylthiazole A->D 1. Chlorination (-40 to 30°C) 2. Oxidation (0°C to reflux) B Chlorinating Agent (e.g., SO2Cl2) B->D C Oxidizing Agent C->D

Caption: Synthesis of 2-chloro-5-chloromethylthiazole from allyl isothiocyanate.

Route 3: From 2-Mercapto-5-methyl-thiazole

This route involves the direct chlorination of a pre-formed thiazole ring.

Causality Behind Experimental Choices: The thiol group at the 2-position of the thiazole ring is susceptible to electrophilic substitution and subsequent chlorination. Sulfuryl chloride is an effective reagent for this transformation. The methyl group at the 5-position is then chlorinated to the chloromethyl group.

Experimental Protocol:

  • Prepare a solution of sulfuryl chloride (5.8 g) in dichloromethane (9 mL) and water (720 mg).[5]

  • Cool the solution to 0°C and add 2-mercapto-5-methyl-thiazole (1.35 g) in portions with stirring.[5]

  • After the addition is complete, continue stirring at room temperature for 1 hour.[5]

  • Adjust the pH of the mixture to 2 using a 30% aqueous sodium hydroxide solution.[5]

  • Separate the organic phase, dry it over sodium sulfate, and concentrate by evaporation to obtain 2-chloro-5-methyl-thiazole.[5] Further chlorination of the methyl group would be required to obtain the final product.

Workflow Diagram:

A 2-Mercapto-5-methyl-thiazole C 2-Chloro-5-methylthiazole A->C Dichloromethane, H2O, 0°C to RT B Sulfuryl Chloride B->C E 2-Chloro-5-chloromethylthiazole C->E Chlorinating Agent D Further Chlorination

Caption: Synthesis from 2-mercapto-5-methyl-thiazole.

Route 4: From 1-Isothiocyanato-2-chloro-2-propene

This pathway is a variation of the isothiocyanate cyclization approach, starting with a pre-chlorinated isothiocyanate.

Causality Behind Experimental Choices: Starting with 1-isothiocyanato-2-chloro-2-propene simplifies the final chlorination/cyclization step, as one of the chlorine atoms is already in place. The reaction with chlorine gas proceeds under mild conditions to form the thiazole ring.

Experimental Protocol:

  • Add 1-isothiocyanato-2-chloro-2-propene to an organic solvent such as acetonitrile.[2]

  • Introduce chlorine gas at a temperature between 25-40°C.[2]

  • Stir the reaction mixture for 3-12 hours to allow for the complete formation of 2-chloro-5-chloromethyl thiazole hydrochloride.[2]

  • Isolate the product by centrifugation and wash the resulting filter cake with a sodium bicarbonate solution until the pH is between 4 and 6 to obtain the pure product.[2]

Workflow Diagram:

A 1-Isothiocyanato-2-chloro-2-propene C 2-Chloro-5-chloromethylthiazole Hydrochloride A->C Acetonitrile, 25-40°C B Chlorine Gas B->C E 2-Chloro-5-chloromethylthiazole C->E Aqueous wash D Sodium Bicarbonate D->E

Caption: Synthesis from 1-isothiocyanato-2-chloro-2-propene.

Comparative Analysis of Synthetic Routes

Starting Material Key Reagents Typical Yield Advantages Disadvantages
1,3-DichloropropeneSodium thiocyanate, Chlorine/SO2Cl2~65%[1]Cost-effective starting materials, scalable.[6]Multi-step process, use of toxic chlorine gas.
Allyl IsothiocyanateChlorinating agent, Oxidizing agentGoodReadily available starting material.Can require careful control of reaction conditions to avoid byproducts.[4]
2-Mercapto-5-methyl-thiazoleSulfuryl chlorideGoodDirect chlorination of a pre-formed ring.Requires an additional step for chlorination of the methyl group.
1-Isothiocyanato-2-chloro-2-propeneChlorine86.8%[2]High yield, mild reaction conditions.[2]Starting material may be less readily available than others.

Final Step: Hydrolysis to this compound

The conversion of 2-chloro-5-chloromethylthiazole to the target alcohol is typically achieved through a straightforward hydrolysis reaction.

Causality Behind Experimental Choices: The chloromethyl group is more susceptible to nucleophilic substitution than the chloro group on the aromatic thiazole ring. By carefully controlling the reaction conditions, selective hydrolysis can be achieved. The reaction of 2-chloro-5-chloromethylthiazole with sodium formate, followed by hydrolysis, is a common method.[1]

Experimental Protocol (Example):

  • Charge a reaction flask with sodium formate (1.26 mol), a phase transfer catalyst such as Aliquat 336 (7.87 mmol), and heptane (88 mL).[1]

  • Heat the mixture to reflux and add 2-chloro-5-chloromethylthiazole.[1]

  • Continue refluxing overnight.[1]

  • Cool the reaction and slowly add a 25% aqueous sodium hydroxide solution, keeping the temperature below 30°C.[1]

  • Stir for 30 minutes.[1]

  • Perform a workup with aqueous sodium chloride, water, and an organic solvent like tert-butyl methyl ether to extract the product.[1]

Conclusion: A Versatile Scaffold Accessible Through Multiple Pathways

The synthesis of this compound is a well-established process with several viable routes, each with its own set of advantages and considerations. The choice of the optimal synthetic pathway will depend on factors such as the scale of the reaction, the cost and availability of starting materials, and the specific capabilities of the research laboratory. The information presented in this guide provides a solid foundation for navigating these choices and successfully synthesizing this important chemical intermediate. As with all chemical syntheses, researchers should consult original literature and adhere to all safety protocols. The development of greener and more efficient synthetic methods for thiazole derivatives remains an active area of research.[7]

References

Methodological & Application

The Versatile Building Block: (5-Chloro-1,3-thiazol-2-YL)methanol in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Thiazole Moiety in Drug Discovery

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds. Its unique electronic properties, ability to participate in hydrogen bonding, and relative metabolic stability make it an attractive component for designing novel therapeutics. The incorporation of a chloro-substituent and a hydroxymethyl group, as seen in (5-Chloro-1,3-thiazol-2-YL)methanol, provides synthetic handles for further molecular elaboration, making it a valuable building block for the construction of diverse chemical libraries for drug discovery and agrochemical research. This application note provides a comprehensive guide to the use of this compound in organic synthesis, offering detailed protocols and mechanistic insights for its derivatization.

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

PropertyValueReference
Molecular Formula C₄H₄ClNOS
Molecular Weight 149.60 g/mol
Appearance Solid
SMILES OCc1cnc(Cl)s1
InChI Key PEOOQVDIOJQJHW-UHFFFAOYSA-N

Synthesis of the Core Moiety: this compound

The practical utility of any building block is contingent on its accessibility. The synthesis of this compound typically starts from the more readily available 2-chloro-5-chloromethyl-1,3-thiazole. The latter can be synthesized through various patented methods, often involving the chlorination and cyclization of precursors like 2-chloroallyl isothiocyanate.[1][2][3][4]

The conversion of the chloromethyl group to the desired hydroxymethyl functionality can be achieved through a nucleophilic substitution reaction, for instance, by hydrolysis or reaction with a hydroxide source. A generalized workflow is depicted below.

Synthesis_Workflow Start 2-Chloroallyl Isothiocyanate Intermediate 2-Chloro-5-chloromethyl-1,3-thiazole Start->Intermediate Chlorination/ Cyclization Product This compound Intermediate->Product Hydrolysis

Caption: General synthetic workflow for this compound.

Application in Organic Synthesis: Derivatization of the Hydroxymethyl Group

The primary alcohol functionality of this compound is the key site for synthetic transformations, allowing for the introduction of a wide array of functional groups and the construction of more complex molecules. This section details protocols for two fundamental derivatizations: etherification and esterification.

Ether Synthesis via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for the preparation of ethers from an alcohol and an alkyl halide. The reaction proceeds via an SN2 mechanism, where the alcohol is first deprotonated by a strong base to form an alkoxide, which then acts as a nucleophile to displace the halide from the alkylating agent.

Mechanistic Rationale: The hydroxyl group of this compound is not acidic enough to react directly with an alkyl halide. Therefore, a strong base such as sodium hydride (NaH) is required to generate the corresponding alkoxide. This highly nucleophilic alkoxide can then readily attack a primary alkyl halide. The choice of a polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is crucial to solvate the cation of the base and to avoid protonation of the alkoxide, thus facilitating the SN2 reaction.

Williamson_Ether_Synthesis cluster_reaction Reaction Substrate This compound Base NaH Substrate->Base Deprotonation Alkyl_Halide R-X (e.g., Benzyl Bromide) Base->Alkyl_Halide Nucleophilic Attack Solvent THF (anhydrous) Product (5-Chloro-1,3-thiazol-2-yl)methyl Ether Alkyl_Halide->Product Workup Aqueous Workup Product->Workup

Caption: Workflow for Williamson ether synthesis.

Detailed Protocol: Synthesis of 2-(Benzyloxymethyl)-5-chloro-1,3-thiazole

  • Preparation: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) (approximately 0.2 M concentration of the substrate).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir the suspension at 0 °C for 30 minutes.

  • Alkylation: Add benzyl bromide (1.1 eq) dropwise to the suspension.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Carefully quench the reaction at 0 °C by the dropwise addition of saturated aqueous ammonium chloride solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired ether.

Expected Outcome and Characterization: The product, 2-(benzyloxymethyl)-5-chloro-1,3-thiazole, should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Ester Synthesis via Steglich Esterification

The Steglich esterification is a mild and efficient method for the formation of esters from carboxylic acids and alcohols using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), and a catalyst, typically 4-dimethylaminopyridine (DMAP).

Mechanistic Rationale: This method is particularly advantageous for substrates that are sensitive to acidic or basic conditions. DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. DMAP then acts as an acyl transfer catalyst, reacting with the intermediate to form an N-acylpyridinium salt, which is a more potent acylating agent. The alcohol then attacks this activated species to form the ester, regenerating the DMAP catalyst. The byproduct, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be easily removed by filtration.

Steglich_Esterification cluster_reaction Reaction Substrate This compound Carboxylic_Acid R-COOH (e.g., Acetic Acid) Substrate->Carboxylic_Acid Coupling_Agent DCC Carboxylic_Acid->Coupling_Agent Activation Catalyst DMAP Coupling_Agent->Catalyst Catalysis Product (5-Chloro-1,3-thiazol-2-yl)methyl Ester Catalyst->Product Solvent Dichloromethane (anhydrous) Filtration Filtration of DCU Product->Filtration

Caption: Workflow for Steglich esterification.

Detailed Protocol: Synthesis of (5-Chloro-1,3-thiazol-2-yl)methyl Acetate

  • Preparation: To a 100 mL round-bottom flask, add this compound (1.0 eq), acetic acid (1.1 eq), and 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Solvent Addition: Dissolve the mixture in anhydrous dichloromethane (DCM) (approximately 0.2 M concentration of the substrate).

  • Coupling Agent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq) in anhydrous DCM dropwise.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. A white precipitate of dicyclohexylurea (DCU) will form. Monitor the reaction progress by TLC.

  • Filtration: Once the reaction is complete, filter the mixture through a pad of Celite® to remove the DCU precipitate. Wash the filter cake with a small amount of DCM.

  • Washing: Wash the filtrate sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure ester.

Expected Outcome and Characterization: The resulting (5-chloro-1,3-thiazol-2-yl)methyl acetate should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to verify its identity and purity.

Applications in Drug and Agrochemical Synthesis

The derivatized this compound scaffolds serve as crucial intermediates in the synthesis of a variety of biologically active molecules. For instance, the ether and ester linkages can be further modified or can be part of a larger molecule designed to interact with a specific biological target. The 2-chloro-5-substituted thiazole motif is a key component of several neonicotinoid insecticides, such as Clothianidin.[5] The synthetic routes outlined in this note provide a direct pathway to novel analogs of such compounds, enabling structure-activity relationship (SAR) studies and the development of new agrochemicals.

Conclusion

This compound is a highly versatile and valuable building block in organic synthesis. Its readily derivatizable hydroxymethyl group, coupled with the inherent biological relevance of the chlorothiazole core, makes it an important tool for researchers in drug discovery and agrochemical development. The detailed protocols provided herein for etherification and esterification offer reliable methods for the elaboration of this scaffold, paving the way for the synthesis of novel and potentially impactful molecules.

References

Application Notes & Protocols: (5-Chloro-1,3-thiazol-2-yl)methanol Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Chloro-1,3-thiazol-2-yl)methanol is a pivotal heterocyclic building block in modern medicinal and agrochemical research. Its unique structure, featuring a reactive primary alcohol and an electrophilic aromatic ring, offers multiple avenues for synthetic diversification. This guide provides an in-depth exploration of the key reaction mechanisms associated with this compound. We will dissect the causality behind common synthetic transformations, including the oxidation of the primary alcohol, nucleophilic substitution at the C5 position, and derivatization of the hydroxyl group. Each section is complemented by detailed, field-proven protocols and visual aids to empower researchers in their synthetic endeavors.

Introduction: The Synthetic Versatility of a Key Heterocycle

The thiazole ring is a privileged scaffold found in numerous FDA-approved drugs and biologically active compounds.[1][2] The specific substitution pattern of this compound makes it an especially valuable intermediate. The chlorine atom at the 5-position activates the ring for nucleophilic aromatic substitution (SNAr), while the hydroxymethyl group at the 2-position provides a handle for a wide array of classical alcohol transformations. This dual reactivity allows for the sequential or orthogonal introduction of diverse functionalities, a critical advantage in the construction of compound libraries for drug discovery. Its derivatives are core components of neonicotinoid insecticides, such as Clothianidin, highlighting its significance in agrochemistry.[3]

Physicochemical & Safety Profile

A thorough understanding of the starting material's properties and safety requirements is paramount before any synthetic work.

Table 1: Physicochemical Properties and Identifiers

PropertyValueSource
Molecular Formula C₄H₄ClNOS[4]
Molecular Weight 149.60 g/mol [4]
CAS Number 50398-78-2[4]
Appearance Solid
InChI Key PEOOQVDIOJQJHW-UHFFFAOYSA-N
SMILES OCc1cnc(Cl)s1
Safety and Handling Precautions

This compound and its related isothiazolone isomers are classified as hazardous materials. Adherence to safety protocols is mandatory.

  • Handling: Use only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust, fumes, or vapors.[5][6] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[5][6]

  • Storage: Store in a tightly sealed container in a cool, dry place. Keep away from heat, acids, strong bases, and oxidizing agents.[5]

  • First Aid: In case of inhalation, move the person to fresh air. If on skin, wash with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If swallowed, rinse mouth and seek medical attention.[5][6]

Core Reaction Pathways and Mechanisms

The reactivity of this compound can be logically categorized into three main areas: reactions at the hydroxymethyl group, reactions on the thiazole ring, and concerted transformations involving both.

G start_node This compound path1_node Oxidation start_node->path1_node [O] path2_node Hydroxyl Derivatization start_node->path2_node Acyl Halide, etc. path3_node Nucleophilic Aromatic Substitution (SNAr) start_node->path3_node Nu:⁻ product1 Thiazole-2-carbaldehyde path1_node->product1 product2 Esters / Ethers path2_node->product2 product3 5-Substituted Thiazoles path3_node->product3

Figure 1: Key reaction pathways originating from this compound.

Oxidation of the Hydroxymethyl Group

The selective oxidation of the primary alcohol to the corresponding aldehyde, 5-chloro-1,3-thiazole-2-carbaldehyde, is a foundational transformation. This aldehyde is a versatile intermediate for reactions such as Wittig olefination, reductive amination, and aldol condensations.

Causality of Reagent Choice: The primary challenge in this oxidation is preventing over-oxidation to the carboxylic acid. Therefore, mild and selective oxidizing agents are required.

  • Swern Oxidation: Utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures (-78 °C). It is highly effective and generally stops cleanly at the aldehyde.[7] The low temperature is critical to prevent side reactions.

  • Dess-Martin Periodinane (DMP): A hypervalent iodine reagent that offers the advantage of operating at room temperature with short reaction times. It is known for its mildness and broad functional group tolerance.

  • TEMPO-mediated Oxidation: Systems using (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) as a catalyst with a stoichiometric co-oxidant (e.g., trichloroisocyanuric acid or bleach) are highly selective for primary alcohols and are considered a greener alternative.[7]

Swern_Mechanism reagents DMSO + (COCl)₂ - CO, -CO₂, -Cl⁻ chloro_sulfonium (CH₃)₂S⁺-Cl Chloro(dimethyl)sulfonium ion reagents->chloro_sulfonium Activation alkoxysulfonium R-CH₂-O-S⁺(CH₃)₂ Alkoxysulfonium ylide chloro_sulfonium->alkoxysulfonium Alcohol Attack alcohol R-CH₂OH This compound alcohol->alkoxysulfonium ylide R-CH⁻-O-S⁺(CH₃)₂ Ylide Intermediate alkoxysulfonium->ylide Deprotonation base Et₃N Triethylamine base->ylide product R-CHO Aldehyde ylide->product Intramolecular Elimination (E2) byproducts DMS + Et₃NH⁺Cl⁻ ylide->byproducts

Figure 2: Simplified mechanism of the Swern Oxidation.

Protocol 1: Swern Oxidation to 5-chloro-1,3-thiazole-2-carbaldehyde

  • Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous dichloromethane (DCM, 50 mL). Cool the flask to -78 °C in a dry ice/acetone bath.

  • Activator Addition: Slowly add oxalyl chloride (1.2 eq.) to the stirred DCM, followed by the dropwise addition of anhydrous dimethyl sulfoxide (DMSO, 2.2 eq.). Stir the mixture for 15 minutes.

  • Substrate Addition: Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture. Stir for 45 minutes at -78 °C.

  • Quenching: Add triethylamine (Et₃N, 5.0 eq.) dropwise. The mixture may become thick. Stir for 15 minutes at -78 °C, then allow the reaction to warm to room temperature.

  • Work-up: Add water (50 mL) to the reaction mixture. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude aldehyde via silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient).

Nucleophilic Aromatic Substitution (SNAr) at C5

The electron-withdrawing nature of the thiazole ring's nitrogen and sulfur atoms, combined with the presence of the chloro leaving group, renders the C5 position susceptible to nucleophilic attack. This reaction is a powerful tool for introducing diversity at this position.

Mechanistic Considerations: The reaction proceeds via a two-step addition-elimination mechanism.[8]

  • Addition: The nucleophile attacks the C5 carbon, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This is typically the rate-determining step.

  • Elimination: The aromaticity is restored by the expulsion of the chloride leaving group.

The reactivity is enhanced by strong electron-withdrawing groups on the ring and is favored by strong nucleophiles (e.g., alkoxides, thiolates, amines). Polar aprotic solvents like DMF or DMSO are preferred as they solvate the cation of the nucleophile, increasing the anion's reactivity.[9]

SNAr_Mechanism substrate Substrate 5-Chlorothiazole Ring meisenheimer Meisenheimer Complex Anionic Intermediate (non-aromatic) substrate->meisenheimer Attack at C5 (Rate-Determining) nucleophile Nu:⁻ Nucleophile (e.g., RO⁻, RS⁻, R₂N⁻) nucleophile->meisenheimer product Product 5-Substituted Thiazole meisenheimer->product Elimination (Restores Aromaticity) leaving_group Cl⁻ meisenheimer->leaving_group

Figure 3: The addition-elimination mechanism of SNAr on the 5-chlorothiazole ring.

Protocol 2: SNAr with Sodium Methoxide

  • Setup: In a flame-dried flask under an argon atmosphere, add anhydrous dimethylformamide (DMF, 40 mL).

  • Reagent Addition: Add this compound (1.0 eq.) to the DMF. Stir until dissolved. Then, add sodium methoxide (1.5 eq.) portion-wise.

  • Reaction: Heat the reaction mixture to 60-70 °C and monitor by TLC (Thin Layer Chromatography). The reaction is typically complete within 2-4 hours.

  • Work-up: Cool the reaction to room temperature and carefully pour it into ice-water (100 mL).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing & Drying: Combine the organic extracts and wash with brine (2 x 40 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash chromatography to yield (5-methoxy-1,3-thiazol-2-yl)methanol.

Table 2: Comparison of Nucleophiles in SNAr Reactions

NucleophileReagent ExampleTypical ConditionsExpected ProductCausality/Notes
Alkoxide Sodium MethoxideDMF, 60 °C5-Methoxy derivativeStrong nucleophile; reaction is generally clean.
Thiolate Sodium ThiophenoxideDMSO, 80 °C5-(Phenylthio) derivativeSulfur nucleophiles are very soft and highly effective for SNAr.
Amine PyrrolidineNeat or in NMP, 100 °C5-(Pyrrolidin-1-yl) derivativeRequires higher temperatures as neutral amines are weaker nucleophiles.
Derivatization of the Hydroxyl Group

Standard alcohol chemistry can be applied to the hydroxymethyl group to generate esters, ethers, and other derivatives.

  • Esterification: Reaction with an acyl chloride or anhydride in the presence of a base (e.g., pyridine or triethylamine) is a highly efficient method for forming esters. The base acts as a scavenger for the HCl or carboxylic acid byproduct.

  • Conversion to a Leaving Group: The alcohol can be converted into a better leaving group, such as a tosylate (using TsCl/pyridine) or a halide (using SOCl₂ or PBr₃). This transforms the electrophilic center from the thiazole ring to the benzylic-like methylene carbon, enabling subsequent Sₙ2 reactions with a different set of nucleophiles.

Protocol 3: Esterification with Acetyl Chloride

  • Setup: Dissolve this compound (1.0 eq.) in anhydrous DCM (30 mL) in a flask cooled to 0 °C.

  • Base Addition: Add triethylamine (1.5 eq.).

  • Acylation: Slowly add acetyl chloride (1.2 eq.) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-3 hours, monitoring by TLC.

  • Work-up: Quench the reaction with water. Separate the layers and wash the organic phase with saturated NaHCO₃ solution and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent. The resulting (5-chloro-1,3-thiazol-2-yl)methyl acetate can be purified by chromatography if necessary.

Summary and Outlook

This compound is a potent synthetic intermediate whose value lies in its predictable and versatile reactivity. By understanding the underlying mechanisms of oxidation, nucleophilic aromatic substitution, and hydroxyl group derivatization, researchers can strategically design and execute synthetic routes to novel and complex molecules. The protocols outlined in this guide serve as a validated starting point for exploring the rich chemistry of this important heterocyclic building block.

References

The Strategic Utility of (5-Chloro-1,3-thiazol-2-YL)methanol in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The thiazole nucleus is a cornerstone in medicinal chemistry, prized for its versatile reactivity and presence in a multitude of clinically significant molecules.[1][2] This five-membered aromatic heterocycle, containing both sulfur and nitrogen, serves as a privileged scaffold in the design of novel therapeutic agents across a wide spectrum of diseases, including cancer, infectious diseases, and inflammatory conditions.[3] The introduction of a chloro-substituent at the 5-position and a hydroxymethyl group at the 2-position of the thiazole ring, yielding (5-Chloro-1,3-thiazol-2-YL)methanol, creates a highly valuable and versatile building block for drug discovery programs. This document provides an in-depth guide to the applications of this compound, complete with detailed protocols and the scientific rationale behind its strategic use.

The Molecular Advantage: Understanding the Role of Chloro and Hydroxymethyl Moieties

The chemical personality of this compound is defined by its two key functional groups, each contributing to its utility in constructing complex molecular architectures.

  • The 5-Chloro Group: The electron-withdrawing nature of the chlorine atom at the 5-position significantly influences the electronic properties of the thiazole ring. This modification can enhance the metabolic stability of the molecule by blocking a potential site of oxidation. Furthermore, the chloro-substituent can engage in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. The presence of chlorine can also modulate the pKa of the thiazole nitrogen, impacting its ability to form hydrogen bonds and its overall pharmacokinetic profile.[4]

  • The 2-Hydroxymethyl Group: The primary alcohol at the 2-position is a versatile synthetic handle. It can be readily oxidized to an aldehyde or a carboxylic acid, providing a gateway to a vast array of chemical transformations. Alternatively, the hydroxyl group can be derivatized to form ethers, esters, or carbamates, allowing for the exploration of a wide chemical space and the fine-tuning of a compound's physicochemical properties, such as solubility and lipophilicity. This functional group is also a key hydrogen bond donor, capable of forming critical interactions with biological targets.

Core Applications in Drug Discovery

This compound is primarily utilized as an intermediate in the synthesis of more complex bioactive molecules. Its applications span several therapeutic areas, with a notable emphasis on oncology and infectious diseases.

Synthesis of Novel Kinase Inhibitors

Protein kinases are a major class of drug targets in oncology. The thiazole scaffold is a common feature in many approved and investigational kinase inhibitors. This compound can be elaborated into potent kinase inhibitors through the strategic introduction of pharmacophoric elements.

Synthetic Protocols and Methodologies

The following protocols provide detailed, step-by-step procedures for the synthesis and derivatization of this compound.

Protocol 1: Synthesis of this compound from 2-Chloro-5-(chloromethyl)thiazole

This protocol describes the hydrolysis of the commercially available 2-chloro-5-(chloromethyl)thiazole to the desired hydroxymethyl derivative.

Materials:

  • 2-Chloro-5-(chloromethyl)thiazole

  • Acetone

  • Water

  • Sodium bicarbonate

  • Dichloromethane

  • Magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • Dissolve 2-chloro-5-(chloromethyl)thiazole (1 equivalent) in a 1:1 mixture of acetone and water.

  • Add sodium bicarbonate (1.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the acetone under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.

  • The product can be purified further by column chromatography on silica gel if necessary.

Causality: The use of a mild base like sodium bicarbonate in an aqueous acetone mixture facilitates the nucleophilic substitution of the chloromethyl group by a hydroxyl group, minimizing side reactions.

Protocol 2: Oxidation of this compound to 5-Chloro-1,3-thiazole-2-carbaldehyde

This protocol details the oxidation of the primary alcohol to an aldehyde, a key intermediate for further modifications.

Materials:

  • This compound

  • Dichloromethane (anhydrous)

  • Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)

  • Silica gel

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add PCC (1.5 equivalents) or DMP (1.2 equivalents) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane and filter through a pad of silica gel to remove the chromium salts (if using PCC) or the periodinane byproducts.

  • Wash the silica gel pad with additional dichloromethane.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude 5-Chloro-1,3-thiazole-2-carbaldehyde.

  • Purify the aldehyde by column chromatography on silica gel.

Causality: Mild oxidizing agents like PCC or DMP are chosen to selectively oxidize the primary alcohol to the aldehyde without over-oxidation to the carboxylic acid. Anhydrous conditions are crucial to prevent the formation of the hydrate of the aldehyde.

Protocol 3: Ether Synthesis via Williamson Ether Synthesis

This protocol outlines the formation of an ether linkage, a common strategy to introduce diverse side chains.

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Sodium hydride (60% dispersion in mineral oil)

  • Alkyl halide (e.g., benzyl bromide)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Syringe and needle

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound (1 equivalent) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting ether by column chromatography on silica gel.

Causality: Sodium hydride is a strong base that deprotonates the hydroxyl group to form a nucleophilic alkoxide, which then displaces the halide in the alkyl halide via an SN2 reaction to form the ether. Anhydrous conditions are essential as sodium hydride reacts violently with water.

Data Presentation and Visualization

Table 1: Physicochemical Properties of this compound and its Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted logP
This compoundC4H4ClNOS149.601.1
5-Chloro-1,3-thiazole-2-carbaldehydeC4H2ClNOS147.581.3
2-(Benzyloxymethyl)-5-chloro-1,3-thiazoleC11H10ClNOS239.723.4

Diagram 1: Synthetic Utility of this compound

Synthetic_Utility A This compound B 5-Chloro-1,3-thiazole-2-carbaldehyde A->B Oxidation (PCC/DMP) D Ethers A->D Williamson Ether Synthesis E Esters A->E Esterification C 5-Chloro-1,3-thiazole-2-carboxylic acid B->C Oxidation F Amines (via Reductive Amination) B->F Reductive Amination G Amides C->G Amide Coupling

Caption: Key synthetic transformations of this compound.

Diagram 2: Generalized Workflow for Library Synthesis

Library_Synthesis_Workflow start Start with This compound step1 Functional Group Interconversion (e.g., Oxidation to Aldehyde) start->step1 step2 Parallel Synthesis with a Library of Building Blocks (e.g., Amines, Alcohols) step1->step2 step3 Purification of Compound Library step2->step3 step4 Biological Screening (e.g., Kinase Assays) step3->step4 step5 Hit Identification and Structure-Activity Relationship (SAR) Analysis step4->step5 end Lead Optimization step5->end

Caption: A typical workflow for generating a compound library.

Conclusion and Future Perspectives

This compound represents a strategically valuable, yet underexplored, building block in medicinal chemistry. Its combination of a metabolically robust chloro-substituent and a versatile hydroxymethyl handle provides a powerful platform for the synthesis of novel and diverse compound libraries. The protocols outlined in this guide offer a starting point for researchers to harness the potential of this compound in their drug discovery endeavors. As the demand for novel therapeutic agents continues to grow, the intelligent application of such versatile scaffolds will be paramount in the development of the next generation of medicines.

References

Application Notes and Protocols for High-Throughput Screening of (5-Chloro-1,3-thiazol-2-YL)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Bioactivity of a Novel Thiazole Derivative

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The compound (5-Chloro-1,3-thiazol-2-YL)methanol, a relatively uncharacterized thiazole derivative, presents an opportunity for the discovery of novel biological functions and therapeutic applications. High-throughput screening (HTS) provides a robust and efficient methodology to systematically evaluate the bioactivity of such novel compounds against a multitude of biological targets.[1][2][3]

This guide provides a comprehensive, multi-tiered HTS workflow designed to elucidate the biological activity of this compound. We will begin with a broad, cell-based primary screen to identify potential cytotoxic or anti-proliferative effects, followed by a confirmatory secondary screen to validate initial findings and eliminate artifacts. Finally, we propose a target-based assay focusing on kinase inhibition, a common mechanism of action for thiazole-containing anticancer drugs. Each section includes the scientific rationale, detailed step-by-step protocols, and guidelines for data analysis and interpretation, adhering to the highest standards of scientific integrity.

Tier 1: Primary High-Throughput Screen - Assessing General Cytotoxicity

The initial step in characterizing a novel compound is to assess its general effect on cell viability. A broad screen against a panel of cancer cell lines can provide initial clues about potential anti-proliferative or cytotoxic activity. The CellTiter-Glo® Luminescent Cell Viability Assay is an ideal choice for this primary screen due to its high sensitivity, broad linear range, and simple "add-mix-measure" protocol, which is highly amenable to automation.[4][5][6] The assay quantifies ATP, an indicator of metabolically active cells, providing a direct measure of cell viability.[4][6]

Scientific Principle of CellTiter-Glo® Assay

The CellTiter-Glo® assay utilizes a proprietary thermostable luciferase that, in the presence of ATP released from viable cells, catalyzes the oxidation of luciferin to produce a stable "glow-type" luminescent signal. This signal is directly proportional to the amount of ATP present, which in turn is directly proportional to the number of viable cells in culture.[4][7]

Experimental Workflow: Tier 1 Screening

Caption: Workflow for the primary HTS using the CellTiter-Glo® assay.

Protocol: CellTiter-Glo® Primary Screen

Materials:

  • This compound (stock solution in DMSO)

  • Cancer cell lines (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium

  • White, opaque-walled 384-well microplates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Multichannel pipette or automated liquid handler

  • Luminometer plate reader

Procedure:

  • Cell Plating: Seed cells into 384-well plates at a pre-determined optimal density (e.g., 1,000-5,000 cells/well) in 25 µL of culture medium. Incubate overnight at 37°C, 5% CO2.

  • Compound Addition: Add 25 nL of the test compound stock solution to achieve a final concentration of 10 µM. Include positive controls (e.g., staurosporine) and negative controls (DMSO vehicle).

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature. Reconstitute the substrate with the buffer to form the CellTiter-Glo® Reagent.[7][8]

  • Reagent Addition: Equilibrate the assay plates to room temperature for approximately 30 minutes.[7][8] Add 25 µL of CellTiter-Glo® Reagent to each well.[7][8]

  • Signal Generation: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[7][8]

  • Signal Stabilization and Measurement: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[7][8] Measure luminescence using a plate reader.

Data Analysis and Interpretation

The primary data analysis involves calculating the percent inhibition of cell viability for the test compound relative to the controls.

ParameterFormulaDescription
Percent Inhibition 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_Vehicle - Signal_Background))Quantifies the reduction in cell viability caused by the compound.
Z'-Factor 1 - (3 * (SD_Positive + SD_Negative)) / |Mean_Positive - Mean_Negative|A statistical measure of assay quality. An ideal assay has a Z'-factor between 0.5 and 1.0.[9][10][11][12]

A "hit" from the primary screen is typically defined as a compound that causes a significant reduction in cell viability (e.g., >50% inhibition) at the tested concentration.

Tier 2: Hit Confirmation and Dose-Response Analysis

The goal of the second tier is to confirm the activity of hits from the primary screen and to rule out false positives that may arise from assay interference.[13][14] An orthogonal assay, such as the MTT assay, which relies on a different biological principle (mitochondrial reductase activity), is an excellent choice for hit confirmation.[15][16] Confirmed hits are then subjected to dose-response analysis to determine their potency (IC50).

Scientific Principle of MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[15][16] Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT into purple formazan crystals.[15] These crystals are then solubilized, and the absorbance of the resulting colored solution is measured, which is proportional to the number of viable cells.[15][17]

Experimental Workflow: Tier 2 Screening

Caption: Workflow for hit confirmation and dose-response analysis using the MTT assay.

Protocol: MTT Confirmatory Screen and Dose-Response

Materials:

  • Hit compounds from Tier 1

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Clear-bottom 96-well microplates

  • Absorbance microplate reader

Procedure:

  • Cell Plating: Seed cells in 96-well plates at the optimal density in 100 µL of medium and incubate overnight.

  • Compound Addition: Prepare a serial dilution of the hit compounds (e.g., 8-point, 3-fold dilution starting from 50 µM). Add the diluted compounds to the cells.

  • Incubation: Incubate for the same duration as the primary screen (e.g., 48-72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[18]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.[16][17]

  • Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.[15][17] Read the absorbance at 570 nm.

Data Analysis and Interpretation

The dose-response data is plotted with compound concentration on the x-axis (log scale) and percent inhibition on the y-axis. A non-linear regression model is used to fit a sigmoidal curve to the data and determine the IC50 value, which is the concentration of the compound that inhibits 50% of the biological response.[19][20][21][22]

ParameterDescription
IC50 (Inhibitory Concentration 50%) The concentration of an inhibitor where the response (or binding) is reduced by half. It is a measure of the potency of an antagonist.
Dose-Response Curve A graphical representation of the relationship between the dose of a drug and the magnitude of the biological response it produces.[19][20][21]

Tier 3: Target-Based Assay - Kinase Inhibition Profiling

Given that many thiazole-containing compounds exhibit anticancer activity through kinase inhibition, a logical next step is to screen this compound against a panel of protein kinases.[1][2] The AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) technology is a highly sensitive, bead-based assay suitable for HTS of kinase inhibitors.[23][24][25]

Scientific Principle of AlphaScreen® Kinase Assay

The AlphaScreen® assay involves two types of beads: Donor and Acceptor beads.[24][25] In a typical kinase assay format, a biotinylated substrate peptide is captured by streptavidin-coated Donor beads. A phospho-specific antibody is conjugated to Protein A-coated Acceptor beads. When the kinase phosphorylates the substrate, the antibody binds to the phosphorylated substrate, bringing the Donor and Acceptor beads into close proximity (≤200 nm).[23][24] Upon laser excitation of the Donor beads at 680 nm, singlet oxygen is generated, which diffuses to the nearby Acceptor beads, initiating a cascade of energy transfer that results in a chemiluminescent signal at 520-620 nm.[24][25] An inhibitor of the kinase will prevent substrate phosphorylation, thus keeping the beads apart and reducing the signal.

Hypothetical Kinase Signaling Pathway

G cluster_0 Kinase Inhibition Assay Kinase Protein Kinase PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation Substrate Biotinylated Substrate Peptide Substrate->Kinase ATP ATP ATP->Kinase Inhibitor This compound Inhibitor->Kinase Inhibition ADP ADP PhosphoSubstrate->ADP

Caption: A simplified diagram of a kinase reaction inhibited by the test compound.

Protocol: AlphaScreen® Kinase Inhibition Assay

Materials:

  • Recombinant protein kinase

  • Biotinylated substrate peptide

  • ATP

  • This compound

  • AlphaScreen® Streptavidin Donor Beads

  • AlphaScreen® Protein A Acceptor Beads

  • Phospho-specific antibody

  • Assay buffer

  • 384-well ProxiPlates (PerkinElmer)

  • Microplate reader with AlphaScreen® detection capabilities

Procedure:

  • Compound Plating: Dispense serial dilutions of the test compound into the assay plate.

  • Kinase Reaction: Add the kinase, biotinylated substrate, and ATP to initiate the reaction. Incubate for a predetermined time (e.g., 60 minutes) at room temperature.

  • Detection: Stop the kinase reaction and add a mixture of the phospho-specific antibody and the AlphaScreen® Acceptor beads. Incubate to allow antibody-substrate binding.

  • Signal Generation: Add the AlphaScreen® Donor beads and incubate in the dark to allow binding to the biotinylated substrate.

  • Signal Reading: Read the plate on an AlphaScreen®-capable plate reader.

Data Analysis and Interpretation

Similar to the Tier 2 assay, data is analyzed by generating dose-response curves and calculating the IC50 value for kinase inhibition. A potent and selective kinase inhibitor will show a low IC50 value for a specific kinase or a family of related kinases.

Troubleshooting and Scientific Integrity

In any HTS campaign, it is crucial to be aware of potential artifacts and sources of error.[26]

  • False Positives: Compounds can interfere with the assay technology itself, for example, by autofluorescence or by inhibiting the reporter enzyme (e.g., luciferase in the CellTiter-Glo® assay).[14][27][28] Running orthogonal assays and counter-screens (e.g., testing the compound against luciferase directly) is essential to identify and eliminate these artifacts.[13]

  • False Negatives: Poor compound solubility or degradation can lead to a lack of activity. Ensuring compound quality and solubility in the assay buffer is critical.

  • Assay Variability: Consistent liquid handling, incubation times, and environmental conditions are key to minimizing variability and ensuring a robust assay with a high Z'-factor.[26]

By implementing a multi-tiered screening approach with orthogonal assays and rigorous data analysis, researchers can confidently identify and characterize the biological activity of novel compounds like this compound, paving the way for further drug development.

References

Application Notes & Protocols: A Guide to the Synthesis of Novel Thiazole Derivatives from (5-Chloro-1,3-thiazol-2-YL)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active agents due to its diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This guide provides a comprehensive overview of synthetic strategies for creating novel thiazole derivatives using (5-Chloro-1,3-thiazol-2-yl)methanol as a versatile and strategic starting material. We present detailed protocols, mechanistic insights, and expert commentary on three primary functionalization pathways: Nucleophilic Aromatic Substitution (SNAr) at the C5 position, oxidation of the C2-hydroxymethyl group, and multi-step tandem functionalizations. This document is intended for researchers, scientists, and professionals in drug discovery and development seeking to expand their chemical libraries with novel thiazole-based compounds.

Introduction: The Strategic Value of the Thiazole Scaffold

The thiazole moiety, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone of modern drug design.[3][4] Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into a wide range of therapeutics, from the antibiotic Sulfazole to the antiretroviral Ritonavir and the anticancer agent Dasatinib.[1][3] The development of new synthetic methodologies to access diverse thiazole derivatives is therefore a critical endeavor in the pursuit of novel therapeutic agents.[5][6]

This compound emerges as a particularly valuable building block for library synthesis.[7][8][9] Its structure offers three distinct points for chemical modification:

  • The C5-Chloro Group: An excellent leaving group, activating the C5 position for nucleophilic aromatic substitution (SNAr).

  • The C2-Hydroxymethyl Group: A primary alcohol that can be readily oxidized to an aldehyde or carboxylic acid, providing a gateway to a vast array of subsequent chemical transformations.

  • The C4-Position: A C-H bond that can potentially undergo advanced functionalization reactions.[10][11]

This guide will focus on leveraging the first two reactive sites to generate a diverse library of novel compounds.

Core Synthetic Strategies & Protocols

We will explore two primary, high-yield strategies for derivatizing the starting material, which can be used independently or in sequence to achieve significant molecular diversity.

Strategy 1: C5-Position Functionalization via Nucleophilic Aromatic Substitution (SNAr)

Mechanistic Rationale: The SNAr reaction is a powerful tool for modifying electron-deficient aromatic and heteroaromatic rings.[12][13] In the 5-chlorothiazole ring system, the electronegative nitrogen and sulfur atoms withdraw electron density, making the carbon atom attached to the chlorine susceptible to attack by nucleophiles. The reaction proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[14] The presence of these ring heteroatoms stabilizes the negative charge, facilitating the reaction.[15]

This pathway allows for the direct installation of various amine, ether, and thioether linkages, which are crucial pharmacophores in many drug molecules.

sn_ar_workflow start This compound product 5-Substituted Thiazole Derivative start->product Addition-Elimination nucleophile Nucleophile (R-NH₂, R-OH, R-SH) nucleophile:e->start:w conditions Base (e.g., K₂CO₃, Et₃N) Solvent (e.g., DMF, DMSO) Heat (optional) conditions:s->start:n

Caption: General workflow for SNAr at the C5-position of the thiazole ring.

Experimental Protocol 1: SNAr with Secondary Amines (e.g., Morpholine)

This protocol details the synthesis of (5-morpholino-1,3-thiazol-2-yl)methanol.

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Dimethylformamide (DMF) (Anhydrous)

  • Ethyl Acetate (EtOAc)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound and anhydrous DMF (approx. 0.2 M concentration).

  • Add potassium carbonate, followed by the dropwise addition of morpholine at room temperature.

  • Heat the reaction mixture to 80-100 °C and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • Cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product.

  • Characterize the final compound using ¹H NMR, ¹³C NMR, and LC-MS to confirm its structure and purity.

Data Summary Table 1: Representative Nucleophiles for SNAr

Nucleophile ClassExampleTypical ConditionsExpected YieldNotes
N-Nucleophiles Piperidine, BenzylamineK₂CO₃, DMF, 80 °C75-95%Generally high-yielding and clean reactions.[16]
O-Nucleophiles Phenol, Benzyl alcoholNaH, THF, 60 °C60-80%Requires a strong base (like NaH) to deprotonate the alcohol first.[14]
S-Nucleophiles Thiophenol, Benzyl mercaptanK₂CO₃ or Cs₂CO₃, DMF, RT-50 °C80-98%Thiols are highly nucleophilic; reactions are often faster and occur at lower temperatures.[15]
Strategy 2: Oxidation of the C2-Hydroxymethyl Group

Mechanistic Rationale: The selective oxidation of the primary alcohol at the C2 position is a critical step for introducing new functionalities. Conversion to an aldehyde allows for subsequent reactions like reductive amination, Wittig olefination, and aldol condensations. Further oxidation to a carboxylic acid enables amide bond formation, a cornerstone of medicinal chemistry. The choice of oxidant is crucial to ensure high conversion without affecting the sensitive thiazole ring. Mild oxidants are preferred for isolating the aldehyde, while stronger reagents are used for the carboxylic acid.[17] Manganese dioxide (MnO₂) is a particularly effective and mild reagent for oxidizing allylic and benzylic-type alcohols, including heteroaromatic methanols.[18]

oxidation_pathway start (5-Substituted-1,3-thiazol-2-yl)methanol aldehyde 2-Formylthiazole Derivative start->aldehyde Mild Oxidation (e.g., MnO₂, PCC, DMP) acid Thiazole-2-carboxylic Acid Derivative aldehyde->acid Strong Oxidation (e.g., KMnO₄, Jones) deriv_aldehyde Reductive Amination Wittig Reaction Grignard Addition aldehyde->deriv_aldehyde deriv_acid Amide Coupling (EDC, HATU) Esterification acid->deriv_acid

Caption: Oxidation pathways and subsequent derivatization opportunities.

Experimental Protocol 2: Mild Oxidation to the Aldehyde using MnO₂

This protocol describes the synthesis of 5-chloro-1,3-thiazole-2-carbaldehyde.

Materials:

  • This compound (1.0 eq)

  • Activated Manganese Dioxide (MnO₂) (5-10 eq by weight)

  • Dichloromethane (DCM) or Chloroform (CHCl₃) (Anhydrous)

  • Celite®

Procedure:

  • In a round-bottom flask, dissolve this compound in anhydrous DCM.

  • Add activated MnO₂ in portions with vigorous stirring. The reaction is heterogeneous.

  • Stir the suspension at room temperature. The reaction progress should be monitored carefully by TLC, as over-oxidation or side reactions can occur with prolonged reaction times. The reaction is typically complete within 12-24 hours.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts.

  • Wash the Celite® pad thoroughly with additional DCM to ensure complete recovery of the product.

  • Combine the filtrates and concentrate under reduced pressure. The resulting crude aldehyde is often pure enough for the next step. If necessary, it can be purified by silica gel chromatography.

  • Note: The resulting aldehyde can be sensitive; it is often best to use it immediately in the subsequent reaction.

Data Summary Table 2: Comparison of Common Oxidizing Agents

OxidantTarget ProductConditionsAdvantagesDisadvantages
MnO₂ AldehydeDCM, RTMild, selective for allylic/benzylic-type alcohols, simple work-up (filtration).[18]Requires a large excess of reagent, can have variable activity.
PCC AldehydeDCM, RTReliable, good yields.Chromium waste is toxic and requires special disposal.
DMP AldehydeDCM, RTVery mild, high yields, short reaction times.Reagent is shock-sensitive and expensive.
KMnO₄ Carboxylic AcidAcetone/Water, 0 °C to RTInexpensive, powerful oxidant.Can be difficult to control, may cleave the thiazole ring under harsh conditions.
Strategy 3: Tandem Functionalization for Advanced Derivatives

The true power of this building block is realized when the SNAr and oxidation strategies are combined. By performing these reactions sequentially, chemists can rapidly generate complex molecules with multiple points of diversity.

tandem_workflow start This compound step1 Step 1: SₙAr (+ Nucleophile) start->step1 intermediate 5-Substituted-2-hydroxymethyl-thiazole step1->intermediate Protocol 1 step2 Step 2: Oxidation (e.g., MnO₂) intermediate->step2 product_aldehyde 5-Substituted-2-formyl-thiazole step2->product_aldehyde Protocol 2 step3 Step 3: Reductive Amination (+ Amine) product_aldehyde->step3 final_product Final Novel Derivative step3->final_product Standard Protocol

Caption: A multi-step synthesis workflow combining SNAr and oxidation.

Conceptual Protocol 3: Three-Step Synthesis of a Novel Amine Derivative

  • Step 1 (SNAr): React this compound with a desired primary or secondary amine (e.g., piperidine) according to Protocol 1 to generate the corresponding (5-piperidino-1,3-thiazol-2-yl)methanol intermediate.

  • Step 2 (Oxidation): Take the purified intermediate from Step 1 and subject it to oxidation with MnO₂ as described in Protocol 2 to yield 5-piperidino-1,3-thiazole-2-carbaldehyde.

  • Step 3 (Reductive Amination): Dissolve the aldehyde from Step 2 in a suitable solvent (e.g., 1,2-dichloroethane). Add a different amine (e.g., benzylamine) and a mild reducing agent like sodium triacetoxyborohydride (STAB). Stir at room temperature until the reaction is complete to afford the final, highly functionalized thiazole derivative.

Conclusion

This compound is a powerful and cost-effective starting material for the synthesis of diverse chemical libraries. The orthogonal reactivity of the C5-chloro and C2-hydroxymethyl groups allows for systematic exploration of chemical space through robust SNAr and oxidation reactions. The protocols and strategies outlined in this guide provide a solid foundation for drug discovery programs aiming to develop novel therapeutics based on the privileged thiazole scaffold.

References

The Strategic Application of (5-Chloro-1,3-thiazol-2-yl)methanol in the Synthesis of Bioactive Molecules: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Thiazole Scaffold in Medicinal Chemistry

The 1,3-thiazole ring is a cornerstone in the architecture of numerous pharmacologically active agents.[1][2] Its presence is noted in a wide array of approved drugs, where it often plays a critical role in establishing the molecule's mechanism of action through key binding interactions with biological targets. The unique electronic properties of the thiazole ring, arising from the presence of both sulfur and nitrogen heteroatoms, allow it to serve as a bioisostere for other aromatic systems and to participate in hydrogen bonding and other non-covalent interactions.[3] The introduction of a chloro-substituent at the 5-position can further modulate the electronic nature of the ring and provide a vector for further synthetic elaboration, making chlorinated thiazole derivatives particularly valuable in drug discovery.[4]

This technical guide focuses on the synthesis and application of a key building block, (5-Chloro-1,3-thiazol-2-yl)methanol . This reagent provides a versatile platform for the introduction of the 5-chlorothiazole-2-methyl moiety into a variety of molecular scaffolds. We will provide detailed, field-proven protocols for the synthesis of this key intermediate and its subsequent application in the construction of more complex, biologically relevant molecules. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and reproducibility.

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is efficiently achieved in a two-step sequence starting from the commercially available 2-chlorothiazole. The process involves an initial formylation at the 5-position followed by a selective reduction of the resulting aldehyde.

Part 1: Synthesis of 2-Chloro-1,3-thiazole-5-carbaldehyde

The crucial carbon-carbon bond formation at the C5 position of 2-chlorothiazole is accomplished via a directed ortho-metalation strategy followed by quenching with an electrophilic formylating agent.

Protocol 1: Formylation of 2-Chlorothiazole

  • Materials and Reagents:

    • 2-Chlorothiazole

    • Anhydrous Tetrahydrofuran (THF)

    • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

    • Ethyl formate

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate

    • Hexane

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask, magnetic stirrer, stir bar, syringe, and a low-temperature cooling bath (-78 °C, typically a dry ice/acetone bath).

  • Step-by-Step Methodology:

    • Under an inert atmosphere (e.g., nitrogen or argon), add 2-chlorothiazole (1.0 eq) to a flame-dried round-bottom flask containing anhydrous THF (approximately 12.5 mL per gram of 2-chlorothiazole).

    • Cool the stirred solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.0 eq) dropwise via syringe, maintaining the internal temperature below -70 °C. A color change is typically observed, indicating the formation of the lithiated species. Stir the reaction mixture at -78 °C for 1 hour.

    • To the reaction mixture, add ethyl formate (1.0 eq) dropwise, again ensuring the temperature remains below -70 °C. Continue stirring at this temperature for an additional hour.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

    • Combine the organic layers, wash with saturated brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from a hexane/ethyl acetate mixture to afford 2-chloro-1,3-thiazole-5-carbaldehyde as a solid.[1]

  • Causality and Insights: The deprotonation at the 5-position of 2-chlorothiazole is favored due to the directing and activating effect of the chloro and thiazole nitrogen atoms. The use of a low temperature (-78 °C) is critical to prevent side reactions and ensure the stability of the lithiated intermediate. Ethyl formate serves as an effective and readily available electrophile for the formylation.

Part 2: Reduction to this compound

The selective reduction of the aldehyde to the primary alcohol is a standard transformation in organic synthesis, readily achieved using mild reducing agents such as sodium borohydride.

Protocol 2: Sodium Borohydride Reduction

  • Materials and Reagents:

    • 2-Chloro-1,3-thiazole-5-carbaldehyde

    • Methanol (MeOH) or Ethanol (EtOH)

    • Sodium borohydride (NaBH₄)

    • Deionized water

    • Ethyl acetate

    • Saturated aqueous sodium chloride (brine)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, stir bar, and an ice bath.

  • Step-by-Step Methodology:

    • Dissolve 2-chloro-1,3-thiazole-5-carbaldehyde (1.0 eq) in methanol or ethanol in a round-bottom flask equipped with a magnetic stir bar.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.1 to 1.5 eq) portion-wise to the stirred solution. Effervescence may be observed.

    • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for an additional 1-2 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

    • Carefully quench the reaction by the slow addition of deionized water.

    • Remove the bulk of the alcohol solvent under reduced pressure.

    • Extract the aqueous residue with ethyl acetate.

    • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the organic phase under reduced pressure to yield this compound. The product is often of sufficient purity for subsequent steps, but can be further purified by silica gel chromatography if necessary.

  • Causality and Insights: Sodium borohydride is a chemoselective reducing agent that readily reduces aldehydes and ketones but typically does not affect other functional groups like the chloro-substituent on the thiazole ring under these mild conditions.[5] The use of a protic solvent like methanol or ethanol facilitates the reaction and the subsequent workup.

Application in the Synthesis of Bioactive Molecules: A Gateway to Carbamates and Ureas

This compound is a versatile precursor for the introduction of the 5-chlorothiazol-2-ylmethyl moiety into larger molecules. A common strategy involves the activation of the primary alcohol, for instance, by conversion to a chloroformate, which can then react with amines to form stable carbamate or urea linkages. These functional groups are prevalent in a wide range of pharmaceuticals due to their ability to participate in hydrogen bonding interactions with biological targets.

Activation of this compound

The hydroxyl group of this compound can be readily converted into a more reactive leaving group. A particularly useful transformation in the synthesis of carbamates is the formation of a chloroformate by reaction with phosgene or a phosgene equivalent like triphosgene.[6][7]

Protocol 3: Synthesis of (5-Chloro-1,3-thiazol-2-yl)methyl chloroformate (Illustrative)

  • Materials and Reagents:

    • This compound

    • Triphosgene (bis(trichloromethyl) carbonate)

    • Anhydrous dichloromethane (DCM) or toluene

    • An organic base (e.g., pyridine or triethylamine)

    • Round-bottom flask, magnetic stirrer, stir bar, dropping funnel, and an inert atmosphere setup.

  • Step-by-Step Methodology (Caution: Phosgene and its equivalents are highly toxic. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment):

    • Under an inert atmosphere, dissolve triphosgene (0.33 eq) in anhydrous DCM in a round-bottom flask and cool to 0 °C.

    • In a separate flask, dissolve this compound (1.0 eq) and a non-nucleophilic base such as pyridine (1.0 eq) in anhydrous DCM.

    • Slowly add the solution of the alcohol and base to the stirred triphosgene solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction by TLC.

    • Upon completion, the reaction mixture containing the crude chloroformate can often be used directly in the subsequent step without purification.

  • Causality and Insights: Triphosgene serves as a safer, solid alternative to gaseous phosgene.[8] The organic base is necessary to neutralize the HCl generated during the reaction. The resulting chloroformate is a highly reactive electrophile, susceptible to nucleophilic attack by amines, alcohols, and other nucleophiles.

Application Example: Synthesis of a Thiazol-2-yl Urea Derivative

Protocol 4: Synthesis of a N-(Aryl)-N'-(5-chloro-1,3-thiazol-2-ylmethyl)urea (Illustrative)

  • Materials and Reagents:

    • Crude (5-Chloro-1,3-thiazol-2-yl)methyl chloroformate solution (from Protocol 3)

    • A primary or secondary amine (e.g., aniline or a substituted aniline)

    • Anhydrous dichloromethane (DCM)

    • A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Deionized water

    • Saturated aqueous sodium chloride (brine)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography.

  • Step-by-Step Methodology:

    • To the crude solution of (5-Chloro-1,3-thiazol-2-yl)methyl chloroformate in DCM from Protocol 3, add the desired amine (1.0 eq) and a non-nucleophilic base (1.1 eq).

    • Stir the reaction mixture at room temperature for several hours, or until the reaction is complete as monitored by TLC.

    • Quench the reaction with saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the desired urea derivative.

Data Presentation and Visualization

Table 1: Summary of Synthetic Steps and Expected Yields

StepReactionStarting MaterialProductTypical Yield (%)Reference
1Formylation2-Chlorothiazole2-Chloro-1,3-thiazole-5-carbaldehyde70-80[1]
2Reduction2-Chloro-1,3-thiazole-5-carbaldehydeThis compound85-95General Procedure
3Chloroformate FormationThis compound(5-Chloro-1,3-thiazol-2-yl)methyl chloroformateUsed in situ[6][7]
4Urea Formation(5-Chloro-1,3-thiazol-2-yl)methyl chloroformateN-(Aryl)-N'-(5-chloro-1,3-thiazol-2-ylmethyl)urea60-80[1]

Diagram 1: Synthetic Pathway to this compound and its Derivatives

Synthesis_Pathway A 2-Chlorothiazole B 2-Chloro-1,3-thiazole-5-carbaldehyde A->B 1. n-BuLi, THF, -78°C 2. Ethyl formate C This compound B->C NaBH4, MeOH D (5-Chloro-1,3-thiazol-2-yl)methyl chloroformate C->D Triphosgene, Base E Bioactive Urea Derivative D->E Amine, Base

Caption: Synthetic route to bioactive urea derivatives.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of bioactive molecules. The protocols detailed herein provide a reliable and reproducible pathway for its preparation and subsequent elaboration into more complex structures containing the 5-chlorothiazole-2-methyl moiety. The strategic application of this intermediate, particularly in the formation of carbamate and urea linkages, offers a powerful tool for medicinal chemists and drug development professionals in the design and synthesis of novel therapeutic agents.

References

Application Notes and Protocols: (5-Chloro-1,3-thiazol-2-YL)methanol as a Chemical Probe for [Hypothetical Target] Kinase

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Chemical Probes in Modern Drug Discovery

Small-molecule chemical probes are indispensable tools for dissecting complex biological processes and validating novel drug targets.[1][2][3] A high-quality chemical probe is a well-characterized small molecule that modulates a specific protein target with high potency and selectivity, enabling researchers to probe protein function in cellular and organismal systems.[2][4] Unlike genetic methods such as CRISPR or RNAi, chemical probes offer rapid, reversible, and dose-dependent control over protein activity, which is crucial for studying essential proteins and understanding dynamic cellular events.[2] However, the use of poorly characterized or non-selective compounds can lead to misleading results and irreproducible research.[1][2] This guide provides a detailed overview and experimental protocols for the use of (5-Chloro-1,3-thiazol-2-YL)methanol, a novel, potent, and selective chemical probe for a hypothetical kinase target.

The thiazole scaffold is a common motif in biologically active compounds, with derivatives exhibiting a wide range of activities, including anticancer, anti-inflammatory, and antimicrobial effects.[5][6][7] This prevalence in medicinal chemistry suggests that thiazole-containing fragments can interact with a variety of biological targets.[5][6] this compound has been developed as a high-quality chemical probe to facilitate the study of its specific target and downstream pathways.

Hypothetical Target and Mechanism of Action: Thiazole Kinase Inhibitor 1 (TKI-1)

For the purpose of this guide, we will consider this compound as a selective inhibitor of the hypothetical serine/threonine kinase, Thiazole Kinase Inhibitor 1 (TKI-1) . TKI-1 is postulated to be a key component of a signaling pathway involved in cell proliferation and survival. In this hypothetical pathway, TKI-1 is activated by an upstream growth factor receptor and, in turn, phosphorylates and activates a downstream transcription factor, leading to the expression of genes that promote cell cycle progression. By inhibiting TKI-1, this compound is expected to block this signaling cascade, resulting in decreased cell proliferation.

TKI1_Pathway GF Growth Factor GFR Growth Factor Receptor GF->GFR Binds TKI1 TKI-1 (Target Kinase) GFR->TKI1 Activates TF Transcription Factor TKI1->TF Phosphorylates (Activates) Nucleus Nucleus TF->Nucleus Translocates to Gene Gene Expression (Cell Cycle Progression) Nucleus->Gene Probe This compound Probe->TKI1 Inhibits

Caption: Hypothetical TKI-1 signaling pathway.

Probe Characterization and Properties

A high-quality chemical probe should meet several key criteria to ensure its utility and the reliability of the data it generates.[2][8][9] The table below summarizes the hypothetical properties of this compound.

PropertyRecommended CriteriaThis compound (Hypothetical Data)
Biochemical Potency IC50 or Kd < 100 nMIC50 = 50 nM (against purified TKI-1)
Cellular Activity On-target activity < 1 µMEC50 = 500 nM (inhibition of substrate phosphorylation)
Selectivity >30-fold over related targets>50-fold selective over a panel of 100 kinases
Solubility >100 µM in aqueous solution150 µM in PBS
Negative Control Structurally similar, inactiveAvailable (e.g., a regioisomer with >100x lower activity)

Experimental Protocols

The following protocols provide a framework for using this compound to study TKI-1 function.

Protocol 1: In Vitro Kinase Assay (IC50 Determination)

This protocol is designed to determine the concentration of this compound required to inhibit 50% of TKI-1 activity in a purified system.

Materials:

  • Recombinant human TKI-1 enzyme

  • Biotinylated peptide substrate for TKI-1

  • ATP

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • This compound (stock solution in DMSO)

  • DMSO (for control)

  • Streptavidin-coated plates

  • Phospho-specific antibody conjugated to a reporter (e.g., HRP)

  • Plate reader

Procedure:

  • Prepare a serial dilution of this compound in kinase buffer. The final DMSO concentration should be kept constant across all wells (e.g., <1%).

  • Add 5 µL of the diluted compound or DMSO (control) to the wells of a 384-well plate.

  • Add 10 µL of TKI-1 enzyme and biotinylated peptide substrate solution to each well.

  • Incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Initiate the kinase reaction by adding 10 µL of ATP solution.

  • Incubate for 1 hour at 30°C.

  • Stop the reaction by adding EDTA.

  • Transfer the reaction mixture to a streptavidin-coated plate and incubate for 1 hour to capture the biotinylated peptide.

  • Wash the plate to remove unbound components.

  • Add the phospho-specific antibody and incubate for 1 hour.

  • Wash the plate and add the detection reagent.

  • Read the signal on a plate reader.

  • Plot the signal against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a biophysical method to verify that the probe directly binds to its intended target in a cellular context.

Materials:

  • Cancer cell line expressing TKI-1 (e.g., HeLa, A549)

  • This compound

  • DMSO

  • PBS supplemented with protease inhibitors

  • Equipment for heating cell lysates

  • SDS-PAGE and Western blotting reagents

  • Anti-TKI-1 antibody

Procedure:

  • Culture cells to ~80% confluency.

  • Treat cells with the desired concentration of this compound or DMSO for 1-2 hours.

  • Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

  • Lyse the cells by freeze-thaw cycles.

  • Clarify the lysate by centrifugation.

  • Aliquot the supernatant into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Cool the tubes at room temperature for 3 minutes, then centrifuge to pellet the precipitated proteins.

  • Collect the supernatant (soluble protein fraction).

  • Analyze the amount of soluble TKI-1 at each temperature by Western blotting.

  • A positive target engagement will result in a thermal stabilization of TKI-1 in the presence of the probe, shifting the melting curve to higher temperatures.

Protocol 3: Western Blot for Downstream Target Modulation

This protocol assesses the functional consequence of TKI-1 inhibition by measuring the phosphorylation of its downstream substrate.

Materials:

  • Cancer cell line expressing TKI-1 and its substrate

  • This compound

  • Growth factor to stimulate the pathway

  • Cell lysis buffer

  • Antibodies: anti-phospho-substrate, anti-total-substrate, anti-TKI-1, and a loading control (e.g., anti-actin).

Procedure:

  • Plate cells and allow them to attach overnight.

  • Starve the cells in serum-free media for 12-24 hours.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with the appropriate growth factor for a short period (e.g., 15-30 minutes).

  • Wash the cells with cold PBS and lyse them.

  • Determine the protein concentration of the lysates.

  • Perform SDS-PAGE and transfer the proteins to a membrane.

  • Probe the membrane with the primary and secondary antibodies.

  • Visualize the bands and quantify the band intensities.

  • A dose-dependent decrease in the phospho-substrate signal, normalized to the total substrate and loading control, indicates on-target activity of the probe.

Overall Experimental Workflow

The following diagram outlines the logical flow of experiments to validate and utilize this compound as a chemical probe.

Workflow cluster_validation Probe Validation cluster_application Cellular Application KinaseAssay Biochemical Assay (IC50 Determination) CETSA Target Engagement (CETSA) KinaseAssay->CETSA Selectivity Selectivity Profiling (Kinase Panel) KinaseAssay->Selectivity WB Downstream Pathway Modulation (Western Blot) CETSA->WB Phenotype Phenotypic Assay (e.g., Cell Viability) WB->Phenotype End Biological Insight Phenotype->End Start Start Start->KinaseAssay

Caption: Experimental workflow for probe validation and use.

Conclusion

This compound serves as a model for a high-quality chemical probe for the hypothetical kinase TKI-1. The protocols provided herein offer a comprehensive guide for its characterization and application in elucidating the cellular functions of TKI-1. Adherence to rigorous experimental design and the use of appropriate controls, including a structurally related inactive compound, are paramount for generating reliable and reproducible data. The principles and methods described can be adapted for the study of other chemical probes and their respective targets, ultimately advancing our understanding of biology and accelerating the drug discovery process.

References

Application Notes & Protocols: Characterizing (5-Chloro-1,3-thiazol-2-YL)methanol Derivatives in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,3-thiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant biological activity, including anticancer and anti-inflammatory properties.[1][2] Derivatives of (5-Chloro-1,3-thiazol-2-YL)methanol, in particular, are of high interest for their potential to modulate key cellular pathways. This guide provides a strategic framework and detailed protocols for the initial characterization of these novel derivatives using a suite of robust, cell-based assays. We move from foundational cytotoxicity assessment to the elucidation of specific mechanisms of action, such as apoptosis induction and inhibition of the NF-κB signaling pathway. The methodologies herein are designed to be self-validating, providing researchers in drug discovery and chemical biology with the tools to generate reliable and reproducible data.

Background & Scientific Rationale

The journey of a novel chemical entity from synthesis to a potential therapeutic candidate is underpinned by rigorous biological characterization. Thiazole derivatives have consistently demonstrated potential as inhibitors of critical cellular targets, such as protein kinases, which are often dysregulated in diseases like cancer.[3][4][5] The initial evaluation of new this compound derivatives, therefore, requires a logical, tiered approach.

  • Establish a Biological Effect: The first step is to determine if the compound has any impact on cell health. A cytotoxicity or viability assay establishes a dose-dependent effect and calculates the concentration at which 50% of the inhibitory effect is observed (IC₅₀), a key measure of a compound's potency.[6]

  • Characterize the Mode of Cell Death: If a compound is found to be cytotoxic, the next critical question is how it kills the cells. Inducing apoptosis (programmed cell death) is a highly desirable trait for anticancer agents. Measuring the activity of executioner caspases, such as caspase-3 and caspase-7, provides a direct, mechanistic insight into this process.[7][8]

  • Elucidate a Specific Molecular Pathway: Many thiazole compounds exert their effects by inhibiting specific signaling pathways.[3] The Nuclear Factor-kappa B (NF-κB) pathway is a master regulator of genes involved in inflammation, immunity, and cell survival.[9][10] Its constitutive activation is a hallmark of many cancers, making it a prime therapeutic target.[10][11] A reporter gene assay can definitively measure a compound's ability to suppress this specific pathway, distinguishing targeted activity from general toxicity.

This guide provides detailed protocols for each of these three critical stages of characterization.

Foundational Assay: Assessing Compound Cytotoxicity

The first objective is to determine the concentration range over which a derivative affects cell viability. The MTT assay is a gold-standard colorimetric method for this purpose.

Causality Behind the Method: The assay's principle rests on the enzymatic activity of mitochondrial dehydrogenases within metabolically active, living cells.[12] These enzymes reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into a purple formazan product. The amount of formazan produced, measured by absorbance, is directly proportional to the number of viable cells.[13] This provides a robust and quantifiable measure of how a compound impacts cell proliferation and survival.

Workflow: MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay seed Seed Cells in 96-well Plate (e.g., 1x10⁴ cells/well) incubate1 Incubate Overnight (37°C, 5% CO₂) seed->incubate1 treat Treat Cells with Serial Dilutions of Thiazole Derivatives incubate1->treat incubate2 Incubate for 24-72 hours treat->incubate2 add_mtt Add MTT Reagent (0.5 mg/mL final conc.) incubate2->add_mtt incubate3 Incubate for 4 hours add_mtt->incubate3 solubilize Add Solubilization Solution (e.g., SDS-HCl) incubate3->solubilize incubate4 Incubate Overnight or Shake solubilize->incubate4 read Read Absorbance (570 nm) incubate4->read analysis analysis read->analysis Calculate % Viability & Determine IC₅₀

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Protocol 2.1: MTT Assay for Cell Viability

Materials:

  • This compound derivatives, dissolved in DMSO to create a 10-20 mM stock solution.

  • Cancer cell line of interest (e.g., MCF-7, A549, HepG2).

  • Complete culture medium (e.g., DMEM + 10% FBS).

  • MTT solution: 5 mg/mL in sterile PBS.[12] Filter-sterilize and store at 4°C, protected from light.

  • Solubilization solution: 10% SDS in 0.01 M HCl.

  • 96-well flat-bottom tissue culture plates.

Procedure:

  • Cell Seeding (Day 1):

    • Trypsinize and count cells. Resuspend cells in complete medium to a concentration of 1 x 10⁵ cells/mL.

    • Add 100 µL of the cell suspension (10,000 cells) to each well of a 96-well plate.

    • Include wells for "medium only" blanks.

    • Incubate overnight (37°C, 5% CO₂) to allow cells to attach.[13]

  • Compound Treatment (Day 2):

    • Prepare serial dilutions of the thiazole derivatives in complete culture medium. A typical starting range is 100 µM to 0.1 µM. Remember to include a "vehicle control" well containing the same final concentration of DMSO as the treated wells (typically ≤0.5%).

    • Carefully remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions.

    • Return the plate to the incubator for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition (Day 4 or 5):

    • Add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration of 0.5 mg/mL).

    • Incubate for 4 hours at 37°C. During this time, viable cells will form visible purple formazan crystals.

  • Solubilization and Measurement:

    • Add 100 µL of Solubilization Solution to each well.[14]

    • Mix thoroughly by gentle pipetting to dissolve the formazan crystals.

    • Wrap the plate in foil and incubate overnight at 37°C, or place on an orbital shaker for 15-30 minutes.[12][13]

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.

Data Presentation and Interpretation

Raw absorbance values should be corrected by subtracting the average of the "medium only" blank. Cell viability is then expressed as a percentage relative to the vehicle-treated control cells.

Calculation: % Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100

Compound DerivativeConcentration (µM)Corrected Absorbance (570 nm)% Viability
Vehicle (0.5% DMSO)01.250100%
Derivative A0.11.21397%
10.95076%
100.61349%
500.15012%
1000.0756%

The IC₅₀ value is determined by plotting % Viability against the log of the compound concentration and fitting the data to a non-linear regression curve (sigmoidal dose-response). For Derivative A, the IC₅₀ is approximately 10 µM.

Investigating Mechanism: Apoptosis Induction

A reduction in viability indicates cytotoxicity, but the mechanism remains unknown. The Caspase-Glo® 3/7 Assay is a highly sensitive luminescent assay that specifically measures the activity of caspase-3 and caspase-7, the primary executioner caspases in the apoptotic pathway.

Causality Behind the Method: The assay provides a proluminescent substrate containing the tetrapeptide sequence DEVD, which is the specific recognition sequence for caspase-3 and -7.[15] In apoptotic cells, active caspases cleave this substrate, releasing aminoluciferin. This product is then utilized by luciferase (also in the reagent) to generate a stable, glow-type luminescent signal.[16] The intensity of the light is directly proportional to the amount of active caspase-3/7, providing a clear measure of apoptosis induction. The "add-mix-measure" format simplifies the process, as the single reagent both lyses the cells and initiates the enzymatic reactions.[15]

Workflow: Caspase-Glo® 3/7 Assay

Caspase_Workflow cluster_prep Preparation cluster_assay Assay: Add-Mix-Measure seed Seed & Treat Cells in White-Walled 96-well Plate incubate1 Incubate for desired treatment period (e.g., 24h) seed->incubate1 equilibrate Equilibrate Plate to Room Temperature incubate1->equilibrate add_reagent Add Caspase-Glo® 3/7 Reagent (100 µL per well) equilibrate->add_reagent mix Mix on Orbital Shaker (30-60 seconds) add_reagent->mix incubate2 Incubate at RT (1-3 hours) mix->incubate2 read Read Luminescence incubate2->read analysis analysis read->analysis Calculate Fold Change in Caspase Activity

Caption: A streamlined "add-mix-measure" workflow for the Caspase-Glo® 3/7 assay.

Protocol 3.1: Caspase-Glo® 3/7 Assay

Materials:

  • Caspase-Glo® 3/7 Assay System (e.g., from Promega).

  • Treated cells in opaque-walled, 96-well microplates suitable for luminescence.

  • Positive control (e.g., Staurosporine at 1 µM) to induce apoptosis.

Procedure:

  • Cell Seeding and Treatment:

    • Following the same procedure as the MTT assay (Protocol 2.1, Step 1), seed cells in a white-walled 96-well plate . White walls enhance the luminescent signal.

    • Treat cells with the thiazole derivatives at concentrations around their IC₅₀ value (e.g., 0.5x, 1x, and 2x IC₅₀). Include vehicle and positive controls.

    • Incubate for a period shorter than that used for the viability assay, as caspase activation is an earlier event (e.g., 12, 24 hours).

  • Assay Execution:

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.[16]

    • Remove the assay plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.

    • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well, directly into the 100 µL of culture medium.[16]

    • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

    • Incubate the plate at room temperature, protected from light, for 1 to 3 hours.

    • Measure the luminescence using a plate-reading luminometer.

Data Presentation and Interpretation

The data are typically presented as the fold change in caspase activity relative to the vehicle-treated control cells.

Calculation: Fold Change = (Luminescence_Sample / Luminescence_VehicleControl)

Compound DerivativeConcentration (µM)Raw Luminescence (RLU)Fold Change vs. Vehicle
Vehicle (0.5% DMSO)015,2001.0
Derivative A5 (0.5x IC₅₀)68,4004.5
10 (1x IC₅₀)189,90012.5
20 (2x IC₅₀)251,00016.5
Staurosporine1305,50020.1

A significant, dose-dependent increase in luminescence indicates that the compound induces apoptosis through the activation of caspase-3 and/or -7.

Elucidating Mechanism: NF-κB Signaling Inhibition

To determine if a compound's activity stems from modulating a specific pathway, a reporter gene assay is invaluable. This protocol uses a dual-luciferase system to measure the inhibition of TNF-α-induced NF-κB activity.

Causality Behind the Method: This assay distinguishes specific pathway inhibition from non-specific cytotoxicity.[17] Cells are transfected with two plasmids. The first contains the gene for Firefly luciferase downstream of a promoter with multiple NF-κB response elements. When NF-κB is activated (e.g., by TNF-α), it binds to this promoter and drives Firefly luciferase expression.[11] The second plasmid constitutively expresses Renilla luciferase from a viral promoter, serving as an internal control for transfection efficiency and cell number.[18] By measuring both, the Firefly signal can be normalized to the Renilla signal. A compound that specifically inhibits the NF-κB pathway will decrease the Firefly/Renilla ratio without significantly impacting the Renilla signal alone.

Pathway: Canonical NF-κB Activation

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNF-α Receptor IKK IKK Complex TNFR->IKK Signal Cascade IkBa_p P-IκBα IKK->IkBa_p Phosphorylates IκBα IkBa_p65_p50 IκBα - p65/p50 (Inactive NF-κB) IkBa_p65_p50->IKK Phosphorylation p65_p50 p65/p50 (Active NF-κB) IkBa_p->p65_p50 Proteasome Proteasome Degradation IkBa_p->Proteasome DNA NF-κB Response Element (on DNA) p65_p50->DNA Translocation & Binding Transcription Gene Transcription (Inflammation, Survival) DNA->Transcription TNFa TNF-α TNFa->TNFR

Caption: Simplified canonical NF-κB signaling pathway initiated by TNF-α.

Protocol 4.1: Dual-Luciferase® Reporter Assay for NF-κB Inhibition

Materials:

  • Dual-Luciferase® Reporter Assay System (e.g., from Promega).

  • HEK293T or similar easily transfectable cell line.

  • NF-κB Firefly luciferase reporter plasmid (e.g., pGL4.32[luc2P/NF-κB-RE/Hygro]).

  • Renilla luciferase control plasmid (e.g., pRL-TK).

  • Transfection reagent (e.g., Lipofectamine® 3000).

  • Tumor Necrosis Factor-alpha (TNF-α), human recombinant.

  • Lysis buffer and assay reagents (Luciferase Assay Reagent II, Stop & Glo® Reagent).

Procedure:

  • Transfection (Day 1):

    • Seed HEK293T cells in a 96-well plate to be 70-80% confluent on the day of transfection.

    • Co-transfect cells with the NF-κB firefly reporter and the Renilla control plasmid at a ratio of ~20:1, following the transfection reagent manufacturer's protocol.

    • Incubate for 24 hours.

  • Compound Treatment and Stimulation (Day 2):

    • Pre-treat the cells with serial dilutions of the thiazole derivatives for 1-2 hours.

    • Subsequently, stimulate the cells by adding TNF-α to a final concentration of 10 ng/mL to all wells except the "unstimulated" control.

    • Incubate for an additional 6-8 hours.

  • Cell Lysis (Day 2):

    • Remove medium and gently wash cells once with 1x PBS.

    • Add 20-50 µL of 1x Passive Lysis Buffer to each well.

    • Incubate at room temperature on an orbital shaker for 15 minutes.

  • Luminescence Measurement (Day 2):

    • Add 20 µL of cell lysate to a white-walled 96-well plate.

    • Place the plate in a luminometer equipped with dual injectors.

    • Injection 1: Inject 100 µL of Luciferase Assay Reagent II (LAR II) and measure Firefly luminescence.[18]

    • Injection 2: Inject 100 µL of Stop & Glo® Reagent. This quenches the Firefly reaction and initiates the Renilla reaction. Measure Renilla luminescence.[18]

Data Presentation and Interpretation

The primary output is the normalized response, which corrects for variability.

Calculation:

  • Ratio = (Firefly RLU / Renilla RLU)

  • % Inhibition = (1 - (Ratio_Sample / Ratio_TNFα_Control)) * 100

ConditionFirefly (RLU)Renilla (RLU)Ratio (Firefly/Renilla)% Inhibition
Unstimulated5,000200,0000.025N/A
TNF-α + Vehicle150,000210,0000.7140%
TNF-α + Deriv. A (10 µM)30,000195,0000.15478%

A dose-dependent decrease in the Firefly/Renilla ratio in TNF-α stimulated cells indicates specific inhibition of the NF-κB signaling pathway.

References

In vitro evaluation of (5-Chloro-1,3-thiazol-2-YL)methanol analogs

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: In Vitro Evaluation of (5-Chloro-1,3-thiazol-2-YL)methanol Analogs

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 1,3-thiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, particularly in oncology.[1][2][3] Analogs of this compound represent a focused chemical space for the discovery of novel anticancer agents. This guide provides a comprehensive, strategy-driven framework for the in vitro evaluation of these analogs. Moving beyond a simple list of procedures, we present an integrated workflow designed to first identify cytotoxic lead compounds and then to systematically elucidate their mechanism of action. The protocols herein are detailed with an emphasis on the scientific rationale behind key steps and the inclusion of self-validating controls to ensure data integrity and reproducibility. We cover primary screening via cytotoxicity assays, followed by mechanistic studies including target-based enzyme inhibition assays and cellular pathway analysis using Western blotting and RT-qPCR.

Scientific Rationale & Strategic Overview

The thiazole ring is a key pharmacophore in approved drugs like the kinase inhibitor Dasatinib, highlighting its utility in targeting critical cancer pathways.[1] Thiazole derivatives have been shown to exert anticancer effects through diverse mechanisms, including the induction of apoptosis, disruption of microtubule dynamics, and the inhibition of key signaling cascades such as the PI3K/Akt/mTOR pathway.[4][5][6] The presence of a chloro-substituent on the thiazole ring can significantly influence molecular interactions and biological activity, making this class of analogs particularly interesting for investigation.[7]

Our evaluation strategy is designed as a multi-stage funnel, beginning with broad screening to identify active compounds and progressively narrowing the focus to detailed mechanistic characterization. This approach ensures that resources are efficiently allocated to the most promising candidates.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Validation & Selectivity cluster_2 Phase 3: Mechanistic Elucidation cluster_3 Phase 4: Lead Candidate A Library of this compound Analogs B Broad-Spectrum Cytotoxicity Assay (e.g., MTT) Against a Panel of Cancer Cell Lines A->B Screen C Determine IC50 Values B->C Analyze D Select 'Hit' Compounds (IC50 < 10 µM) C->D Prioritize E Assess Cytotoxicity in Non-Cancerous Cell Line (e.g., HEK293) D->E Validate F Calculate Selectivity Index (SI) E->F Quantify G Target-Based Assays (e.g., Kinase Inhibition, Tubulin Polymerization) F->G Hypothesis-Driven Investigation H Cellular Pathway Analysis (Western Blot, RT-qPCR) F->H I Cell Cycle & Apoptosis Assays F->I J Validated Lead Compound with Known Mechanism of Action G->J Synthesize Data H->J Synthesize Data I->J Synthesize Data

Caption: High-level workflow for in vitro evaluation of thiazole analogs.

Phase 1: Primary Cytotoxicity Screening

The initial goal is to determine the concentration-dependent effect of the analogs on the viability of cancer cells. The MTT assay is a robust, colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability.[8][9]

Protocol: MTT Cell Viability Assay

This protocol is based on the enzymatic reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[10][11]

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast, HCT-116 for colon, A549 for lung).[7]

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

  • Thiazole analogs dissolved in sterile DMSO (e.g., 10 mM stock).

  • MTT solution: 5 mg/mL in sterile PBS.

  • Solubilization solution: DMSO or 0.01 M HCl in 10% SDS solution.

  • 96-well flat-bottom tissue culture plates.

  • Multi-channel pipette.

  • Microplate reader (absorbance at 570 nm, reference at >650 nm).

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the thiazole analogs in culture medium. A common starting range is 0.1 µM to 100 µM.

    • Aspirate the old medium from the cells and add 100 µL of the medium containing the compounds (or vehicle control).

    • Incubate for 48-72 hours.[12]

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL). Incubate for 4 hours at 37°C.[8][13]

  • Formazan Solubilization:

    • Carefully aspirate the medium without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well.

    • Agitate the plate on a shaker for 10-15 minutes to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 690 nm to subtract background absorbance.[9]

Self-Validating Controls (Crucial for Data Integrity):

  • Untreated Control: Cells with medium only. Represents 100% viability.

  • Vehicle Control: Cells treated with the highest concentration of DMSO used for compound dilution.

  • Positive Control: Cells treated with a known cytotoxic drug (e.g., Doxorubicin).

  • Blank Control: Medium with MTT and DMSO, but no cells. Used for background subtraction.

Data Presentation & Analysis

Data should be normalized to the vehicle control and plotted as percent viability versus log[concentration]. The half-maximal inhibitory concentration (IC50) is calculated using non-linear regression (log(inhibitor) vs. response -- variable slope).

Compound IDCell LineIC50 (µM) ± SD
Analog-001MCF-75.2 ± 0.4
Analog-001HCT-1168.1 ± 0.9
Analog-002MCF-7> 100
Analog-003MCF-72.7 ± 0.2
Analog-003HCT-1163.5 ± 0.3
DoxorubicinMCF-70.8 ± 0.1

Table 1: Example cytotoxicity data for thiazole analogs.

Phase 2: Mechanistic Elucidation

For "hit" compounds (e.g., IC50 < 10 µM), the next step is to investigate how they induce cell death. Based on existing literature for thiazole derivatives, common mechanisms include inhibition of protein kinases and disruption of signaling pathways.[1][4][5]

Target-Based Assay: In Vitro Kinase Inhibition

Protein kinases are critical regulators of cellular processes and prime targets for cancer therapy.[14] This protocol describes a universal, fluorescence-based in vitro assay to determine if the analogs directly inhibit a specific kinase (e.g., Akt, ERK, PI3K).

Principle: This assay measures the phosphorylation of a specific substrate by a kinase. Inhibition is observed as a decrease in the signal, which could be fluorescence, luminescence, or radioactivity depending on the platform.[15][16] A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common non-radioactive method.[14]

Generalized Protocol (TR-FRET Kinase Assay):

  • Reaction Setup: In a 384-well plate, add the following in order:

    • Kinase buffer.

    • Thiazole analog at various concentrations.

    • Specific kinase enzyme (e.g., recombinant Akt1).[15]

    • Biotinylated peptide substrate.

  • Initiate Reaction: Add ATP to start the phosphorylation reaction. Incubate at room temperature for 60-90 minutes.

  • Detection: Add the detection mix, which contains a terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated acceptor (e.g., XL665). Incubate for 60 minutes.[14]

  • Data Acquisition: Read the plate on a TR-FRET enabled microplate reader. Calculate the ratio of acceptor/donor emission.

Data Analysis: Calculate the IC50 value for kinase inhibition similarly to the cytotoxicity assay. This helps determine if the compound's cellular cytotoxicity correlates with the inhibition of a specific target.

Compound IDTarget KinaseIC50 (µM) ± SD
Analog-003PI3Kα0.9 ± 0.1
Analog-003Akt17.8 ± 0.6
Analog-003mTOR> 50

Table 2: Example kinase inhibition data for a lead compound.

Cellular Pathway Analysis: Western Blotting

To confirm that the target inhibition observed in vitro translates to a cellular effect, Western blotting is used to measure the phosphorylation status of key signaling proteins within the cell.[17]

G Simplified PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 pAkt p-Akt (Active) PDK1->pAkt Phosphorylates (Thr308) Akt Akt mTOR mTORC1 pAkt->mTOR Activates Proliferation Cell Survival & Proliferation mTOR->Proliferation Promotes

Caption: PI3K/Akt pathway, a common target for thiazole anticancer drugs.

Protocol: Western Blot for p-Akt/Total Akt:

  • Cell Culture & Treatment: Seed cells (e.g., MCF-7) in 6-well plates. Grow to 70-80% confluency. Serum-starve cells for 12-24 hours to reduce basal phosphorylation. Treat with the thiazole analog (e.g., at its IC50 and 2x IC50 concentration) for a short duration (e.g., 1-4 hours).

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse cells with 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[17] Scrape and collect the lysate.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay to ensure equal loading.

  • Sample Preparation: Normalize protein amounts (e.g., 20 µg per sample). Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes to denature.

  • SDS-PAGE: Load samples onto a 10% polyacrylamide gel and run electrophoresis to separate proteins by size.[18]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[18]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with a primary antibody against the phosphorylated protein (e.g., anti-p-Akt Ser473) overnight at 4°C.[17]

    • Wash the membrane 3x with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane 3x with TBST. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film.[17]

  • Stripping & Re-probing: To normalize data, the membrane can be stripped and re-probed with an antibody for the total protein (e.g., anti-total Akt) and a loading control (e.g., anti-GAPDH).

Gene Expression Analysis: RT-qPCR

To investigate if the compounds affect the expression of genes involved in apoptosis or cell cycle arrest, Reverse Transcription-Quantitative PCR (RT-qPCR) is performed.[19]

Protocol: RT-qPCR for BCL-2 and BAX Expression:

  • Cell Treatment & RNA Extraction: Treat cells as described for Western blotting (typically for a longer duration, e.g., 24 hours). Extract total RNA using a commercial kit (e.g., Trizol or column-based kits). Ensure high-quality RNA (A260/280 ratio ~2.0).

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random hexamer primers. This is the "RT" step of RT-qPCR.[20]

  • qPCR Reaction:

    • Prepare a master mix containing SYBR Green qPCR mix, forward and reverse primers for your gene of interest (e.g., BAX, BCL2), and nuclease-free water.

    • Add diluted cDNA to the appropriate wells of a 96-well qPCR plate.

    • Run the plate in a real-time PCR machine. The thermal cycling protocol typically includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[21]

  • Data Analysis:

    • Determine the cycle threshold (Ct) value for each gene.

    • Normalize the Ct value of the target gene to a stable housekeeping gene (e.g., GAPDH, ACTB). (ΔCt = Ct_target - Ct_housekeeping).

    • Calculate the fold change in gene expression relative to the vehicle-treated control using the 2^(-ΔΔCt) method. (ΔΔCt = ΔCt_treated - ΔCt_control).

Data Presentation:

TreatmentTarget GeneRelative Fold Change (2^-ΔΔCt)
Analog-003 (2.7 µM)BAX (pro-apoptotic)4.5 ± 0.6
Analog-003 (2.7 µM)BCL2 (anti-apoptotic)0.4 ± 0.1

Table 3: Example RT-qPCR data showing a shift towards a pro-apoptotic gene expression profile.

Conclusion & Integrated Perspective

This structured approach provides a robust pathway for the comprehensive in vitro evaluation of this compound analogs. By systematically progressing from broad cytotoxicity screening to specific, hypothesis-driven mechanistic studies, researchers can efficiently identify lead compounds and build a strong data package detailing their biological activity and mechanism of action. Each protocol is designed with essential controls to ensure the generation of reliable and publishable data, forming a solid foundation for further preclinical development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (5-Chloro-1,3-thiazol-2-YL)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (5-Chloro-1,3-thiazol-2-YL)methanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic building block. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you improve your yield and purity.

I. Synthetic Overview & Core Principles

The synthesis of this compound is typically achieved through a two-step process. The first step involves the formylation of 2-chlorothiazole to produce the key intermediate, 2-chloro-1,3-thiazole-5-carbaldehyde. The second step is the selective reduction of the aldehyde group to the corresponding primary alcohol.

The choice of reagents and reaction conditions in each step is critical for maximizing yield and minimizing the formation of byproducts. This guide will focus on providing a robust and reproducible methodology, along with solutions to common challenges encountered during this synthesis.

General Synthetic Workflow

Synthetic Workflow Start 2-Chlorothiazole Step1 Formylation (n-BuLi, Ethyl Formate) Start->Step1 Intermediate 2-Chloro-1,3-thiazole-5-carbaldehyde Step1->Intermediate Step2 Selective Reduction (NaBH4) Intermediate->Step2 Product This compound Step2->Product Purification Purification (Extraction, Chromatography/Recrystallization) Product->Purification Final Pure Product Purification->Final

Caption: General workflow for the synthesis of this compound.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, providing explanations for their causes and actionable solutions.

Step 1: Formylation of 2-Chlorothiazole

Issue 1: Low or no yield of 2-chloro-1,3-thiazole-5-carbaldehyde.

  • Possible Cause A: Incomplete lithiation of 2-chlorothiazole.

    • Explanation: The deprotonation of 2-chlorothiazole at the 5-position requires a strong organolithium base like n-butyllithium (n-BuLi). This reaction is highly sensitive to moisture and air. Any residual water in the solvent or glassware will quench the n-BuLi, preventing the lithiation from occurring.

    • Solution:

      • Ensure all glassware is rigorously dried in an oven (e.g., at 120°C overnight) and cooled under a stream of dry nitrogen or argon.

      • Use anhydrous tetrahydrofuran (THF) as the solvent. It is best to use freshly distilled THF over a drying agent like sodium/benzophenone or a commercially available anhydrous solvent from a sealed bottle.

      • Perform the reaction under an inert atmosphere (nitrogen or argon).

      • Ensure the n-BuLi is of good quality and has been properly stored. The concentration of commercially available n-BuLi can decrease over time, so it is advisable to titrate it before use if it is an older bottle.

  • Possible Cause B: Incorrect reaction temperature.

    • Explanation: The lithiation of 2-chlorothiazole is typically carried out at a very low temperature (-78°C, a dry ice/acetone bath) to prevent side reactions, such as the decomposition of the lithiated intermediate. Adding the n-BuLi at a higher temperature can lead to a complex mixture of products.

    • Solution:

      • Maintain a constant temperature of -78°C during the addition of n-BuLi and the subsequent addition of ethyl formate.

      • Add the n-BuLi dropwise to the solution of 2-chlorothiazole in THF to control any potential exotherm.

Issue 2: Presence of multiple spots on TLC after formylation.

  • Possible Cause: Side reactions during formylation.

    • Explanation: Besides the desired formylation at the 5-position, side reactions can occur. If the temperature is not well-controlled, or if there are impurities, other reactions may take place. The thiazole ring is susceptible to nucleophilic attack, and the lithiated intermediate can be reactive.[1]

    • Solution:

      • Strictly adhere to the low-temperature conditions (-78°C).

      • Use purified starting materials. 2-chlorothiazole can be distilled before use if its purity is questionable.

      • Ensure the stoichiometry of the reagents is correct. An excess of n-BuLi could potentially lead to multiple lithiations or other undesired reactions.

Step 2: Reduction of 2-chloro-1,3-thiazole-5-carbaldehyde

Issue 3: Low yield of this compound.

  • Possible Cause A: Incomplete reduction.

    • Explanation: The reduction of the aldehyde to the alcohol may not have gone to completion. This could be due to insufficient reducing agent or a short reaction time.

    • Solution:

      • Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting aldehyde spot and the appearance of the more polar alcohol spot will indicate the reaction's progress.

      • Use a slight excess of sodium borohydride (NaBH4) (e.g., 1.1-1.5 equivalents) to ensure the reaction goes to completion.

      • If the reaction is sluggish, consider extending the reaction time.

  • Possible Cause B: Decomposition of the product during work-up.

    • Explanation: The product, a heterocyclic alcohol, may be sensitive to strongly acidic or basic conditions during the work-up procedure.

    • Solution:

      • Quench the reaction carefully with a mild acid (e.g., saturated aqueous ammonium chloride solution) or water, while keeping the temperature low (e.g., in an ice bath).

      • Avoid using strong acids for quenching.

      • During extraction, use standard aqueous washes (e.g., water, brine) and avoid prolonged contact with any acidic or basic aqueous layers.

Issue 4: Presence of an impurity with a similar polarity to the product, making purification difficult.

  • Possible Cause: Dechlorination of the thiazole ring.

    • Explanation: While NaBH4 is generally chemoselective for aldehydes in the presence of aryl halides, under certain conditions (e.g., prolonged reaction times, elevated temperatures, or the presence of certain additives), it can potentially reduce the chloro group, leading to the formation of (1,3-thiazol-2-yl)methanol as a byproduct.

    • Solution:

      • Maintain a low reaction temperature (e.g., 0°C to room temperature).

      • Avoid excessively long reaction times once TLC indicates the starting material has been consumed.

      • If dechlorination is a persistent issue, consider using a milder reducing agent or performing the reaction at an even lower temperature.

III. Frequently Asked Questions (FAQs)

Q1: Why is n-butyllithium used for the formylation step? Can I use a different base?

A1: n-Butyllithium is a very strong base that is capable of deprotonating the C-5 position of the 2-chlorothiazole ring, which is the most acidic proton on the ring.[1] Weaker bases, such as lithium diisopropylamide (LDA), could also potentially be used, but n-BuLi is commonly employed and effective for this transformation. Grignard reagents are generally not strong enough to efficiently deprotonate the thiazole ring in this manner.

Q2: Why is sodium borohydride (NaBH4) recommended for the reduction step instead of a stronger reducing agent like lithium aluminum hydride (LiAlH4)?

A2: Sodium borohydride is a milder and more selective reducing agent than lithium aluminum hydride.[1] It readily reduces aldehydes and ketones but is generally unreactive towards other functional groups like esters, amides, and, importantly in this case, aryl/heteroaryl chlorides under standard conditions. LiAlH4 is a much more powerful reducing agent and would likely lead to the undesired reduction of the chloro group on the thiazole ring.[2][3] Additionally, NaBH4 is safer to handle as it can be used in protic solvents like methanol or ethanol and does not react as violently with water as LiAlH4.

Q3: My final product appears as an oil, but some sources describe it as a solid. How can I solidify it?

A3: It is not uncommon for organic compounds to initially be isolated as oils, especially if they are not completely pure. To induce crystallization, you can try the following:

  • Purification: Ensure the product is of high purity. Column chromatography is often effective for removing small amounts of impurities that can inhibit crystallization.

  • Solvent Trituration: Add a non-polar solvent in which the product is insoluble (e.g., hexane or pentane) to the oil and stir or sonicate. This can sometimes induce precipitation of the solid product.

  • Seeding: If you have a small crystal of the pure product, adding it to the oil can initiate crystallization.

  • Low Temperature: Storing the purified oil at a low temperature (e.g., in a refrigerator or freezer) for an extended period can promote crystallization.

Q4: What is the best way to monitor the progress of these reactions?

A4: Thin Layer Chromatography (TLC) is the most convenient method for monitoring both the formylation and the reduction steps.

  • For the formylation: Use a suitable eluent system (e.g., a mixture of ethyl acetate and hexane, such as 20:80) to observe the disappearance of the 2-chlorothiazole spot and the appearance of the more polar aldehyde spot.

  • For the reduction: Use the same eluent system. The product, this compound, will be more polar than the starting aldehyde and will have a lower Rf value on the TLC plate.

IV. Detailed Experimental Protocols

Protocol 1: Synthesis of 2-chloro-1,3-thiazole-5-carbaldehyde

This protocol is adapted from established methods for the formylation of thiazoles.[4]

Materials:

  • 2-Chlorothiazole

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Ethyl formate

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-chlorothiazole (1 equivalent) and anhydrous THF.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 equivalents) dropwise via a syringe, ensuring the internal temperature does not rise above -70°C.

  • Stir the resulting mixture at -78°C for 1 hour.

  • Add ethyl formate (1.2 equivalents) dropwise, again maintaining the temperature at -78°C.

  • Stir the reaction mixture at -78°C for an additional 1-2 hours.

  • Quench the reaction by slowly adding saturated aqueous NH4Cl solution at -78°C.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and add ethyl acetate and water.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude 2-chloro-1,3-thiazole-5-carbaldehyde.

  • The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) or by recrystallization.

Protocol 2: Synthesis of this compound

This protocol is based on the procedure described in patent EP0793659B1.[2]

Materials:

  • 2-chloro-1,3-thiazole-5-carbaldehyde

  • Sodium borohydride (NaBH4)

  • Methanol

  • 25% Aqueous sodium hydroxide (NaOH) solution

  • Methyl-t-butyl ether (MTBE)

  • Water

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-1,3-thiazole-5-carbaldehyde (1 equivalent) in methanol.

  • Cool the solution to 0-5°C using an ice bath.

  • In a separate beaker, dissolve sodium borohydride (0.3 equivalents) in a 25% aqueous NaOH solution.

  • Slowly add the NaBH4 solution dropwise to the cooled solution of the aldehyde, maintaining the temperature between 0-5°C.

  • Stir the reaction mixture at this temperature for approximately 30 minutes. Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Dilute the reaction mixture with MTBE, water, and brine.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with MTBE (2x).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield this compound.

  • If necessary, the product can be further purified by column chromatography on silica gel.

Troubleshooting Workflow for Low Yield

Troubleshooting Low Yield Start Low Yield of this compound Check_Aldehyde Analyze starting aldehyde purity (NMR, GC-MS) Start->Check_Aldehyde Impure_Aldehyde Impure Aldehyde Detected Check_Aldehyde->Impure_Aldehyde Purify_Aldehyde Purify aldehyde by chromatography or recrystallization Impure_Aldehyde->Purify_Aldehyde Yes Check_Reduction Review reduction step TLC data Impure_Aldehyde->Check_Reduction No, aldehyde is pure End Improved Yield Purify_Aldehyde->End Incomplete_Reduction Incomplete Reaction? Check_Reduction->Incomplete_Reduction Optimize_Reduction Increase NaBH4 (to 1.5 eq.) Increase reaction time Ensure temp is 0-5°C Incomplete_Reduction->Optimize_Reduction Yes Complex_Mixture Complex Mixture by TLC? Incomplete_Reduction->Complex_Mixture No, clean conversion but low recovery Optimize_Reduction->End Check_Side_Reactions Possible Side Reactions Complex_Mixture->Check_Side_Reactions Yes Workup_Issue Product loss during workup? Complex_Mixture->Workup_Issue No, clean reaction Dechlorination Dechlorination suspected? (Check MS for M-Cl peak) Check_Side_Reactions->Dechlorination Lower_Temp Lower reaction temperature Use milder conditions Dechlorination->Lower_Temp Lower_Temp->End Optimize_Workup Use mild quench (NH4Cl) Avoid strong acids/bases Workup_Issue->Optimize_Workup Optimize_Workup->End

Caption: A decision tree for troubleshooting low yield in the synthesis.

V. Characterization Data

Proper characterization of the final product is essential to confirm its identity and purity.

Technique Expected Results for this compound
¹H NMR (CDCl₃, 400 MHz): δ ~7.41 (s, 1H, thiazole-H), ~4.81 (s, 2H, CH₂), ~2.40 (br s, 1H, OH).[2]
¹³C NMR Expected peaks for the thiazole ring carbons (one deshielded C-Cl, one shielded C-S, and the CH), and a peak for the CH₂OH carbon around 60 ppm.
Mass Spec (CI) m/z 150/152 (M+H)⁺, showing the characteristic 3:1 isotopic pattern for a single chlorine atom.[2]
IR Spectroscopy Expected absorptions for O-H stretching (broad, ~3300 cm⁻¹), C-H stretching (~2900 cm⁻¹), C=N stretching of the thiazole ring (~1500-1600 cm⁻¹), and C-Cl stretching (~700-800 cm⁻¹).
Melting Point Not widely reported, may be a low-melting solid or an oil at room temperature.[5]

VI. Safety Considerations

  • n-Butyllithium: is a pyrophoric reagent that can ignite spontaneously on contact with air and reacts violently with water. It should be handled with extreme care under an inert atmosphere by trained personnel.

  • Sodium Borohydride: is flammable and can release flammable hydrogen gas upon contact with acid or water. The quenching step should be performed slowly and in a well-ventilated fume hood.

  • Chlorinated Thiazoles: are potentially toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be carried out in a fume hood.

VII. References

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US6812348B1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazol. Retrieved from --INVALID-LINK--

  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from --INVALID-LINK--

  • Chad's Prep. (2021, April 2). 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4) | Organic Chemistry. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). WO2002012209A1 - Method for purifying 2-chloro-5-chloromethyl thiazole. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 2-CHLORO-1,3-THIAZOLE-5-CARBALDEHYDE synthesis. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). EP0793659B1 - Process for preparation of 5-hydroxymethylthiazole. Retrieved from --INVALID-LINK--

  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS, CHARACTERIZATION, AND ANTIMICROBIAL STUDIES OF NOVEL BIO-RELEVANT COMPOUNDS DERIVED FROM SUBSTITUTED BENZOTHIAZOLE. Retrieved from --INVALID-LINK--

  • BYJU'S. (n.d.). Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis. Retrieved from --INVALID-LINK--

  • Oriental Journal of Chemistry. (n.d.). NaBH4/(NH4)2SO4: A Convenient System for Reduction of Carbonyl Compounds to their Corresponding Alcohols in wet-THF. Retrieved from --INVALID-LINK--

  • Chemistry Steps. (n.d.). Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H. Retrieved from --INVALID-LINK--

  • Semantic Scholar. (n.d.). 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). 13 C NMR spectral signals of the compound isolated from the methanol... Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). PT1230229E - METHOD FOR PRODUCTION OF 2-CHLORO-5-CHLOROMETHYL-1,3-THIIAOL. Retrieved from --INVALID-LINK--

  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from --INVALID-LINK--

  • eCampusOntario Pressbooks. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls. Retrieved from --INVALID-LINK--

  • Master Organic Chemistry. (n.d.). Addition of NaBH4 to aldehydes to give primary alcohols. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide as a precursor for synthesis of novel heterocyclic compounds with insecticidal activity. Retrieved from --INVALID-LINK--

  • A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. (2025, July 30). A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. Retrieved from --INVALID-LINK--

  • Unified Patents Portal. (n.d.). CN-109293596-A - The Preparation Method of 2- Chloro-5-chloromethyl Thiazole. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). EP0794180B1 - Process for preparation of 2-chloro-5-chloromethyl-1,3-thiazole. Retrieved from --INVALID-LINK--

  • International Journal of Current Microbiology and Applied Sciences (IJCMAS). (2016, August 10). Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). (2-Chloro-1,3-thiazol-5-yl)methanol AldrichCPR. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Synthesis and spectral characteristics of N-(2,2,2-trichloro-1-((5-(methylthio)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides. Retrieved from --INVALID-LINK--

  • DergiPark. (n.d.). Journal of Physical Chemistry and Functional Materials. Retrieved from --INVALID-LINK--

References

Technical Support Center: Purification of (5-Chloro-1,3-thiazol-2-YL)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of (5-Chloro-1,3-thiazol-2-YL)methanol. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this and structurally similar heterocyclic molecules. The inherent polarity and chemical nature of the thiazole ring can present unique challenges during purification.[1][2][3] This guide provides in-depth, experience-driven troubleshooting advice and step-by-step protocols to help you achieve high purity and yield.

Section 1: Troubleshooting Column Chromatography

Column chromatography is the workhorse for purifying moderately polar compounds like this compound. However, its effectiveness is highly dependent on correctly diagnosing and solving common issues.

Q1: My compound is streaking severely on both TLC and my column, leading to poor separation and mixed fractions. What is the cause and how can I resolve it?

A: This is the most common issue encountered with nitrogen-containing heterocycles on standard silica gel.

  • Expertise & Causality: The root cause is the interaction between the basic nitrogen atom in the thiazole ring and the acidic silanol (Si-OH) groups on the surface of the silica gel.[4][5] This strong, non-specific binding causes the compound to "drag" or "streak" down the column instead of eluting in a tight band, resulting in poor resolution.

  • Troubleshooting & Solutions:

    • Neutralize the Stationary Phase: The most effective solution is to add a basic modifier to your mobile phase. This deactivates the acidic sites on the silica.

      • Add 0.5-2% triethylamine (TEA) to your eluent.

      • Alternatively, use a pre-mixed eluent like 1-5% of 7N ammonia in methanol, mixed with dichloromethane.[4][6]

    • Switch to a Different Stationary Phase: If basic modifiers do not resolve the issue or are incompatible with your molecule, consider a less acidic stationary phase.

      • Neutral or Basic Alumina: Alumina is a good alternative for purifying basic compounds.[4] You will need to re-optimize your solvent system, as compound mobility will differ.

      • Reversed-Phase (C18) Chromatography: For highly polar compounds, reversed-phase chromatography using a polar mobile phase (e.g., water/acetonitrile or water/methanol) can be highly effective.[4][7]

Q2: I can't achieve baseline separation between my target compound and a closely-eluting impurity. How can I improve the resolution?

A: Achieving good separation requires optimizing the selectivity of your chromatographic system.

  • Expertise & Causality: Poor separation occurs when the mobile phase does not sufficiently differentiate between the affinities of your compound and the impurity for the stationary phase. Simply increasing or decreasing polarity might move both spots together.

  • Troubleshooting & Solutions:

    • Systematic Solvent System Screening (TLC): The key is to test different solvent combinations to alter selectivity. Do not just vary the ratio; change the solvents themselves. A good starting point is to test solvent systems from different selectivity groups.

    • Employ a Gradient Elution: If an isocratic system fails, a shallow solvent gradient during the column run can resolve closely-eluting spots. Start with a lower polarity to elute less polar impurities, and gradually increase the polarity to elute your target compound, leaving more polar impurities behind.

    • Reduce Sample Load: Overloading the column is a common cause of peak broadening and poor separation. A general rule is to load no more than 1-5% of the crude material by mass relative to the silica gel.[4] For difficult separations, reduce this to less than 1%.

Solvent System Component Purpose Typical Starting Ratios (Hexane/EtOAc or DCM/MeOH)
Primary Non-Polar Controls overall elution speedHexane, Heptane
Primary Polar Moves polar compoundsEthyl Acetate (EtOAc), Dichloromethane (DCM)
Strong Polar Modifier Elutes highly polar compoundsMethanol (MeOH), Ethanol (EtOH)
Selectivity Modifier Changes interactionsToluene (for pi-stacking), Acetonitrile
Acid/Base Modifier Prevents streakingTriethylamine (TEA), Acetic Acid (AcOH), Ammonia
Q3: My compound seems to have decomposed on the column. My recovery is extremely low and I see multiple new spots on the TLC of my fractions. What should I do?

A: Compound stability on silica gel is a critical factor that must be assessed before attempting large-scale column chromatography.

  • Expertise & Causality: The acidic nature of silica gel can catalyze the decomposition of sensitive molecules. Thiazoles and molecules with functional groups like alcohols can be susceptible to degradation under these conditions.[6]

  • Troubleshooting & Solutions:

    • Perform a Silica Gel Stability Test: Before running a column, spot your crude material on a TLC plate. Let the plate sit on the bench for 1-2 hours, then elute it. If you see new spots or a significant decrease in the intensity of your product spot compared to a freshly spotted lane, your compound is likely unstable on silica.[4][6]

    • Deactivate the Silica: If instability is confirmed, you can either switch to a more inert stationary phase like alumina or deactivate the silica gel. Flushing the packed column with your eluent containing 1-2% triethylamine before loading your sample can help.[7]

    • Use an Alternative Purification Method: If the compound is highly unstable, avoid silica gel altogether. Recrystallization or preparative HPLC may be better options.

Chromatography Troubleshooting Workflow

G start Problem Observed streaking Streaking / Tailing start->streaking poor_sep Poor Separation start->poor_sep no_elution No Elution / Low Recovery start->no_elution cause_acid Cause: Acidic Silica Interaction streaking->cause_acid cause_solvent Cause: Suboptimal Solvent poor_sep->cause_solvent cause_overload Cause: Column Overloading poor_sep->cause_overload cause_adsorb Cause: Irreversible Adsorption or Decomposition no_elution->cause_adsorb sol_modifier Solution: Add Basic Modifier (TEA/NH3) cause_acid->sol_modifier sol_alumina Solution: Switch to Alumina cause_acid->sol_alumina sol_optimize Solution: Re-screen Solvents (TLC) cause_solvent->sol_optimize sol_load Solution: Reduce Sample Load (<1%) cause_overload->sol_load sol_stability Solution: Test Silica Stability (2D TLC) cause_adsorb->sol_stability sol_gradient Solution: Use Gradient Elution sol_optimize->sol_gradient sol_stability->sol_alumina sol_alt Solution: Use Alternative Method (Recrystallization, Prep-HPLC) sol_stability->sol_alt

Caption: Decision tree for troubleshooting column chromatography.

Section 2: Troubleshooting Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, often yielding material of very high purity.

Q1: My compound is "oiling out" of solution instead of forming crystals. How can I fix this?

A: "Oiling out" is a common problem that occurs when the compound comes out of solution above its melting point or when the solution is too supersaturated.

  • Expertise & Causality: An oil forms because the solubility of the compound drops so rapidly upon cooling that the molecules don't have time to align into a crystal lattice. This is often exacerbated by the presence of impurities which disrupt lattice formation.

  • Troubleshooting & Solutions:

    • Slow Down the Cooling Process: Do not place the hot solution directly into an ice bath. Allow it to cool slowly to room temperature first, then transfer it to a refrigerator, and finally to a freezer. Slower cooling provides more time for proper crystal nucleation.

    • Add More Solvent: The solution may be too concentrated. Add a small amount of hot solvent to redissolve the oil, then attempt to cool it again slowly.[4]

    • Induce Nucleation:

      • Scratch Method: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections in the glass can serve as nucleation sites.[4]

      • Seed Crystals: If you have a small amount of pure product, add a single tiny crystal to the cooled, supersaturated solution to initiate crystallization.[4]

    • Re-evaluate the Solvent System: The chosen solvent may be too "good." Try a solvent system where the compound has slightly lower solubility at high temperatures.

Q2: How do I select the ideal solvent or co-solvent system for recrystallization?

A: The ideal recrystallization solvent should dissolve the compound completely when hot but poorly when cold.

  • Expertise & Causality: The entire principle of recrystallization relies on a significant difference in a compound's solubility at two different temperatures. Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (remaining in the mother liquor).

  • Troubleshooting & Solutions:

    • Single Solvent Screening: Test the solubility of a small amount of your compound (~10-20 mg) in about 0.5 mL of various solvents at room temperature and then upon heating. Good candidates include ethanol, methanol, isopropanol, ethyl acetate, toluene, and heptane.

    • Developing a Co-Solvent System: This is often necessary for compounds with tricky solubility profiles.

      • Find a "good" solvent that dissolves the compound readily at room temperature (e.g., Methanol, DCM).

      • Find a "poor" solvent in which the compound is nearly insoluble (e.g., Water, Hexane, Heptane). The two solvents must be miscible.

      • Dissolve the compound in the minimum amount of the hot "good" solvent.

      • Add the "poor" solvent dropwise to the hot solution until it just starts to become cloudy (the saturation point).

      • Add a drop or two of the "good" solvent to make the solution clear again, then allow it to cool slowly.

Recrystallization Solvent Selection Workflow

G start Start: Select Solvent System single_test Test Single Solvents (e.g., EtOH, EtOAc, Toluene) start->single_test is_good Is there a solvent that dissolves compound when hot but not cold? single_test->is_good use_single Proceed with Single Solvent Recrystallization is_good->use_single Yes co_solvent Develop Co-Solvent System is_good->co_solvent No find_good 1. Find 'Good' Solvent (dissolves at RT) co_solvent->find_good find_poor 2. Find Miscible 'Poor' Solvent (insoluble at all temps) find_good->find_poor procedure 3. Dissolve in hot 'Good' solvent. 4. Add 'Poor' solvent until cloudy. 5. Add 'Good' solvent to clarify. 6. Cool slowly. find_poor->procedure success Crystals Form procedure->success

Caption: Workflow for selecting a recrystallization solvent.

Section 3: Experimental Protocols

Protocol 1: Column Chromatography with a Basic Modifier
  • TLC Analysis: Develop a solvent system using Hexane/Ethyl Acetate or Dichloromethane/Methanol that gives your target compound an Rf value of ~0.2-0.3. Add 1% triethylamine (TEA) to this system and re-run the TLC to confirm the Rf and observe the reduction in streaking.

  • Column Packing: Dry or slurry pack a column with silica gel in your chosen non-polar solvent (e.g., Hexane).

  • Equilibration: Flush the column with 2-3 column volumes of your initial mobile phase (e.g., 90:10:1 Hexane/EtOAc/TEA) to equilibrate the silica.

  • Sample Loading: Dissolve your crude material in a minimal amount of dichloromethane or your eluent. Alternatively, for better resolution, perform a "dry load" by adsorbing your compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.[8]

  • Elution: Begin eluting with your mobile phase, collecting fractions. If necessary, you can gradually increase the polarity (gradient elution) to speed up the elution of your product after all less-polar impurities are removed.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Co-Solvent Recrystallization
  • Solvent Selection: Based on small-scale tests, select a miscible solvent pair (e.g., Methanol as the "good" solvent and Water as the "poor" solvent).

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Heat the flask in a water bath and add the minimum volume of hot methanol required to fully dissolve the solid.

  • Saturation: While stirring the hot solution, add water dropwise using a pipette until you observe persistent cloudiness (turbidity).

  • Clarification: Add 1-2 drops of hot methanol to re-dissolve the precipitate and make the solution clear again.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool undisturbed to room temperature. Once at room temperature, you can move it to a refrigerator (4°C) and then an ice bath (0°C) to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of the ice-cold recrystallization solvent mixture to remove any residual soluble impurities.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

References

Technical Support Center: (5-Chloro-1,3-thiazol-2-yl)methanol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for (5-Chloro-1,3-thiazol-2-yl)methanol. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing and utilizing this versatile heterocyclic building block. Here, we address common challenges encountered in the laboratory, providing not just solutions, but also the underlying chemical principles to empower your experimental design.

Section 1: Synthesis and Purity of Starting Material
FAQ 1: I'm synthesizing this compound from 2-methyl-5-chlorothiazole via lithiation and quenching with formaldehyde, but my yields are inconsistent. What's going wrong?

Answer: This is a frequent challenge rooted in the competitive deprotonation of the thiazole ring. The acidity of the C2-methyl protons is significant, but strong bases like n-butyllithium (n-BuLi) can also deprotonate the C4 position of the thiazole ring under certain conditions.[1][2] This leads to a mixture of products and lowers the yield of your desired alcohol.

Causality & Troubleshooting:

  • Kinetic vs. Thermodynamic Control: Deprotonation at the C4-position can sometimes be a kinetically favored process, especially at higher temperatures. The 2-(lithiomethyl) species is often the more thermodynamically stable intermediate.[3]

  • Base Selection: While n-BuLi is common, it can be overly aggressive. Lithium diisopropylamide (LDA) is a bulkier, less nucleophilic base that often shows higher regioselectivity for the methyl group deprotonation.[2]

  • Temperature Control: This is critical. The lithiation should be performed at low temperatures, typically between -78 °C and -40 °C, to favor deprotonation of the more acidic methyl group and minimize side reactions. Allowing the reaction to warm prematurely is a common cause of failure.

  • Solvent Choice: Tetrahydrofuran (THF) is the standard solvent. Ensure it is anhydrous, as any water will quench the organolithium reagent.

Troubleshooting Workflow Diagram:

G start Low Yield in Hydroxymethylation check_temp Was reaction kept at -78°C? start->check_temp check_base What base was used? check_temp->check_base Yes temp_solution Re-run and maintain -78°C until quench. check_temp->temp_solution No nBuLi_path nBuLi_path check_base->nBuLi_path n-BuLi LDA_path LDA_path check_base->LDA_path LDA check_quencher How was formaldehyde added? gas_sol Switch to gaseous HCHO or freshly cracked paraformaldehyde. check_quencher->gas_sol Paraformaldehyde (depolymerization issues) paraform_sol Problem likely temp or base. Review protocol. check_quencher->paraform_sol Gaseous HCHO (preferred) nBuLi_path->check_quencher Consider LDA for better selectivity. LDA_path->check_quencher

Caption: Troubleshooting decision tree for low-yield hydroxymethylation.

Section 2: Key Reactions & Troubleshooting
FAQ 2: My oxidation of this compound to the aldehyde is sluggish and produces significant amounts of the carboxylic acid and other byproducts. How can I improve this?

Answer: The oxidation of hydroxymethylthiazoles to their corresponding aldehydes is notoriously delicate. The thiazole ring is electron-rich and susceptible to oxidation itself, and the resulting aldehyde is highly activated and prone to over-oxidation.[4] Strong, non-selective oxidants like potassium permanganate or Jones reagent are generally incompatible.

Expertise & Causality:

The key is to use a mild, selective oxidant that operates under neutral or near-neutral conditions. The choice of oxidant depends on scale, substrate tolerance, and desired workup.

  • Manganese Dioxide (MnO₂): This is often the go-to reagent. It is a heterogeneous oxidant, and the reaction rate is dependent on the activation level of the MnO₂ and the solvent. It selectively oxidizes allylic and benzylic-type alcohols, which is analogous to the hydroxymethyl group on the electron-rich thiazole. The primary drawback is the need for a large excess of the reagent and long reaction times.

  • Dess-Martin Periodinane (DMP): A highly reliable and mild oxidant that provides clean conversion with short reaction times. It is a homogeneous reaction, making it more predictable than MnO₂. The main disadvantage is the cost and the generation of periodinane byproducts, which must be removed during workup.

  • Swern/Parikh-Doering Oxidation: These DMSO-based oxidations are also very effective.[5] They operate at low temperatures (-78 °C), which helps to prevent side reactions. Careful control of stoichiometry and temperature is essential to avoid byproduct formation. The Parikh-Doering modification (using an SO₃-pyridine complex) is often preferred as it can be run at a more convenient 0 °C.

Data Summary: Comparison of Oxidizing Agents

ReagentTypical ConditionsProsCons
Activated MnO₂ DCM or CHCl₃, rt, 24-48hHigh selectivity, simple filtration workupRequires large excess, long reaction time, variable reagent activity
Dess-Martin (DMP) DCM, rt, 1-3hFast, clean, reliable, high yieldExpensive, byproduct removal can be tricky
Swern Oxidation (COCl)₂, DMSO, Et₃N, DCM, -78°CHigh yield, fastRequires cryogenic temps, toxic reagents, potential for side reactions
Parikh-Doering SO₃·py, DMSO, Et₃N, DCM, 0°CMilder than Swern, good yieldsSO₃·py complex is moisture sensitive

Recommended Protocol: Oxidation using Dess-Martin Periodinane (DMP)

  • Setup: To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 eq).

  • Solvent: Dissolve the alcohol in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration).

  • Reagent Addition: Add Dess-Martin Periodinane (1.1 - 1.3 eq) to the solution in one portion at room temperature. The mixture may become slightly cloudy.

  • Monitoring: Stir the reaction at room temperature and monitor its progress by TLC (e.g., using a 30% Ethyl Acetate/Hexanes eluent). The reaction is typically complete within 1-3 hours.

  • Quenching: Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and saturated aqueous sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 15-20 minutes until the solid byproducts dissolve and both layers are clear.

  • Workup: Separate the layers and extract the aqueous phase twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude aldehyde is often pure enough for the next step. If necessary, it can be purified by flash chromatography on silica gel, but be aware that the aldehyde can be unstable on silica for extended periods.

FAQ 3: I am attempting a Suzuki-Miyaura cross-coupling reaction to replace the C5-chlorine, but I am observing low yields and significant starting material decomposition. What are the critical parameters?

Answer: Suzuki-Miyaura coupling on 5-chloro-heterocycles, particularly electron-rich ones like thiazoles, can be challenging compared to their bromo- or iodo-analogs.[6] The C-Cl bond is stronger and less reactive, requiring a more active catalytic system to undergo oxidative addition, which is the rate-limiting step in the catalytic cycle.[7][8]

Authoritative Grounding & Troubleshooting:

The success of this reaction hinges on the judicious selection of the palladium catalyst, ligand, base, and solvent system.

  • Catalyst/Ligand System: Standard Pd(PPh₃)₄ may not be active enough. Modern catalyst systems employing bulky, electron-rich phosphine ligands are required to facilitate the difficult oxidative addition step.[9]

    • Recommended Ligands: SPhos, XPhos, and RuPhos are excellent choices. They stabilize the Pd(0) center and promote the oxidative addition of the aryl chloride.

    • Recommended Pre-catalysts: Palladium(II) pre-catalysts like Pd(OAc)₂ or pre-formed catalysts such as SPhos-Pd-G3 or XPhos-Pd-G3 are often more reliable and air-stable than Pd(0) sources.

  • Base Selection: The base plays a crucial role in activating the boronic acid for the transmetalation step.[9][10] A strong, non-nucleophilic base is typically required.

    • Recommended Bases: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are common choices. For very challenging couplings, potassium phosphate (K₃PO₄) is often superior.

  • Solvent System: A polar, aprotic solvent system that can solubilize the reagents and operate at higher temperatures is needed.

    • Recommended Solvents: A mixture of 1,4-dioxane and water (e.g., 4:1) is a robust choice. Toluene/water or DME/water can also be effective. The water is essential for the activity of the inorganic base.

Reaction Pathway and Failure Points Diagram:

G cluster_cycle Suzuki Catalytic Cycle cluster_failure Common Failure Points Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd(II)-Cl) Pd0->OxAdd Ar-Cl Transmetal Transmetalation (Ar-Pd(II)-Ar') OxAdd->Transmetal Ar'-B(OR)2 + Base RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Ar-Ar' Failure1 Slow/No Oxidative Addition Failure1:s->OxAdd:n Use bulky ligands (SPhos, XPhos) Failure2 Boronic Acid Decomposition (Protodeboronation) Failure2:s->Transmetal:n Use strong base (K3PO4) Ensure anhydrous conditions

Caption: The Suzuki-Miyaura cycle and key points of failure for C-Cl coupling.

Section 3: Purification and Stability
FAQ 4: My final compound, derived from this compound, is highly polar and difficult to purify. It streaks on silica gel and is hard to crystallize. What are my options?

Answer: The combination of the polar hydroxymethyl group and the nitrogen and sulfur heteroatoms in the thiazole ring results in a compound with high polarity and strong hydrogen bonding capabilities. This often leads to the purification challenges you've described.

Strategies for Purifying Polar Heterocycles:

  • Chromatography Modifications:

    • Deactivate Silica: Pre-treating your silica gel with a small amount of triethylamine (e.g., 1% in the eluent) can neutralize acidic sites on the silica surface, significantly reducing peak tailing for basic compounds like thiazoles.

    • Gradient Elution: Use a steep gradient from a non-polar solvent (e.g., hexanes or DCM) to a polar solvent (e.g., ethyl acetate or methanol). Adding a small amount of methanol (1-10%) to your ethyl acetate or DCM eluent can help elute highly polar compounds.

    • Alternative Stationary Phases: If silica fails, consider alumina (basic or neutral) or reverse-phase chromatography (C18), although the latter may require finding a suitable aqueous/organic mobile phase system. Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent, though less common, technique for very polar molecules.[11]

  • Crystallization Techniques:

    • Solvent/Anti-Solvent Method: Dissolve your compound in a minimum amount of a polar solvent in which it is highly soluble (e.g., methanol, isopropanol). Then, slowly add a non-polar "anti-solvent" in which it is insoluble (e.g., hexanes, diethyl ether, or cold water) dropwise until persistent cloudiness is observed. Warm slightly to redissolve, then allow to cool slowly.

    • Salt Formation: If your molecule has a basic nitrogen, you can often form a crystalline salt (e.g., hydrochloride or tosylate). Dissolve the freebase in a solvent like diethyl ether or ethyl acetate and add a solution of HCl in ether or p-toluenesulfonic acid in isopropanol. The resulting salt often has much better crystalline properties.

Purification Troubleshooting Table

ProblemPotential CauseRecommended Solution
Streaking on Silica Acidic silica sites interacting with basic nitrogen.Add 1% triethylamine or ammonia to the eluent.
Compound Stuck on Column Eluent is not polar enough.Increase eluent polarity; add methanol (1-10%) to DCM or Ethyl Acetate.
Failure to Crystallize Compound is too soluble ("oiling out").Use a solvent/anti-solvent system; try cooling to very low temperatures (-20°C).
Poor Crystal Formation Impurities inhibiting lattice formation.Attempt salt formation (HCl, HBr salt) to get a more ordered crystal lattice.

References

Technical Support Center: Optimization of Reaction Conditions for (5-Chloro-1,3-thiazol-2-YL)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (5-Chloro-1,3-thiazol-2-YL)methanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical intermediate. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common challenges encountered during its synthesis, ensuring the integrity and success of your experimental outcomes.

Introduction: The Critical Role of this compound

This compound is a key building block in the synthesis of numerous pharmaceutical compounds, most notably as a precursor to the HIV protease inhibitor, Ritonavir. The efficiency of its synthesis and the purity of the final product are paramount to the overall success of the subsequent synthetic steps. This guide focuses on the common synthetic route involving the reduction of a suitable precursor, such as 5-chlorothiazole-2-carbaldehyde or its corresponding ester.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific problems you may encounter during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.

Issue 1: Low or No Product Yield

Question: I have performed the reduction of 5-chlorothiazole-2-carbaldehyde using sodium borohydride (NaBH₄), but my TLC analysis shows mostly unreacted starting material, and the final yield is very low. What could be the problem?

Answer:

Several factors can contribute to a low yield in this reduction. Let's break down the potential causes and solutions:

  • Reagent Inactivity: Sodium borohydride is susceptible to decomposition upon exposure to moisture. If the reagent is old or has been improperly stored, its reducing power will be diminished.

    • Solution: Use a freshly opened container of NaBH₄ or a reagent that has been stored in a desiccator. To test the activity of your NaBH₄, you can perform a small-scale reduction on a simple aldehyde like benzaldehyde.

  • Insufficient Reagent: While the stoichiometry of the reduction of an aldehyde with NaBH₄ is theoretically 1:0.25 (aldehyde:NaBH₄), in practice, it is common to use a larger excess of the reducing agent to ensure the reaction goes to completion.

    • Solution: Increase the molar equivalent of NaBH₄ to 1.5-2.0 equivalents relative to the aldehyde. This will help to drive the reaction forward.

  • Suboptimal Reaction Temperature: The reduction of aldehydes with NaBH₄ is typically performed at low temperatures (0-5 °C) to control the reaction rate and minimize side reactions. However, if the temperature is too low, the reaction may proceed very slowly.

    • Solution: Start the reaction at 0 °C and then allow it to slowly warm to room temperature over a few hours. Monitor the reaction progress by TLC.

  • Solvent Choice: The choice of solvent can significantly impact the reaction rate. Protic solvents like methanol or ethanol are commonly used for NaBH₄ reductions as they can activate the borohydride.

    • Solution: Ensure you are using an appropriate solvent. Methanol is often a good choice for this reduction.

  • pH of the Reaction Mixture: The stability and reactivity of NaBH₄ are pH-dependent. It is more stable under basic conditions.

    • Solution: While not always necessary for aldehyde reductions, if you suspect acidic impurities in your starting material, you could consider adding a small amount of a non-nucleophilic base. However, for most standard procedures, this is not required.

Issue 2: Presence of Multiple Spots on TLC After Reaction

Question: My TLC plate after the reduction reaction shows the product spot, the starting material spot, and a few other unidentified spots. What are these impurities, and how can I avoid them?

Answer:

The presence of multiple spots on your TLC plate indicates the formation of byproducts. Here are some likely culprits and how to address them:

  • Incomplete Reaction: As discussed in the previous point, if the reaction has not gone to completion, you will see both your starting material and product.

    • Solution: Ensure you are using active and a sufficient excess of the reducing agent, and allow the reaction to run for an adequate amount of time.

  • Over-reduction (less common with NaBH₄): While NaBH₄ is generally a mild reducing agent, under certain conditions, it could potentially interact with the chloro-substituent, though this is unlikely for this specific substrate.

    • Solution: Stick to the recommended reaction temperatures and avoid prolonged reaction times at elevated temperatures.

  • Side Reactions of the Aldehyde: Aldehydes can be prone to other reactions, such as aldol condensation, if basic impurities are present and the reaction is run at higher temperatures.

    • Solution: Maintain a low reaction temperature and ensure your starting material is pure.

  • Impurity in Starting Material: The impurities may have been present in your starting 5-chlorothiazole-2-carbaldehyde.

    • Solution: Check the purity of your starting material by TLC before starting the reaction. If necessary, purify the aldehyde by column chromatography or distillation.

Issue 3: Difficult Product Isolation and Purification

Question: I am having trouble isolating my this compound after the reaction work-up. The product seems to be water-soluble, and I am getting low recovery after extraction.

Answer:

The hydroxyl group in your product will increase its polarity and potential water solubility compared to the starting aldehyde. Here's how to optimize your work-up and purification:

  • Quenching the Reaction: After the reaction is complete, it is crucial to quench any excess NaBH₄. This is typically done by the slow addition of a dilute acid (e.g., 1M HCl) at 0 °C until the bubbling (hydrogen gas evolution) ceases.

    • Caution: The quenching process is exothermic and releases hydrogen gas. Perform this step slowly in a well-ventilated fume hood.

  • Extraction: Due to the potential water solubility of the product, a standard extraction with a single solvent might not be efficient.

    • Solution: Use a more polar organic solvent for extraction, such as ethyl acetate or a mixture of dichloromethane and isopropanol. Perform multiple extractions (at least 3-4 times) with the organic solvent to maximize the recovery of your product from the aqueous layer.

  • Brine Wash: After extraction, wash the combined organic layers with brine (saturated NaCl solution). This will help to remove any remaining water from the organic phase and can sometimes help to break up emulsions.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and then remove the solvent under reduced pressure.

  • Purification: If your crude product is still impure after extraction, column chromatography on silica gel is the recommended method for purification.

    • Typical Eluent System: A gradient of ethyl acetate in hexanes is commonly used. The optimal ratio will depend on the specific impurities present, but a starting point could be 20-30% ethyl acetate in hexanes.

Frequently Asked Questions (FAQs)

Q1: Can I use Lithium Aluminum Hydride (LiAlH₄) for this reduction?

A1: Yes, LiAlH₄ is a more powerful reducing agent than NaBH₄ and can also be used to reduce 5-chlorothiazole-2-carbaldehyde or its corresponding ester to this compound. However, LiAlH₄ is much more reactive and requires stricter handling procedures.

  • Key Considerations for LiAlH₄:

    • Anhydrous Conditions: LiAlH₄ reacts violently with water and other protic solvents. The reaction must be carried out in an anhydrous solvent (e.g., dry THF or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon).

    • Work-up: The work-up for a LiAlH₄ reaction is also more hazardous and typically involves the sequential and careful addition of water and then a sodium hydroxide solution (Fieser work-up) to quench the excess reagent and precipitate aluminum salts, which can then be filtered off.[1][2]

    • Safety: Always handle LiAlH₄ with extreme caution in a fume hood, away from any sources of water.

Q2: What is a typical protocol for the reduction of 5-chlorothiazole-2-carbaldehyde with NaBH₄?

A2: A general laboratory-scale protocol would be as follows:

  • Dissolve 5-chlorothiazole-2-carbaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by TLC (e.g., using 30% ethyl acetate in hexanes as the eluent).

  • Once the starting material is consumed, cool the reaction mixture back to 0 °C and slowly quench the excess NaBH₄ by adding 1M HCl dropwise until gas evolution stops.

  • Remove the methanol under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Q3: How can I monitor the progress of the reaction effectively?

A3: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the reaction progress.[3]

  • Procedure:

    • Prepare a TLC plate with three lanes: one for the starting material (SM), one for a co-spot (a mixture of the starting material and the reaction mixture), and one for the reaction mixture (RM).

    • Use a suitable eluent system, such as 30% ethyl acetate in hexanes.

    • The product, this compound, will be more polar than the starting aldehyde and will therefore have a lower Rf value (it will travel a shorter distance up the TLC plate).

    • The reaction is complete when the spot corresponding to the starting material in the RM lane has completely disappeared.

Q4: What are the expected spectroscopic data for this compound?

A4: While specific shifts can vary slightly depending on the solvent and instrument, here are some expected NMR data:

  • ¹H NMR (CDCl₃):

    • A singlet for the thiazole proton (CH -4) around δ 7.2-7.4 ppm.

    • A singlet or a doublet for the methylene protons (-CH₂ OH) around δ 4.8-5.0 ppm.

    • A broad singlet for the hydroxyl proton (-OH ) which can appear over a wide range and is exchangeable with D₂O.

  • ¹³C NMR (CDCl₃):

    • A peak for the thiazole carbon C2 (to which the methanol group is attached) around δ 165-170 ppm.

    • A peak for the thiazole carbon C4 around δ 120-125 ppm.

    • A peak for the thiazole carbon C5 (to which the chlorine is attached) around δ 140-145 ppm.

    • A peak for the methylene carbon (-C H₂OH) around δ 60-65 ppm.

It is always recommended to compare the obtained spectra with a reference standard or literature data for confirmation.

Visualizing the Workflow

To better understand the troubleshooting process, the following diagram illustrates a logical workflow for addressing low yield in your synthesis.

Troubleshooting_Workflow Start Low Yield of This compound Check_SM Analyze Starting Material (5-chlorothiazole-2-carbaldehyde) Start->Check_SM Check_Reagent Verify Reducing Agent (e.g., NaBH₄) Start->Check_Reagent Review_Conditions Review Reaction Conditions Start->Review_Conditions Review_Workup Review Work-up & Purification Procedure Start->Review_Workup SM_Pure Is Starting Material Pure? Check_SM->SM_Pure Reagent_Active Is Reducing Agent Active & Sufficient? Check_Reagent->Reagent_Active Conditions_Optimal Are Conditions (Temp, Time, Solvent) Optimal? Review_Conditions->Conditions_Optimal Workup_Efficient Is Extraction & Purification Efficient? Review_Workup->Workup_Efficient SM_Pure->Check_Reagent Yes Purify_SM Purify Starting Material (e.g., Chromatography) SM_Pure->Purify_SM No Reagent_Active->Review_Conditions Yes Use_New_Reagent Use Fresh/More Reducing Agent Reagent_Active->Use_New_Reagent No Conditions_Optimal->Review_Workup Yes Optimize_Conditions Optimize Reaction Conditions Conditions_Optimal->Optimize_Conditions No Optimize_Workup Optimize Work-up (e.g., different solvent, more extractions) Workup_Efficient->Optimize_Workup No Success Improved Yield Workup_Efficient->Success Yes Purify_SM->Check_Reagent Use_New_Reagent->Review_Conditions Optimize_Conditions->Review_Workup Optimize_Workup->Success

Caption: A troubleshooting workflow for addressing low yield in the synthesis of this compound.

References

(5-Chloro-1,3-thiazol-2-YL)methanol stability and degradation issues

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (5-Chloro-1,3-thiazol-2-YL)methanol

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this compound. Our goal is to equip you with the necessary knowledge to anticipate and resolve potential experimental challenges, ensuring the integrity of your results.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments with this compound. Each issue is followed by potential causes and detailed, step-by-step solutions.

Issue 1: Inconsistent or Lower-Than-Expected Potency in Biological Assays

You've prepared a stock solution of this compound and are observing variable or diminished activity in your cell-based or biochemical assays over time.

Potential Causes:

  • Degradation in Solution: Thiazole rings, particularly when substituted, can be susceptible to degradation under certain conditions. The hydroxymethyl group at the 2-position may also be reactive.

  • Improper Storage: Exposure to light, elevated temperatures, or inappropriate pH can accelerate the degradation of the compound.

  • Reaction with Media Components: Components in your assay buffer or cell culture media could be reacting with the compound.

Troubleshooting Workflow:

cluster_0 Problem: Inconsistent Potency Start Inconsistent or Low Potency Observed Check_Storage Verify Stock Solution Storage (Temp, Light, pH) Start->Check_Storage Initial Step Prep_Fresh Prepare Fresh Stock Solution Check_Storage->Prep_Fresh If storage was improper QC_Check Perform QC Check on Fresh Stock (e.g., HPLC, LC-MS) Prep_Fresh->QC_Check Best Practice QC_Check->Prep_Fresh If QC fails Assay_Control Run Assay with Fresh Stock and Positive/Negative Controls QC_Check->Assay_Control If QC passes Analyze_Results Analyze Results Assay_Control->Analyze_Results cluster_1 Problem: Unexpected Analytical Peaks Start Unexpected Peaks in HPLC/LC-MS Analyze_Method Review Analytical Method (Mobile Phase, Temp) Start->Analyze_Method Sample_Prep Review Sample Preparation and Handling Start->Sample_Prep Forced_Deg Conduct Forced Degradation Study (Acid, Base, Oxidative) Analyze_Method->Forced_Deg If method is suspect Sample_Prep->Forced_Deg If handling is suspect Identify_Peaks Identify Degradant Peaks by MS/MS Forced_Deg->Identify_Peaks To confirm degradants Optimize_Method Optimize Method to Minimize On-Column Degradation Identify_Peaks->Optimize_Method

Technical Support Center: Synthesis of (5-Chloro-1,3-thiazol-2-YL)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of (5-Chloro-1,3-thiazol-2-YL)methanol. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this critical heterocyclic building block. Here, we will explore common synthetic challenges and provide in-depth, field-proven troubleshooting strategies to help you navigate the intricacies of your experimental work. Our focus is on understanding the "why" behind the "how," ensuring your syntheses are both successful and reproducible.

Introduction

This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules. Its structural motifs are found in various pharmaceuticals and agrochemicals. The successful and clean synthesis of this compound is therefore of paramount importance. This guide will address potential side reactions and purification challenges encountered in three common synthetic routes:

  • Route A: Reduction of 5-Chloro-1,3-thiazole-2-carbaldehyde.

  • Route B: Reaction of a 2-metallo-5-chlorothiazole with formaldehyde.

  • Route C: Reduction of 5-Chloro-1,3-thiazole-2-carboxylic acid or its esters.

Route A: Troubleshooting the Reduction of 5-Chloro-1,3-thiazole-2-carbaldehyde

This is a frequently employed route due to the commercial availability of the starting aldehyde. While seemingly straightforward, several side reactions can diminish yield and complicate purification.

Q1: My reduction of 5-chloro-1,3-thiazole-2-carbaldehyde is sluggish or incomplete, with significant starting material remaining.

Possible Causes & Solutions:

  • Inactive Reducing Agent: Sodium borohydride (NaBH₄), a common choice for this reduction, can decompose upon exposure to moisture.[1]

    • Solution: Use a freshly opened container of NaBH₄ or a batch that has been stored in a desiccator. For more rigorous applications, consider titrating the hydride to determine its activity.

  • Insufficient Equivalents: While catalytic amounts can sometimes be effective, typically 1-2 equivalents of NaBH₄ are required for complete conversion.[2]

    • Solution: Incrementally increase the equivalents of NaBH₄, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Inappropriate Solvent: The choice of solvent can significantly impact the reactivity of NaBH₄.[1]

    • Solution: Protic solvents like methanol or ethanol are generally effective. If solubility of the starting material is an issue, a co-solvent system with THF or CH₂Cl₂ can be employed.

Q2: I'm observing a significant amount of an unexpected, higher molecular weight byproduct.

Possible Cause & Solution:

  • Pinacol Coupling: Reductive dimerization of the aldehyde can lead to the formation of a 1,2-diol (pinacol) byproduct. This is more common with one-electron reducing agents but can occur under certain conditions.

    • Solution: Ensure the reaction is homogenous and that the reducing agent is added in a controlled manner. Sticking to standard hydride donors like NaBH₄ or LiAlH₄ should minimize this side reaction.

Q3: My product is contaminated with (1,3-Thiazol-2-yl)methanol, the dechlorinated analog.

Possible Cause & Solution:

  • Over-reduction: Stronger reducing agents like Lithium aluminum hydride (LiAlH₄) can sometimes lead to the reduction of the C-Cl bond, especially with prolonged reaction times or elevated temperatures.

    • Solution: Opt for a milder reducing agent such as NaBH₄.[3] If LiAlH₄ must be used, perform the reaction at low temperatures (e.g., 0 °C to -78 °C) and monitor the reaction closely to quench it as soon as the starting material is consumed.

Problem Potential Cause Recommended Solution
Incomplete ReactionInactive/Insufficient NaBH₄Use fresh reagent, increase equivalents.
Pinacol Dimer FormationReductive CouplingEnsure homogenous reaction, controlled addition of NaBH₄.
Dechlorination of the Thiazole RingOver-reductionUse milder reducing agent (NaBH₄), low temperature, and monitor.

Experimental Workflow: Reduction of 5-Chloro-1,3-thiazole-2-carbaldehyde

cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Work-up & Purification Start Dissolve Aldehyde in Methanol Cool Cool to 0 °C (Ice Bath) Start->Cool Add_NaBH4 Add NaBH₄ Portion-wise Cool->Add_NaBH4 Stir Stir at 0 °C to RT (Monitor by TLC) Add_NaBH4->Stir Quench Quench with Acetone & Water Stir->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Purify by Column Chromatography Extract->Purify Product This compound Purify->Product

Caption: Workflow for the reduction of 5-Chloro-1,3-thiazole-2-carbaldehyde.

Route B: Troubleshooting the Reaction of 2-Metallo-5-chlorothiazole with Formaldehyde

This route involves the formation of a highly reactive organometallic intermediate, which, while powerful, is prone to several side reactions.

Q1: My reaction yields are consistently low, and I recover a lot of my starting material (e.g., 2-bromo-5-chlorothiazole).

Possible Cause & Solution:

  • Inefficient Metal-Halogen Exchange or Deprotonation: The formation of the Grignard or organolithium reagent is highly sensitive to reaction conditions.

    • Solution: Ensure all glassware is flame-dried and the reaction is conducted under a strictly inert atmosphere (argon or nitrogen). Solvents must be anhydrous. For Grignard formation, the use of freshly activated magnesium turnings is recommended. For lithiation, accurate titration of the butyllithium is crucial.

Q2: I am isolating 5-chloro-1,3-thiazole as a major byproduct.

Possible Cause & Solution:

  • Premature Quenching of the Organometallic Intermediate: The highly basic organometallic species will readily react with any available proton source, including trace amounts of water.

    • Solution: As with the previous point, rigorous exclusion of moisture is critical. Additionally, ensure that the formaldehyde source (e.g., paraformaldehyde) is thoroughly dried before use.

Q3: I have identified a symmetrical dimer, 2,2'-bis(5-chloro-1,3-thiazole), in my crude product.

Possible Cause & Solution:

  • Oxidative Coupling: Organometallic reagents can undergo oxidative homocoupling in the presence of oxygen.

    • Solution: Maintain a positive pressure of an inert gas throughout the reaction and workup. Degassing the solvent prior to use can also be beneficial.

Q4: My reaction with formaldehyde is messy, with multiple unidentified byproducts.

Possible Cause & Solution:

  • Formaldehyde Polymerization and Side Reactions: Formaldehyde is a reactive electrophile and can polymerize or undergo other undesired reactions, especially in the presence of strong bases.[4]

    • Solution: Use a reliable source of monomeric formaldehyde, often generated by cracking paraformaldehyde immediately before use. Alternatively, trioxane can be used. Inverse addition, where the organometallic reagent is added to a solution of formaldehyde, can sometimes minimize side reactions by keeping the concentration of the strong base low.

Problem Potential Cause Recommended Solution
Low ConversionIncomplete Organometallic FormationRigorous anhydrous/inert conditions, fresh reagents.
Formation of 5-chloro-1,3-thiazoleProton QuenchingStrict exclusion of moisture and other proton sources.
Dimer (2,2'-bis(5-chloro-1,3-thiazole))Oxidative CouplingMaintain a strict inert atmosphere.
Complex Mixture with FormaldehydeFormaldehyde Polymerization/Side ReactionsUse fresh monomeric formaldehyde, consider inverse addition.

Reaction Scheme: Formation of this compound and Key Side Reactions

cluster_side Side Reactions Start 2-Bromo-5-chlorothiazole Metallo 2-Lithio-5-chlorothiazole Start->Metallo n-BuLi, -78°C Product This compound Metallo->Product 1. HCHO 2. H₃O⁺ Protonated 5-chloro-1,3-thiazole Metallo->Protonated H⁺ Source (e.g., H₂O) Dimer 2,2'-bis(5-chloro-1,3-thiazole) Metallo->Dimer O₂ (Oxidative Coupling)

Caption: Key transformations in the synthesis via a 2-metallo intermediate.

Route C: Troubleshooting the Reduction of 5-Chloro-1,3-thiazole-2-carboxylic Acid or its Ester

This route is a viable alternative, particularly if the corresponding carboxylic acid or ester is readily available.

Q1: My attempt to reduce the carboxylic acid with NaBH₄ was unsuccessful.

Possible Cause & Solution:

  • Insufficient Reactivity of NaBH₄: Sodium borohydride is generally not a strong enough reducing agent to reduce carboxylic acids or esters.[3]

    • Solution: A more potent reducing agent like LiAlH₄ is required for this transformation.[5] Alternatively, the carboxylic acid can be converted to the acid chloride, which is then reducible by NaBH₄.[5][6]

Q2: The reduction of my ethyl ester with LiAlH₄ in ethanol gave a mixture of products.

Possible Cause & Solution:

  • Reactive Solvent: LiAlH₄ reacts violently with protic solvents like ethanol.

    • Solution: This reduction must be carried out in an anhydrous aprotic solvent such as diethyl ether or THF.

Q3: The reduction of the ester with LiAlH₄ seems to stall or is incomplete.

Possible Cause & Solution:

  • Incomplete Reaction: While LiAlH₄ is powerful, complete reduction may require elevated temperatures.

    • Solution: The reaction can be gently refluxed in THF to drive it to completion. Ensure all additions are done at a low temperature before heating.

Problem Potential Cause Recommended Solution
No reaction with NaBH₄Insufficient Reducing PowerUse LiAlH₄ for acids/esters.
Uncontrolled reaction with LiAlH₄Protic SolventUse anhydrous aprotic solvents (THF, Et₂O).
Incomplete reduction with LiAlH₄Insufficient TemperatureGently reflux in THF after initial addition at low temperature.

General FAQs

Q: What is the best way to purify the final product? A: Column chromatography on silica gel is generally effective. A gradient elution with a mixture of hexanes and ethyl acetate is a good starting point. Depending on the purity, recrystallization from a suitable solvent system may also be an option.[7]

Q: I've observed the formation of bis((5-chloro-1,3-thiazol-2-yl)methyl) ether as an impurity. How can I avoid this? A: This ether byproduct can form through the acid-catalyzed self-condensation of the product alcohol. This is more likely to occur during an acidic workup or upon heating in the presence of acid. To mitigate this, use a mild workup, for example, a saturated solution of ammonium chloride, and avoid excessive heat during purification.

Q: My purified product seems to degrade over time. What are the best storage conditions? A: Heterocyclic alcohols can be sensitive to air, light, and acid. It is advisable to store the purified this compound under an inert atmosphere, in a cool, dark place. If long-term storage is required, consider converting it to a more stable derivative, such as a silyl ether, which can be easily deprotected when needed.

References

Technical Support Center: Scaling Up the Production of (5-Chloro-1,3-thiazol-2-YL)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of (5-Chloro-1,3-thiazol-2-YL)methanol. This guide is designed for researchers, chemists, and drug development professionals who are transitioning this process from bench-scale to larger-scale production. Our focus is on providing practical, field-tested insights and troubleshooting strategies to navigate the common challenges encountered during this critical phase. We will delve into the causality behind experimental choices to ensure a robust, safe, and efficient process.

PART 1: Proposed Synthesis Workflow

The large-scale synthesis of this compound is most effectively approached via a two-stage process. This pathway is selected for its reliance on well-understood transformations and the relative availability of starting materials, which are critical considerations for scaling.

  • Stage 1: Hantzsch Thiazole Synthesis. Formation of the core thiazole ring, yielding an ester intermediate, ethyl 5-chloro-1,3-thiazole-2-carboxylate. This classic cyclocondensation reaction provides a reliable method for constructing the heterocyclic core.[1][2]

  • Stage 2: Selective Reduction. Reduction of the ethyl ester to the primary alcohol, this compound. This step requires a mild and selective reducing agent to avoid side reactions with the chlorinated thiazole ring.

Below is a diagrammatic representation of the proposed workflow.

Synthesis_Workflow cluster_stage1 Stage 1: Hantzsch Synthesis cluster_stage2 Stage 2: Selective Reduction SM1 Ethyl Glyoxalate Reaction1 SM1->Reaction1 Condensation SM2 Thiocarbamide SM2->Reaction1 Condensation Chlorination Chlorinating Agent (e.g., Sulfuryl Chloride) Intermediate Ethyl 5-chloro-1,3-thiazole-2-carboxylate Chlorination->Intermediate ReducingAgent Reducing Agent (e.g., LiAlH4 or NaBH4/LiCl) Intermediate->ReducingAgent Reduction FinalProduct This compound Reaction1->Chlorination Cyclization/ Chlorination ReducingAgent->FinalProduct caption Figure 1. Proposed two-stage synthesis workflow.

Caption: Figure 1. Proposed two-stage synthesis workflow.

PART 2: Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up process, presented in a question-and-answer format.

Stage 1: Hantzsch Synthesis of Ethyl 5-chloro-1,3-thiazole-2-carboxylate

Question 1: My reaction yield is significantly lower than in the lab-scale experiment. What are the likely causes?

Answer: When scaling up, heat and mass transfer limitations are the most common culprits for decreased yield.

  • Causality—Exothermic Reaction: The Hantzsch thiazole synthesis is often exothermic. On a small scale, the flask's high surface-area-to-volume ratio allows for efficient heat dissipation. On a large scale, this ratio decreases dramatically, leading to poor heat transfer. The resulting "hot spots" can cause solvent to boil locally or lead to thermal degradation of reactants and products.

  • Troubleshooting Steps:

    • Controlled Reagent Addition: Instead of adding reagents all at once, use a programmable addition funnel or pump to add the chlorinating agent (e.g., sulfuryl chloride) slowly and sub-surface. This maintains better temperature control.

    • Jacketed Reactor: Employ a jacketed reactor with a thermal fluid to precisely control the internal temperature. Monitor both the jacket temperature and the internal reaction temperature.

    • Stirring Efficiency: Ensure the reactor's overhead stirrer is powerful enough and the impeller is correctly sized to maintain a homogeneous mixture. Poor mixing can lead to localized high concentrations of reagents, promoting side reactions.

    • Solvent Choice: Consider a higher-boiling point solvent than used at the bench scale to create a wider operating temperature window. Common solvents for this reaction include dichloromethane or 1,2-dichloroethane.[3]

Question 2: I am observing the formation of significant, dark-colored, tar-like byproducts. Why is this happening?

Answer: Tar formation is typically a sign of polymerization or degradation reactions, often catalyzed by acid and heat.

  • Causality—Acid Generation: The reaction can generate acidic byproducts (e.g., HCl if using sulfuryl chloride). In a poorly mixed, large-scale reaction, localized high concentrations of this acid can catalyze the polymerization of the reactants or the product.

  • Troubleshooting Steps:

    • Include a Non-Nucleophilic Base: Add an acid scavenger like pyridine or 2,6-lutidine to the reaction mixture to neutralize the in-situ generated acid. This must be done carefully to avoid interfering with the primary reaction.

    • Optimize Temperature: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Create a temperature profile to identify the optimal balance.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidative side reactions, which can also contribute to colored impurities.[4]

Stage 2: Selective Reduction of the Ester

Question 3: The reduction is incomplete, and I have a mixture of starting material and product. How do I drive the reaction to completion?

Answer: Incomplete reduction at scale is often due to reagent deactivation or insufficient molar equivalents.

  • Causality—Reagent Reactivity: Common reducing agents like Sodium Borohydride (NaBH₄) have limited solubility and reactivity in solvents like THF or ethers. While Lithium Aluminum Hydride (LiAlH₄) is more powerful, its handling at scale presents significant safety challenges. Moisture is a key issue, as it rapidly quenches these hydride reagents.

  • Troubleshooting Steps:

    • Reagent Stoichiometry: At scale, it's common to increase the molar equivalents of the reducing agent slightly (e.g., from 1.5 to 1.8 eq.) to compensate for any inadvertent quenching.

    • Use an Activator: For NaBH₄, the addition of an activating agent like Lithium Chloride (LiCl) or Methanol can significantly enhance its reducing power.[5] This is often a safer and more cost-effective option than using LiAlH₄ at scale.

    • Strict Anhydrous Conditions: Ensure all solvents are rigorously dried and the reactor is dried (e.g., by heating under vacuum) before use. Transfer reagents under an inert atmosphere.

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction. Do not proceed to work-up until the starting material is fully consumed.

Question 4: During work-up, I'm getting a stable emulsion that is difficult to break. What is the cause and solution?

Answer: Emulsions during the aqueous work-up of reductions (especially with LiAlH₄) are caused by the formation of colloidal aluminum salts.

  • Causality—Quenching Procedure: The standard "Fieser" work-up (sequential addition of water, then NaOH solution) is designed to produce granular, easily filterable aluminum salts. If the addition rate or stoichiometry is incorrect, a gelatinous or colloidal precipitate forms, leading to emulsions.

  • Troubleshooting Steps:

    • Reverse Quench: For large-scale reactions, consider a "reverse quench" where the reaction mixture is slowly added to the quenching solution. This helps control the exotherm and particle size of the salts.

    • Rochelle's Salt Work-up: After the initial quench, add a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt) and stir vigorously for several hours or overnight. The tartrate chelates the aluminum salts, breaking the emulsion and resulting in a clear biphasic mixture.

    • Filter Aid: Add a filter aid like Celite® to the mixture before filtration to help trap the fine inorganic salts and prevent clogging of the filter.

PART 3: Frequently Asked Questions (FAQs)

Q: What are the most critical safety considerations when scaling up this synthesis? A: The primary hazards are associated with the chlorinating agent in Stage 1 and the hydride reducing agent in Stage 2.

  • Chlorinating Agents (e.g., Sulfuryl Chloride): Highly corrosive and toxic. Reacts violently with water. All additions must be performed in a well-ventilated fume hood or a closed, vented reactor. Personnel must wear appropriate PPE, including acid-resistant gloves, lab coat, and face shield.

  • Hydride Reducing Agents (e.g., LiAlH₄): Extremely pyrophoric and reacts violently with water and other protic solvents to produce flammable hydrogen gas. Must be handled under a strict inert atmosphere. The quenching process is highly exothermic and must be done slowly with adequate cooling.

Q: How can I best monitor reaction progress at a larger scale? A: Relying solely on visual cues is insufficient.

  • Chromatography (TLC/HPLC/GC): This remains the gold standard. Develop a reliable method at the lab scale. For scale-up, establish clear in-process controls (IPCs), such as "reaction is complete when the starting material peak is <1% of the product peak area by HPLC."

  • Temperature Monitoring: An abrupt change in the internal reaction temperature can signal the start or end of a reaction, or a dangerous exotherm.

  • Pressure Monitoring: In a sealed reactor, gas evolution (e.g., H₂ during quenching) can be monitored by a pressure transducer.

Q: What purification method is most suitable for the final product at scale? A: While column chromatography is useful in the lab, it is often impractical and expensive at a large scale.

  • Crystallization: This is the preferred method for industrial purification.[6] Develop a crystallization procedure by screening various solvents and solvent/anti-solvent systems (e.g., Isopropanol/Heptane, Ethyl Acetate/Hexane). The goal is to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in the mother liquor.

  • Distillation: If the product is thermally stable and has a suitable boiling point, vacuum distillation can be an effective alternative.[7] However, thermal stability must be confirmed via thermal gravitational analysis (TGA) or differential scanning calorimetry (DSC).

Below is a decision-making workflow for troubleshooting low product yield.

Troubleshooting_Yield Start Low Final Yield of This compound CheckStage1 Analyze Stage 1 Intermediate by HPLC/NMR. Is yield/purity low? Start->CheckStage1 CheckStage2 Analyze Crude Product from Stage 2. Is reduction incomplete? CheckStage1->CheckStage2 No Stage1Yes Yes CheckStage1->Stage1Yes Yes PurificationIssue Review Purification Step. High loss in mother liquor? CheckStage2->PurificationIssue No Stage2Yes Yes CheckStage2->Stage2Yes Yes PurificationYes Yes PurificationIssue->PurificationYes Yes FixStage1 Troubleshoot Stage 1: - Check temperature control - Verify reagent quality - Improve mixing - Add acid scavenger Stage1Yes->FixStage1 FixStage2 Troubleshoot Stage 2: - Use anhydrous solvents - Increase reducing agent eq. - Use activator (e.g., LiCl) - Monitor IPCs until completion Stage2Yes->FixStage2 FixPurification Optimize Purification: - Screen new crystallization solvents - Cool crystallization slowly - Analyze mother liquor for product - Consider re-extraction of aqueous layers PurificationYes->FixPurification

References

Troubleshooting guide for (5-Chloro-1,3-thiazol-2-YL)methanol experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for experiments involving (5-Chloro-1,3-thiazol-2-YL)methanol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and questions that arise when working with this versatile heterocyclic compound. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Compound Overview & Key Properties

This compound is a substituted thiazole derivative, a class of heterocyclic compounds widely utilized in medicinal chemistry and materials science.[1][2] Its structure, featuring a reactive hydroxymethyl group and a chlorinated thiazole ring, makes it a valuable building block for synthesizing more complex molecules.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 50398-78-2[4]
Molecular Formula C₄H₄ClNOS[4]
Molecular Weight 149.60 g/mol [4]
Appearance Typically a solid
Solubility Soluble in alcohols, ethers, and other common organic solvents. Moderately soluble in water.[5]
Storage Class Combustible Solids

Frequently Asked Questions (FAQs)

Q1: How should I store this compound to ensure its stability? A1: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and strong oxidizing agents. Long-term stability is best maintained under these conditions. For sensitive reactions, it is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from atmospheric moisture and oxygen.[6]

Q2: What are the primary safety precautions I should take when handling this compound? A2: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles with side shields, chemical-resistant gloves, and a lab coat. Avoid inhalation of dust or vapors and prevent contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.

Q3: In which solvents is this compound most suitable for reactions? A3: The choice of solvent is highly dependent on the specific reaction. For nucleophilic substitution reactions involving the hydroxyl group, polar aprotic solvents like DMF, DMSO, or acetonitrile are often suitable. For reactions where the thiazole ring participates, solvents like THF, dioxane, or toluene may be preferred. Always ensure the solvent is dry, especially for moisture-sensitive reactions.[6]

Q4: What are the characteristic peaks I should look for in NMR and Mass Spectrometry for this compound? A4:

  • ¹H NMR: Expect to see a singlet for the proton on the thiazole ring (C4-H), a singlet or triplet (depending on coupling) for the methylene protons (-CH₂OH), and a broad singlet for the hydroxyl proton (-OH). The exact chemical shifts will depend on the solvent used.

  • ¹³C NMR: Look for distinct signals corresponding to the carbon atoms of the thiazole ring and the methylene carbon.

  • Mass Spec (LCMS): The mass spectrum should show a molecular ion peak [M+H]⁺ at approximately 150.6 m/z, with a characteristic isotopic pattern [M+H+2]⁺ at ~152.6 m/z due to the presence of the chlorine atom.[7]

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific issues you might encounter during synthesis, purification, and subsequent reactions involving this compound.

Synthesis & Purification Issues

Problem: My synthesis yield is consistently low.

Low yields in heterocyclic synthesis can stem from several factors. A systematic approach is the most effective way to troubleshoot.[6]

  • Purity of Starting Materials: Impurities in reagents can act as catalysts for side reactions or inhibit the desired transformation.[6] Always verify the purity of your starting materials (e.g., via NMR or melting point) before starting the synthesis.

  • Reaction Conditions: Heterocyclic syntheses can be sensitive to temperature, reaction time, and reactant concentration.[6] Consider running small-scale trial reactions to optimize these parameters. For instance, in a Hantzsch thiazole synthesis, the initial condensation and subsequent cyclization steps may have different optimal temperatures.[8]

  • Atmospheric Control: Many reagents used in heterocyclic synthesis are sensitive to moisture and oxygen.[6] If your reaction is air-sensitive, ensure you are using proper inert atmosphere techniques, such as a nitrogen or argon blanket, and dry solvents.

  • Product Decomposition: The desired product may be unstable under the reaction or workup conditions. Monitor the reaction progress by TLC or LC-MS to check for the appearance of degradation products over time.[6]

Problem: I am having difficulty removing a persistent impurity after synthesis.

  • Recrystallization: If your product is a solid, recrystallization is a powerful purification technique. Experiment with different solvent systems. A good recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Column Chromatography: For non-crystalline products or impurities with similar polarity, column chromatography is the method of choice. A step-gradient elution with a solvent system like hexane/ethyl acetate or dichloromethane/methanol can effectively separate the desired compound.

  • Acid-Base Extraction: The thiazole nitrogen is weakly basic (pKa of ~2.5 for the conjugate acid).[9] It may be possible to perform an acid-base extraction to separate it from non-basic impurities. However, be cautious as the compound may not be stable in strongly acidic or basic conditions.

Reaction & Application Issues

Problem: The hydroxyl group is not reacting as expected in a substitution or esterification reaction.

  • Activation of the Hydroxyl Group: The hydroxyl group of this compound is a primary alcohol, but its reactivity can be influenced by the electron-withdrawing nature of the thiazole ring. It may be necessary to convert the hydroxyl group into a better leaving group, for example, by converting it to a tosylate or mesylate before performing a nucleophilic substitution.

  • Base Selection: For reactions requiring deprotonation of the hydroxyl group, a strong, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA) may be necessary.

  • Steric Hindrance: While the hydroxyl group is on a methylene spacer, the thiazole ring itself can present some steric bulk. Ensure that your reaction conditions allow for sufficient time and temperature for the reaction to proceed to completion.

Problem: I am observing unexpected side reactions involving the thiazole ring.

The thiazole ring has a complex reactivity profile.[10]

  • Electrophilic Attack: The thiazole ring can undergo electrophilic substitution, although it is generally less reactive than other five-membered heterocycles like pyrrole.[11] The C5 position is typically the most susceptible to electrophilic attack, but since it is substituted with a chlorine atom in this compound, reactivity at other positions might be observed under harsh conditions.[10]

  • Nucleophilic Attack: The C2 position of the thiazole ring is electron-deficient and can be susceptible to nucleophilic attack, especially if the ring is activated (e.g., by N-alkylation to form a thiazolium salt).[9][10] This can lead to ring-opening or substitution reactions.

  • Deprotonation: Strong bases can deprotonate the C2 proton of a thiazole ring.[9] While the 2-position of the target compound is substituted, it's a factor to consider in the reactivity of thiazoles in general.

Experimental Workflow & Protocols

General Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common experimental problems.

TroubleshootingWorkflow General Troubleshooting Workflow problem Problem Encountered e.g., Low Yield, Impurity, No Reaction check_reagents Verify Reagents Purity (NMR, GC/LC-MS) Concentration Age & Storage problem->check_reagents check_conditions Review Conditions Temperature Time Atmosphere (Inert?) Solvent (Dry?) check_reagents->check_conditions analyze_crude Analyze Crude Product TLC, LC-MS, ¹H NMR Identify Byproducts check_conditions->analyze_crude adjust_protocol Adjust Protocol Modify Conditions Change Reagents Alter Workup analyze_crude->adjust_protocol Identify issue success Problem Resolved Proceed with Experiment analyze_crude->success No issue found or minor fix adjust_protocol->check_reagents Iterate

Caption: A systematic workflow for diagnosing and resolving experimental issues.

Illustrative Synthesis Pathway

While multiple synthetic routes exist, a common approach to thiazole synthesis is the Hantzsch synthesis. The diagram below illustrates a conceptual pathway for forming a substituted thiazole ring.

HantzschSynthesis Conceptual Hantzsch Thiazole Synthesis thioamide Thioamide Derivative intermediate Intermediate Adduct thioamide->intermediate + haloketone α-Halocarbonyl Compound haloketone->intermediate thiazole Substituted Thiazole intermediate->thiazole Cyclization & Dehydration

Caption: The Hantzsch synthesis involves the reaction of a thioamide and an α-halocarbonyl.[8]

Protocol: O-Alkylation of this compound

This protocol is a general guideline for the O-alkylation of this compound to form an ether. Note: This is a representative procedure and may require optimization.

  • Preparation:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add this compound (1.0 eq).

    • Add anhydrous DMF (or another suitable polar aprotic solvent) to dissolve the starting material.

    • Cool the solution to 0 °C in an ice bath.

  • Deprotonation:

    • Slowly add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise to the stirred solution.

    • Caution: NaH reacts with moisture to produce flammable hydrogen gas. Ensure the reaction is under an inert atmosphere.

    • Allow the mixture to stir at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.

  • Alkylation:

    • Slowly add the alkylating agent (e.g., an alkyl halide, 1.0-1.2 eq) via syringe to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 4-24 hours.

  • Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Carefully quench the reaction by slowly adding ice-cold water.

    • Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired ether.

References

Technical Support Center: Enhancing the Reactivity of (5-Chloro-1,3-thiazol-2-YL)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (5-Chloro-1,3-thiazol-2-YL)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and unlock the full synthetic potential of this versatile building block. The inherent chemical functionalities of this molecule—a reactive hydroxymethyl group, an electron-deficient thiazole ring, and a chloro substituent—offer a wide array of possibilities for molecular elaboration. However, harnessing this potential requires a nuanced understanding of its reactivity.

This resource provides troubleshooting guidance and frequently asked questions to address specific issues you may encounter during your experiments. The protocols and explanations provided herein are grounded in established chemical principles to ensure reliable and reproducible outcomes.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the chemical modification of this compound.

Issue 1: Low Yield in Nucleophilic Substitution of the Hydroxymethyl Group

Question: I am attempting to convert the primary alcohol of this compound to an ether or an ester, but I am consistently obtaining low yields. What factors could be contributing to this, and how can I improve the reaction efficiency?

Answer:

Low yields in nucleophilic substitution reactions at the hydroxymethyl group of this compound often stem from incomplete activation of the alcohol or competing side reactions. The electron-withdrawing nature of the 5-chloro-1,3-thiazol-2-yl moiety can influence the reactivity of the adjacent hydroxymethyl group.

Causality and Strategic Solutions:

  • Inadequate Activation of the Hydroxyl Group: The hydroxyl group is a poor leaving group. For substitution to occur, it must first be converted into a better leaving group.

    • For Ether Synthesis (Williamson Ether Synthesis): Direct reaction with an alkyl halide under basic conditions may be inefficient. The first step should be the quantitative formation of the corresponding alkoxide.

    • For Ester Synthesis (Fischer Esterification): Acid-catalyzed esterification with a carboxylic acid can be an equilibrium-limited process.

  • Sub-optimal Reaction Conditions: Temperature, solvent, and choice of base or catalyst are critical.

    • Steric Hindrance: If your nucleophile is sterically bulky, the reaction rate may be significantly reduced.

    • Competing Reactions: The thiazole ring itself contains nucleophilic nitrogen and sulfur atoms, although their reactivity is attenuated by the chloro substituent. Under certain conditions, intermolecular reactions could lead to undesired byproducts.

dot

Caption: Troubleshooting workflow for low-yield ether and ester synthesis.

Issue 2: Difficulty in Oxidizing the Hydroxymethyl Group to an Aldehyde

Question: I am trying to oxidize this compound to the corresponding aldehyde, but I am either getting no reaction, over-oxidation to the carboxylic acid, or a complex mixture of products. How can I achieve a clean and high-yielding oxidation?

Answer:

The oxidation of primary alcohols to aldehydes is a common challenge, requiring mild and selective oxidizing agents to prevent over-oxidation. The presence of the sulfur and nitrogen atoms in the thiazole ring can also lead to undesired side reactions with certain oxidants.

Causality and Strategic Solutions:

  • Harsh Oxidizing Agents: Strong oxidants like potassium permanganate or chromic acid will readily oxidize the aldehyde intermediate to a carboxylic acid.

  • Reactivity of the Thiazole Ring: The thiazole ring can be susceptible to oxidation, especially at the sulfur atom, which can lead to the formation of sulfoxides or sulfones.[1]

  • Reaction Conditions: Temperature control is crucial. Many oxidation reactions are exothermic, and an increase in temperature can promote over-oxidation.

Recommended Protocols for Selective Oxidation:

Oxidizing SystemKey AdvantagesTypical Conditions
Dess-Martin Periodinane (DMP) Mild, high-yielding, and tolerant of many functional groups.DCM as solvent, room temperature.
Swern Oxidation (oxalyl chloride, DMSO, triethylamine) Excellent for sensitive substrates, generally high yields.Requires low temperatures (-78 °C), careful handling of reagents.
TEMPO-mediated Oxidation Catalytic, uses a co-oxidant like bleach (NaOCl).Biphasic system (DCM/water), requires careful pH control.
Manganese Dioxide (MnO₂) Effective for allylic and benzylic-type alcohols.Anhydrous solvent (DCM, chloroform), reflux.

Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add Dess-Martin Periodinane (1.1 - 1.5 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

  • Stir vigorously until the solid dissolves and the layers become clear.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude aldehyde.

  • Purify the crude product by column chromatography on silica gel.

Frequently Asked Questions (FAQs)

Q1: What is the general stability and recommended storage for this compound?

This compound is a solid that is generally stable under standard laboratory conditions. However, like many heterocyclic alcohols, it can be sensitive to strong acids, strong bases, and potent oxidizing agents. For long-term storage, it is recommended to keep it in a tightly sealed container in a cool, dry, and dark place. Storage under an inert atmosphere is advisable to prevent slow oxidation over time.

Q2: Can the chloro-substituent at the 5-position of the thiazole ring be displaced by a nucleophile?

While nucleophilic aromatic substitution (SNAr) is a known reaction for some activated chloro-heterocycles, the 5-position of the thiazole ring is generally less reactive towards nucleophilic attack compared to the 2-position.[2] The C2 position is more electron-deficient.[2] Displacement of the C5-chloro group typically requires harsh reaction conditions or the use of metal catalysis (e.g., palladium-catalyzed cross-coupling reactions). For most standard nucleophilic substitutions, the hydroxymethyl group is the more reactive site.

Q3: Are there any specific safety precautions I should take when working with this compound?

Standard laboratory safety precautions should be followed. This includes wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound is classified as an acute toxicant if swallowed, a skin irritant, and can cause serious eye damage. It is also a suspected respiratory irritant. Therefore, it should be handled in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

Q4: How can I convert the hydroxymethyl group into a chloromethyl group?

The conversion of the primary alcohol to a chloromethyl group is a common transformation to create a more reactive electrophilic site for subsequent nucleophilic substitutions.

dot

reaction_workflow start This compound reagent SOCl₂ or (COCl)₂/cat. DMF start->reagent Chlorination product 2-Chloro-5-(chloromethyl)thiazole reagent->product

Caption: Conversion of the hydroxymethyl to a chloromethyl group.

Experimental Protocol: Chlorination with Thionyl Chloride (SOCl₂)

  • In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl gas), suspend or dissolve this compound (1.0 eq) in an inert solvent like dichloromethane or toluene.

  • Cool the mixture in an ice bath.

  • Slowly add thionyl chloride (1.1 - 1.5 eq) dropwise. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux until the reaction is complete (monitor by TLC).

  • Carefully quench the excess thionyl chloride by slowly adding the reaction mixture to ice-water.

  • Separate the organic layer, and extract the aqueous layer with the same solvent.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify by distillation or chromatography as needed.

References

Technical Support Center: Synthesis of (5-Chloro-1,3-thiazol-2-YL)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of (5-Chloro-1,3-thiazol-2-YL)methanol. This critical intermediate is frequently utilized in the development of novel pharmaceuticals and agrochemicals. The following troubleshooting guide and frequently asked questions (FAQs) address common impurities and challenges encountered during its synthesis, providing practical solutions grounded in chemical principles to ensure the integrity of your experimental outcomes.

Introduction to Synthetic Challenges

The synthesis of this compound typically proceeds through the formation of its precursor, 2-chloro-5-chloromethyl-1,3-thiazole. A prevalent synthetic route involves the reaction of allyl isothiocyanate with a chlorinating agent, such as sulfuryl chloride, followed by oxidation.[1] This process, while effective, is known to generate a number of byproducts that can complicate purification and impact the quality of the final product.[1][2] The thermal instability of the chloromethyl intermediate further adds to the challenge, often leading to degradation during purification steps like distillation.[2]

This guide will dissect the common impurities encountered, their mechanisms of formation, and strategies for their detection and mitigation.

Troubleshooting Guide: Common Impurities and Solutions

This section addresses specific issues you may encounter during the synthesis and purification of this compound.

Issue 1: Presence of Unreacted Starting Materials in the Crude Product

Question: My post-reaction analysis (GC-MS or NMR) of the crude 2-chloro-5-chloromethylthiazole shows significant amounts of unreacted allyl isothiocyanate. What could be the cause and how can I resolve this?

Answer:

Root Cause Analysis:

  • Incomplete Reaction: The primary cause is often an incomplete reaction due to insufficient stoichiometry of the chlorinating agent, inadequate reaction time, or suboptimal temperature. The reaction of allyl isothiocyanate with a chlorinating agent like sulfuryl chloride is complex and requires precise control of reaction parameters.[1]

  • Low Reaction Temperature: While the initial chlorination is often performed at low temperatures (-40°C to +30°C) to control the exothermic reaction, a temperature that is too low can significantly slow down the reaction rate, leading to incomplete conversion.[1]

  • Poor Mixing: In heterogeneous reaction mixtures, inefficient stirring can lead to localized areas of low reagent concentration, preventing the reaction from going to completion.

Corrective and Preventive Actions:

  • Stoichiometry Check: Ensure that at least a stoichiometric amount of the chlorinating agent is used. A slight excess (1.1 to 1.5 equivalents) can help drive the reaction to completion.

  • Temperature Optimization: Gradually increase the reaction temperature after the initial exothermic phase. Monitor the reaction progress by TLC or a rapid GC analysis of an aliquot.

  • Extended Reaction Time: If temperature adjustment is not feasible, increasing the reaction time can allow for a more complete conversion.

  • Efficient Agitation: Use a suitable overhead stirrer or a magnetic stir bar that provides vigorous mixing to ensure homogeneity of the reaction mixture.

Analytical Detection Protocol: GC-MS

A Gas Chromatography-Mass Spectrometry (GC-MS) method is highly effective for detecting volatile starting materials like allyl isothiocyanate.

ParameterValue
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature 250°C
Oven Program Initial 50°C for 2 min, ramp to 280°C at 15°C/min, hold for 5 min
Carrier Gas Helium, constant flow of 1 mL/min
MS Detector Electron Ionization (EI) at 70 eV, scanning from m/z 40-400
Expected RT Allyl isothiocyanate will have a significantly shorter retention time than the product and other higher boiling point impurities.
Issue 2: Formation of Isomeric and Over-Chlorinated Byproducts

Question: My analysis indicates the presence of isomers of 2-chloro-5-chloromethylthiazole and potentially di- or tri-chlorinated species. Why is this happening and what can be done?

Answer:

Root Cause Analysis:

  • Reaction Pathway: The reaction of allyl isothiocyanate with chlorinating agents can proceed through different pathways, leading to the formation of regioisomers. The reaction is known to be "markedly severe" and can produce "plural byproducts".[2]

  • Excess Chlorinating Agent: Using a large excess of the chlorinating agent or conducting the reaction at elevated temperatures can lead to over-chlorination of the thiazole ring or the methyl group.

  • Starting Material Isomers: If the synthesis starts from 3-chloro-1-isothiocyanato-1-propene, the presence of both cis- and trans-isomers can lead to a mixture of products.[2]

Corrective and Preventive Actions:

  • Strict Stoichiometric Control: Carefully control the stoichiometry of the chlorinating agent. Adding the reagent dropwise at a controlled temperature can minimize localized excesses.

  • Temperature Management: Maintain the recommended temperature profile throughout the reaction. Avoid excessive heating, which can promote side reactions.

  • Purification Strategy: These closely related impurities can be challenging to remove.

    • Fractional Distillation under Vacuum: This can be effective but must be performed with care due to the thermal instability of the product.[2]

    • Crystallization: As suggested in the patent literature, crystallization can be a highly effective method for purifying 2-chloro-5-chloromethylthiazole.[1] Suitable solvents include aliphatic hydrocarbons, ethers, or esters.[1]

    • Chromatography: For laboratory-scale purifications, column chromatography on silica gel can be employed to separate isomers.

Workflow for Impurity Removal by Crystallization

crude Crude Product (with isomers) dissolve Dissolve in minimal hot solvent (e.g., hexane, ether) crude->dissolve cool Slow cooling to -20°C to 0°C dissolve->cool filter Filter crystals cool->filter wash Wash with cold solvent filter->wash mother_liquor Mother Liquor (enriched in impurities) filter->mother_liquor impurities remain in solution dry Dry under vacuum wash->dry pure Pure Product dry->pure

Caption: Workflow for the purification of 2-chloro-5-chloromethylthiazole by crystallization.

Issue 3: Premature Hydrolysis of the Chloromethyl Group

Question: During the synthesis or workup of 2-chloro-5-chloromethylthiazole, I am observing the formation of (2-chloro-1,3-thiazol-5-yl)methanol. How can I prevent this?

Answer:

Root Cause Analysis:

  • Presence of Water: The chloromethyl group is susceptible to nucleophilic substitution by water, leading to the formation of the corresponding alcohol. This can occur during the reaction if wet solvents are used, or during an aqueous workup. The patent literature emphasizes carrying out the reaction under water-free conditions.[1]

  • Basic Conditions in Workup: Washing the reaction mixture with a base to neutralize excess acid can accelerate the hydrolysis of the chloromethyl group.

Corrective and Preventive Actions:

  • Anhydrous Conditions: Use dry solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

  • Careful Workup: If an aqueous workup is necessary, use cold water or brine and minimize the contact time. If a basic wash is required, use a mild, cold base solution (e.g., saturated sodium bicarbonate) and perform the extraction quickly.

  • Non-Aqueous Workup: If possible, consider a non-aqueous workup. This could involve filtering the reaction mixture to remove any solids, followed by evaporation of the solvent under reduced pressure.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my synthesis of this compound?

A1: Based on the common synthetic routes, you should anticipate the following classes of impurities:

  • Starting Materials: Unreacted allyl isothiocyanate or its precursors.

  • Intermediates: Incomplete conversion can leave residual 2-chloro-5-chloromethylthiazole in your final product.

  • Over-chlorinated Species: Byproducts with additional chlorine atoms on the thiazole ring or side chain.

  • Isomers: Positional isomers of the chloromethyl group on the thiazole ring.

  • Hydrolysis Products: (2-chloro-1,3-thiazol-5-yl)methanol in the intermediate stage, or the diol if the 2-chloro group is also hydrolyzed.

  • Solvent Adducts: Byproducts formed from the reaction of reactive intermediates with the solvent.

Q2: How can I best monitor the progress of my reaction to minimize impurity formation?

A2: Thin-Layer Chromatography (TLC) and Gas Chromatography (GC) are excellent techniques for monitoring reaction progress.

  • TLC: Use a suitable solvent system (e.g., ethyl acetate/hexane) to track the disappearance of the starting material and the appearance of the product spot.

  • GC: A quick GC analysis of a reaction aliquot can provide a more quantitative assessment of the conversion and the emergence of any major byproducts.

Q3: My final product, this compound, is a solid. What is the best way to purify it?

A3: Recrystallization is a highly effective method for purifying solid this compound. A solvent screen should be performed to identify a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain in solution. Common solvent systems for recrystallization of similar compounds include ethanol/water, isopropanol, or toluene/heptane mixtures.

Q4: I am concerned about the thermal stability of 2-chloro-5-chloromethylthiazole during distillation. What are the best practices?

A4: To minimize thermal degradation during the distillation of 2-chloro-5-chloromethylthiazole:

  • Use High Vacuum: Distill under the highest vacuum reasonably achievable to lower the boiling point.

  • Short Path Distillation: Employ a short path distillation apparatus to minimize the residence time of the compound at high temperatures.

  • Monitor the Pot Temperature: Keep the temperature of the distillation flask as low as possible.

  • Avoid Overheating: Once the main fraction has been collected, do not try to distill the high-boiling residue to dryness, as this can lead to decomposition.

Q5: What is the mechanism for the formation of 2-chloro-5-chloromethylthiazole from allyl isothiocyanate?

A5: The reaction is believed to proceed through a multi-step mechanism. The chlorinating agent (e.g., sulfuryl chloride) first reacts with the allyl group, followed by an intramolecular cyclization involving the sulfur atom of the isothiocyanate. Subsequent elimination and aromatization steps lead to the formation of the thiazole ring. The complexity of this pathway provides multiple opportunities for side reactions and the formation of byproducts.

Synthetic and Impurity Formation Pathway

cluster_main Main Synthetic Pathway cluster_impurities Impurity Formation Pathways AITC Allyl Isothiocyanate Intermediate Chlorinated Intermediate AITC->Intermediate + SO2Cl2 Unreacted Unreacted AITC AITC->Unreacted Incomplete Reaction CCT 2-chloro-5-chloromethylthiazole Intermediate->CCT Cyclization/ Oxidation OverChlorination Over-chlorinated Byproducts Intermediate->OverChlorination Excess SO2Cl2 Isomers Isomeric Byproducts Intermediate->Isomers Alternative Cyclization Product This compound CCT->Product Hydrolysis Hydrolysis Premature Hydrolysis Product CCT->Hydrolysis + H2O

Caption: Simplified reaction scheme showing the main synthetic pathway and common impurity formation routes.

References

Storage and handling best practices for (5-Chloro-1,3-thiazol-2-YL)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (5-Chloro-1,3-thiazol-2-YL)methanol (CAS No. 145015-15-2). This resource is designed for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound in your experiments. Here, we address common questions and troubleshooting scenarios to support the integrity and success of your research.

Section 1: Frequently Asked Questions (FAQs)

This section covers the fundamental aspects of handling and storing this compound.

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage is crucial to maintain the stability and purity of the compound. It is recommended to store this compound in a cool, dry, and well-ventilated area.[1] The container should be tightly closed to prevent moisture absorption and contamination.[1] For long-term storage, maintaining these conditions is essential.

ParameterRecommended ConditionRationale
Temperature Cool, as specified on the product label.[2]Prevents thermal decomposition.
Atmosphere Dry, inert atmosphere (e.g., argon or nitrogen) if possible.Minimizes moisture and air exposure, which can lead to degradation.
Container Tightly sealed, original container.[1][3]Prevents contamination and exposure to light.
Location Well-ventilated, away from incompatible substances.[1]Ensures safety and prevents accidental reactions.
Q2: What are the known incompatibilities for this compound?

A2: this compound should be stored away from strong oxidizing agents and strong acids.[4] It is also advisable to avoid contact with alkaline materials (caustic solutions).[3] Mixing with these substances can lead to vigorous, potentially hazardous reactions.

Q3: What is the expected stability of this compound under standard laboratory conditions?

A3: The compound is generally stable under recommended storage conditions.[4] However, like many chlorinated heterocyclic compounds, it may be susceptible to degradation over time, especially if exposed to heat, light, or moisture.[5] No decomposition is expected if used according to specifications.[3]

Q4: What personal protective equipment (PPE) is required when handling this compound?

A4: Due to its potential hazards, appropriate PPE is mandatory. This includes:

  • Eye/Face Protection: Wear safety glasses with side shields or goggles. An eyewash fountain should be readily available.[1]

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat or other protective clothing.[3]

  • Respiratory Protection: Handle in a well-ventilated area or under a chemical fume hood to avoid inhaling dust or vapors.[1][2] If exposure limits are exceeded, NIOSH/MSHA-approved respiratory protection should be worn.

Section 2: Troubleshooting Guides

This section provides solutions to specific problems that may arise during experimentation.

Issue 1: Unexpected Side Products in a Reaction

Symptom: Your reaction yields a mixture of products, with significant impurities detected by TLC, HPLC, or NMR.

Possible Causes & Solutions:

  • Cause 1: Degradation of the Starting Material. this compound may have degraded due to improper storage.

    • Solution: Before use, verify the purity of your starting material using an appropriate analytical technique (e.g., NMR, GC-MS). If impurities are detected, consider purifying the compound by recrystallization or chromatography.[5]

  • Cause 2: Reaction with Atmospheric Moisture or Oxygen. The hydroxyl group and the thiazole ring can be sensitive to atmospheric conditions, especially in the presence of certain reagents.

    • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents to minimize side reactions.

  • Cause 3: Thermal Instability. The compound may decompose at elevated reaction temperatures.[5]

    • Solution: Attempt the reaction at a lower temperature. If the reaction requires heat, perform a small-scale test to determine the compound's stability at the desired temperature.

Issue 2: Low Reaction Yield

Symptom: The conversion of this compound to the desired product is significantly lower than expected.

Possible Causes & Solutions:

  • Cause 1: Inactive Reagent. The this compound may not be sufficiently reactive under the chosen conditions.

    • Solution: The hydroxyl group can be activated to improve its leaving group ability. For example, conversion to a tosylate or mesylate, or reaction with a halogenating agent (e.g., SOCl₂) to form the corresponding chloride, can facilitate subsequent nucleophilic substitution reactions.

  • Cause 2: Steric Hindrance. The thiazole ring and the chloro substituent may sterically hinder the approach of other reactants.

    • Solution: Consider using a less bulky nucleophile or a catalyst that can facilitate the reaction. Changing the solvent to one that better solvates the transition state may also improve the reaction rate.

  • Cause 3: Poor Solubility. The compound may not be fully dissolved in the reaction solvent, limiting its availability to react.

    • Solution: Select a solvent in which this compound is more soluble. Gentle heating may be an option if the compound is thermally stable at that temperature.

Workflow for Activating the Hydroxyl Group

The following diagram illustrates a general workflow for activating the hydroxyl group of this compound for subsequent reactions.

Caption: Workflow for hydroxyl group activation.

Issue 3: Difficulty in Product Purification

Symptom: The desired product is difficult to separate from unreacted starting material or byproducts.

Possible Causes & Solutions:

  • Cause 1: Similar Polarity of Components. The product and starting material may have very similar polarities, making chromatographic separation challenging.

    • Solution:

      • Optimize Chromatography: Experiment with different solvent systems (eluents) and stationary phases (e.g., silica gel, alumina) for column chromatography.

      • Derivatization: If the starting material has a free hydroxyl group and the product does not, you can react the crude mixture with a reagent that selectively derivatizes the starting material, changing its polarity for easier separation.

      • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[6]

  • Cause 2: Product Instability on Silica Gel. The acidic nature of silica gel can sometimes cause degradation of sensitive compounds.

    • Solution: Use a neutral stationary phase like neutral alumina or a deactivated silica gel (e.g., treated with triethylamine) for chromatography.

Logical Flow for Purification Strategy

The following diagram outlines a decision-making process for selecting a purification strategy.

purification_strategy start Crude Product Mixture is_solid Is the product a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes chromatography Perform Column Chromatography is_solid->chromatography No is_pure_solid Is the product pure? try_recrystallization->is_pure_solid is_pure_solid->chromatography No end_pure Pure Product is_pure_solid->end_pure Yes polarity_diff Are components separable by TLC? chromatography->polarity_diff optimize_chroma Optimize TLC solvent system polarity_diff->optimize_chroma No special_chroma Consider alternative chromatography (e.g., neutral alumina, prep-HPLC) polarity_diff->special_chroma Barely polarity_diff->end_pure Yes optimize_chroma->chromatography special_chroma->end_pure end_impure Further Characterization Needed

Caption: Decision tree for purification strategy.

Section 3: Safety and Disposal

Q5: What are the primary hazards associated with this compound?

A5: This compound is classified with several hazards. It is important to consult the safety data sheet (SDS) for detailed information.[7] General hazards may include:

  • Skin irritation[1]

  • Serious eye irritation[1]

  • May cause respiratory irritation[1]

  • Harmful if swallowed

Q6: How should I dispose of waste containing this compound?

A6: Waste material must be disposed of in accordance with local, state, and federal regulations.[3] Do not allow the product to enter drains or waterways.[1] Uncleaned containers should be treated as the product itself. Consult your institution's environmental health and safety (EHS) office for specific guidance on chemical waste disposal.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Analytical Characterization of (5-Chloro-1,3-thiazol-2-YL)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(5-Chloro-1,3-thiazol-2-YL)methanol (CAS No: 50398-78-2, Molecular Formula: C₄H₄ClNOS, Molecular Weight: 149.60 g/mol ) is a key heterocyclic intermediate in the synthesis of various pharmacologically active compounds and agrochemicals.[1] The thiazole ring is a fundamental scaffold in medicinal chemistry, valued for its diverse biological activities.[2][3] Consequently, the rigorous and unambiguous characterization of this intermediate is not merely a procedural step but a foundational requirement for ensuring the safety, efficacy, and reproducibility of the final product. The presence of subtle isomeric impurities or process-related contaminants can significantly impact downstream reactions and the toxicological profile of the active pharmaceutical ingredient (API).

This guide provides a comparative overview of essential analytical methods for the comprehensive characterization of this compound. We move beyond simple data reporting to explain the strategic rationale behind method selection, offering field-proven insights for researchers, quality control analysts, and process chemists. Our approach is rooted in establishing a self-validating analytical workflow, ensuring that data from orthogonal techniques converge to build a complete and trustworthy profile of the molecule.

Logical Workflow for Characterization

A robust characterization strategy follows a logical progression from initial identity confirmation to detailed structural elucidation and finally to quantitative purity assessment. This ensures efficiency and builds confidence in the material's quality at each stage.

G cluster_0 Phase 1: Identity & Structure Confirmation cluster_1 Phase 2: Purity & Impurity Profiling cluster_2 Phase 3: Physicochemical Properties MS Mass Spectrometry (MS) Confirm MW NMR NMR Spectroscopy (¹H, ¹³C) Unambiguous Structure MS->NMR Proceed if MW correct FTIR FTIR Spectroscopy Identify Functional Groups FTIR->NMR Proceed if key groups present HPLC HPLC-UV Quantitative Purity NMR->HPLC Confirm structure before purity LCMS LC-MS Identify Impurities HPLC->LCMS Investigate unknown peaks Thermal Thermal Analysis (DSC/TGA) Melting Point & Stability HPLC->Thermal Assess thermal properties of pure compound Batch New Batch of This compound Batch->MS Quick MW check Batch->FTIR Fast functional group screen G cluster_0 HPLC System Solvent Solvent Reservoir (Mobile Phase) Pump Pump Solvent->Pump Injector Autosampler/Injector Pump->Injector Column C18 Column Injector->Column Detector UV Detector Column->Detector Waste Waste Detector->Waste Computer Data System Detector->Computer Signal Sample Sample Vial Sample->Injector

References

A Comparative Guide to the Bioactivity of (5-Chloro-1,3-thiazol-2-YL)methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The thiazole scaffold, a five-membered aromatic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, forming the backbone of numerous bioactive compounds.[1] The introduction of a chloro substituent at the 5-position and a methanol group at the 2-position of the thiazole ring creates the versatile building block, (5-Chloro-1,3-thiazol-2-YL)methanol. Derivatization of the methanol moiety into esters, ethers, and other functional groups can profoundly influence the molecule's physicochemical properties and, consequently, its biological activity. This guide provides a comparative analysis of the bioactivity of various derivatives of this scaffold, offering insights into their potential as therapeutic agents. While direct comparative studies on a homologous series of this compound derivatives are not extensively documented in publicly available literature, this guide synthesizes data from structurally related 5-chlorothiazole analogs to elucidate key structure-activity relationships.

Unveiling the Bioactive Potential: A Focus on Anticancer and Antimicrobial Activities

Thiazole derivatives have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The presence of the electron-withdrawing chloro group on the thiazole ring often enhances the biological activity of these compounds.

Anticancer Activity: Targeting Proliferative Pathways

Several studies have highlighted the potent anticancer activity of chloro-substituted thiazole derivatives. These compounds often exert their effects by interfering with critical cellular processes in cancer cells, such as cell cycle progression and survival signaling pathways.

A notable example is a series of 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones, which have shown significant cytotoxic effects on various cancer cell lines.[4] One of the most active compounds in this series, 2h , which features a propanoic acid substituent, exhibited potent antimitotic activity with a mean GI50 value of 1.57 μM across a panel of 60 human cancer cell lines.[4] This compound was particularly effective against leukemia, colon cancer, CNS cancer, and melanoma cell lines, with GI50 values in the sub-micromolar to low micromolar range.[4]

Another study focused on novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives. Among the synthesized compounds, a derivative featuring a 4-chloro-2-methylphenyl amido group and a 2-chlorophenyl group at the 2-position of the thiazole ring demonstrated the highest inhibitory activity (48%) against the A-549 lung cancer cell line at a concentration of 5 µg/mL.[5]

The mechanism of action for many anticancer thiazole derivatives involves the inhibition of key enzymes or proteins that are crucial for cancer cell survival and proliferation. For instance, some 2-aminothiazole derivatives have been shown to act as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[6]

Comparative Anticancer Activity of Chloro-Thiazole Derivatives

Compound IDCancer Cell LineIC50/GI50 (µM)Reference
2h NCI-60 Panel (mean)1.57[4]
2f NCI-60 Panel (mean)2.80[4]
Compound 21 K563 (Leukemia)16.3[6]
Compound 27 HeLa (Cervical)1.6[6]
Compound 28 HT29 (Colon)0.63[6]
Compound 4b HL-60 (Leukemia)Not specified, but most active[7]
Compound 11c HepG-2 (Liver)~4 µg/mL[8]
Compound 6g MCF-7 (Breast)~4 µg/mL[8]

Note: The presented data is a compilation from different studies and direct comparison should be made with caution due to variations in experimental conditions.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The thiazole nucleus is a well-established pharmacophore in the development of antimicrobial agents.[3] The incorporation of a chlorine atom can enhance the antimicrobial potency of these derivatives.

A study on novel thiazole hydrazine derivatives, synthesized from 5-chlorosalicylaldehyde, demonstrated their potential as antimicrobial agents.[9] Several of these compounds were active against E. coli and C. albicans.[9] For instance, compounds 4b , 4g , and 4j exhibited better antifungal activity against C. albicans with a Minimum Inhibitory Concentration (MIC) of 250 µg/mL compared to the standard drug Griseofulvin (MIC = 500 µg/mL).[9]

Another investigation into 2-substituted aminothiazoles revealed that chloro-substituted derivatives displayed significant antibacterial and antifungal activity.[10] The mechanism of action for many antimicrobial thiazoles involves the inhibition of essential microbial enzymes, such as DNA gyrase.[3]

Comparative Antimicrobial Activity of Chloro-Thiazole Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
4b C. albicans250[9]
4g C. albicans250[9]
4j C. albicans250[9]
3c S. aureusNot specified, but significant[11]
3d S. aureusNot specified, but significant[11]
43b A. niger16.2[3]
43d C. albicans15.3[3]

Note: The presented data is a compilation from different studies and direct comparison should be made with caution due to variations in experimental conditions.

Experimental Protocols: A Guide to Bioactivity Assessment

The evaluation of the bioactivity of this compound derivatives relies on standardized and robust in vitro assays. Below are detailed protocols for assessing anticancer and antimicrobial activities, providing a framework for reproducible research.

Protocol 1: In Vitro Anticancer Activity Assessment using MTT Assay

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess cell viability.

Principle: The MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., A549, MCF-7, HCT-116) in appropriate cell culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Trypsinize the cells and perform a cell count using a hemocytometer.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compounds in dimethyl sulfoxide (DMSO).

    • Prepare serial dilutions of the test compounds in the culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

    • Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Assay and Data Analysis:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.

    • Incubate the plates for another 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Workflow for MTT Assay

MTT_Assay_Workflow start Start cell_seeding Cell Seeding (96-well plate) start->cell_seeding incubation1 24h Incubation (37°C, 5% CO₂) cell_seeding->incubation1 compound_treatment Compound Treatment (Serial Dilutions) incubation1->compound_treatment incubation2 48-72h Incubation compound_treatment->incubation2 mtt_addition Add MTT Solution incubation2->mtt_addition incubation3 4h Incubation mtt_addition->incubation3 formazan_dissolution Dissolve Formazan (DMSO) incubation3->formazan_dissolution absorbance_reading Read Absorbance (570 nm) formazan_dissolution->absorbance_reading data_analysis Data Analysis (% Viability, IC50) absorbance_reading->data_analysis end End data_analysis->end

Caption: Workflow of the MTT assay for assessing cell viability.

Protocol 2: In Vitro Antimicrobial Susceptibility Testing using Broth Microdilution Method

This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Principle: The broth microdilution method involves challenging a standardized inoculum of a microorganism with serial dilutions of an antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.

Step-by-Step Methodology:

  • Preparation of Inoculum:

    • Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) on appropriate agar plates.

    • Select several colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Microdilution Plates:

    • Prepare serial twofold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

    • The final volume in each well should be 100 µL.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared microbial inoculum to each well containing the compound dilutions and the positive control well.

    • Incubate the plates at 35-37°C for 16-20 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • A growth indicator dye (e.g., resazurin) can be added to aid in the determination of the endpoint.

Workflow for Broth Microdilution Assay

Broth_Microdilution_Workflow start Start prepare_inoculum Prepare Microbial Inoculum (0.5 McFarland) start->prepare_inoculum prepare_dilutions Prepare Serial Dilutions of Compounds in Broth start->prepare_dilutions inoculate_plate Inoculate Microtiter Plate prepare_inoculum->inoculate_plate prepare_dilutions->inoculate_plate incubate_plate Incubate Plate (Bacteria: 16-20h, Fungi: 24-48h) inoculate_plate->incubate_plate read_mic Determine MIC (Lowest concentration with no growth) incubate_plate->read_mic end End read_mic->end

Caption: Workflow of the broth microdilution assay for determining MIC.

Mechanistic Insights: How Chloro-Thiazole Derivatives Exert Their Effects

Understanding the mechanism of action is crucial for the rational design of more potent and selective drug candidates.

Anticancer Mechanisms

The anticancer activity of thiazole derivatives is often multi-faceted, targeting various signaling pathways that are dysregulated in cancer.

PI3K/Akt/mTOR Pathway Inhibition: The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Many thiazole derivatives have been shown to inhibit components of this pathway, leading to the induction of apoptosis (programmed cell death) in cancer cells.

PI3K_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Thiazole (5-Chloro-1,3-thiazol-2-YL) methanol Derivative Thiazole->PI3K Inhibits Thiazole->Akt Inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway and potential inhibition by thiazole derivatives.

Antimicrobial Mechanisms

The antimicrobial action of thiazole derivatives can be attributed to their ability to interfere with essential microbial processes.

Inhibition of DNA Gyrase: DNA gyrase is a bacterial enzyme that is essential for DNA replication, repair, and transcription. Some thiazole derivatives have been found to inhibit this enzyme, leading to bacterial cell death.[3]

DNA_Gyrase_Inhibition Thiazole (5-Chloro-1,3-thiazol-2-YL) methanol Derivative DNA_Gyrase Bacterial DNA Gyrase Thiazole->DNA_Gyrase Inhibits DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication Essential for Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death Inhibition leads to

Caption: Mechanism of action of some thiazole derivatives via inhibition of DNA gyrase.

Conclusion and Future Perspectives

Derivatives of this compound represent a promising class of compounds with significant potential for the development of novel anticancer and antimicrobial agents. The presence of the chloro substituent appears to be a key determinant of their bioactivity. While this guide provides a comparative overview based on structurally related compounds, further research focusing on the systematic synthesis and biological evaluation of a homologous series of this compound derivatives is warranted. Such studies will provide a more definitive understanding of the structure-activity relationships and pave the way for the rational design of more potent and selective therapeutic agents. Future investigations should also focus on elucidating the precise molecular targets and mechanisms of action of these compounds to facilitate their translation into clinical applications.

References

Navigating the Structure-Activity Landscape of (5-Chloro-1,3-thiazol-2-YL)methanol Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The introduction of a chlorine atom onto this heterocyclic system, as seen in the (5-Chloro-1,3-thiazol-2-YL)methanol core, offers a tantalizing prospect for modulating potency, selectivity, and pharmacokinetic profiles of drug candidates. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of hypothetical analogs of this compound, drawing upon established principles from related series of thiazole derivatives. We will explore the rationale behind experimental design, detail key methodologies for biological evaluation, and present data-driven insights to inform the design of novel therapeutic agents.

The this compound Scaffold: A Privileged Starting Point

The core structure, this compound, presents several key features for SAR exploration:

  • The Thiazole Ring: A five-membered aromatic heterocycle containing sulfur and nitrogen, which can participate in various non-covalent interactions with biological targets.

  • The C5-Chloro Substituent: This electron-withdrawing group can significantly influence the electronic properties of the thiazole ring, impacting its reactivity and potential to form halogen bonds with target proteins. The position of the chloro group is critical, as SAR studies on other thiazoles have shown that substitutions at different positions can dramatically alter biological activity.[2]

  • The C2-Methanol Group: This functional group provides a handle for further chemical modification and can act as a hydrogen bond donor or acceptor, crucial for anchoring the molecule within a binding pocket.

The synthesis of the core 2-chloro-5-hydroxymethylthiazole has been reported, highlighting its accessibility as a versatile intermediate for the generation of diverse analog libraries.[3]

Comparative SAR Analysis of Hypothetical Analogs

While specific SAR data for a broad series of this compound analogs is not extensively published, we can extrapolate from known SAR trends of other thiazole derivatives, particularly those investigated as anticancer and antimicrobial agents.

Modifications of the C2-Methanol Moiety

The hydroxyl group at the C2 position is a prime site for modification to explore its role in target engagement and to modulate physicochemical properties.

Analog Modification at C2 Anticipated Impact on Activity (Hypothetical) Rationale based on related compounds
1 (Core) -CH₂OHBaseline ActivityThe hydroxyl group can form key hydrogen bonds.
2 -CH₂OCH₃Potentially decreased activityMasking the hydroxyl group may disrupt crucial hydrogen bonding interactions.
3 -CH₂NH₂Potentially altered or enhanced activityIntroduction of a basic nitrogen atom could lead to new ionic interactions with the target.
4 -CHOPotentially increased reactivityThe aldehyde is an electrophilic center that could form covalent bonds with the target.
5 -COOHPotentially altered solubility and target interactionThe carboxylic acid introduces a negative charge and strong hydrogen bonding capabilities.
6 -CH₂-O-ArylPotential for enhanced activity through new interactionsThe aryl group can explore additional binding pockets and participate in π-stacking.

Table 1: Hypothetical Analogs with Modifications at the C2-Methanol Position and Their Anticipated SAR.

dot graph SAR_C2_Modification { layout=neato; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} Caption: SAR exploration at the C2-methanol position.

Modifications at the C4 Position of the Thiazole Ring

The C4 position of the thiazole ring is often a key site for substitution to modulate potency and selectivity. In many kinase inhibitors, for instance, this position is occupied by aryl or heteroaryl groups that interact with the hinge region of the kinase.

Analog Modification at C4 Anticipated Impact on Activity (Hypothetical) Rationale based on related compounds
1 (Core) -HBaseline ActivityUnsubstituted at C4.
7 -CH₃Potential for minor change in activitySmall alkyl groups may provide weak hydrophobic interactions.
8 -PhenylPotential for significantly enhanced activityThe phenyl group can engage in hydrophobic and π-stacking interactions, common in kinase inhibitors.
9 -4-FluorophenylPotentially enhanced activity and metabolic stabilityFluorine substitution can modulate electronic properties and block metabolic sites.
10 -Pyridin-4-ylPotential for enhanced activity and solubilityThe pyridine nitrogen can act as a hydrogen bond acceptor, a key interaction for many kinase inhibitors.

Table 2: Hypothetical Analogs with Modifications at the C4 Position and Their Anticipated SAR.

dot graph SAR_C4_Modification { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} Caption: SAR exploration at the C4 position of the thiazole ring.

Experimental Protocols for Biological Evaluation

To elucidate the SAR of this compound analogs, a tiered screening approach is recommended, starting with in vitro assays against relevant molecular targets and cell lines, followed by in vivo studies for promising candidates.

Anticancer Activity Evaluation

Given that many thiazole derivatives exhibit anticancer properties, often through kinase inhibition, the following assays are pertinent.[4]

3.1.1. In Vitro Kinase Inhibition Assay

This assay determines the direct inhibitory effect of the compounds on specific protein kinases that are often dysregulated in cancer.

Protocol:

  • Reagents and Materials: Recombinant human kinase, appropriate peptide substrate, ATP, kinase buffer, 96-well plates, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Assay Procedure: a. Add the kinase and peptide substrate to the wells of the 96-well plate. b. Add the test compounds at various concentrations. c. Initiate the kinase reaction by adding ATP. d. Incubate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence to quantify ADP production).

  • Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the kinase activity.

dot graph Kinase_Inhibition_Workflow { rankdir=LR; node [shape=record, style=rounded, fontname="Helvetica", fontsize=10, color="#202124", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} Caption: Workflow for in vitro kinase inhibition assay.

3.1.2. Cell-Based Antiproliferative Assay

This assay measures the ability of the compounds to inhibit the growth of cancer cell lines.

Protocol:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds and incubate for a specified period (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using a suitable method, such as the MTT assay, which measures the metabolic activity of viable cells.

  • Data Analysis: Calculate the GI₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Antimicrobial Activity Evaluation

Thiazole derivatives are also known for their antimicrobial properties.[2] The following assays can be used to assess this activity.

3.2.1. Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Protocol:

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

  • Compound Preparation: Prepare a serial dilution of the test compounds in a suitable broth medium.

  • Inoculation: Inoculate the wells of a 96-well plate containing the serially diluted compounds with the microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Based on the established importance of the thiazole ring and the influence of halogen substitutions in medicinal chemistry, systematic SAR studies are warranted. The hypothetical analogs and experimental protocols outlined in this guide provide a framework for initiating such investigations. Future work should focus on synthesizing and evaluating a diverse library of analogs to build a comprehensive SAR profile. This will involve exploring a wider range of substitutions at the C2, C4, and potentially the N3 positions of the thiazole ring. Promising compounds should then be advanced to more complex biological assays and in vivo models to assess their therapeutic potential. The insights gained from these studies will be invaluable for the rational design of the next generation of thiazole-based drugs.

References

A Senior Application Scientist's Guide to Thiazole Building Blocks: A Comparative Analysis of (5-Chloro-1,3-thiazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] The strategic selection of appropriately functionalized thiazole building blocks is therefore a critical decision in the design of efficient and successful synthetic campaigns. This guide provides an in-depth comparison of (5-Chloro-1,3-thiazol-2-yl)methanol , a unique bifunctional building block, against more conventional alternatives such as 2-aminothiazoles, thiazole-2-carbaldehydes, and thiazole-2-carboxylic acids. We will explore the distinct synthetic advantages conferred by the chloro and hydroxymethyl functionalities of the title compound and provide experimental data and protocols to guide researchers in leveraging its unique reactivity.

Introduction: The Enduring Importance of the Thiazole Scaffold

Thiazole and its derivatives are fundamental heterocyclic motifs that feature prominently in a wide spectrum of biologically active compounds, demonstrating antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2] This versatility has cemented the thiazole ring as a cornerstone in drug discovery. The specific substituents on the thiazole core dictate its physicochemical properties and its ability to interact with biological targets. Consequently, the choice of the initial building block—the starting point for synthetic elaboration—profoundly influences the entire drug development pipeline, from synthetic feasibility to the final compound's pharmacological profile. This guide aims to dissect the strategic advantages and disadvantages of several key thiazole building blocks to inform this critical selection process.

Focus Molecule: this compound – A Bifunctional Asset

This compound is a solid, bifunctional reagent that offers two distinct points for chemical modification: a nucleophilic primary alcohol at the C2 position and a halogenated C5 position. This dual functionality provides a unique synthetic flexibility that is not inherent in simpler, monofunctional thiazole building blocks.

Synthesis and Reactivity Profile

The synthesis of substituted thiazoles is most classically achieved via the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide.[3][4] Variations of this and other cyclization methods allow for the introduction of diverse substituents.

The key features of this compound are:

  • The 2-Hydroxymethyl Group (-CH₂OH): This primary alcohol is a versatile functional handle. It can be readily oxidized to the corresponding aldehyde or carboxylic acid, converted into a leaving group (e.g., tosylate or halide) for nucleophilic substitution, or used directly in ether and ester formation. This allows for the straightforward introduction of a variety of side chains and linkers at the C2 position.

  • The 5-Chloro Group (-Cl): The chlorine atom at the C5 position serves two main purposes. Firstly, as an electron-withdrawing group, it influences the electronics of the thiazole ring, affecting the reactivity of other positions. Secondly, while less reactive than aryl halides in some contexts, it can potentially participate in nucleophilic aromatic substitution (SNAr) reactions or certain metal-catalyzed cross-coupling reactions, offering a secondary site for late-stage functionalization. The presence of chlorine-containing motifs is also prevalent in many approved drugs.[5]

This combination allows for orthogonal chemical strategies, where the alcohol can be modified under one set of conditions while the chloride remains available for a subsequent, different type of transformation.

Comparative Analysis of Alternative Thiazole Building Blocks

While this compound offers unique advantages, other building blocks are more established "workhorses" in medicinal chemistry. Understanding their profiles is key to making an informed choice.

The Workhorse: 2-Aminothiazoles

The 2-aminothiazole moiety is perhaps the most ubiquitous thiazole building block in drug discovery, present in drugs like Dasatinib.[6]

  • Advantages: The amino group is an exceptionally versatile functional handle. It can be acylated to form amides, alkylated, diazotized to introduce other functionalities (like the 2-chloro group), and can act as a key hydrogen bond donor for target engagement.[7] Its synthesis via the Hantzsch reaction from thiourea and α-haloketones is well-established and generally high-yielding.[8]

  • Disadvantages & Scientific Rationale: Despite its utility, the 2-aminothiazole scaffold is often flagged as a potential "toxicophore." The concern stems from its susceptibility to metabolic activation, which can lead to the formation of reactive metabolites. This does not preclude its use, but it necessitates careful toxicological evaluation during lead optimization. It is also known to be a potential "pan-assay interference compound" (PAINS), which can lead to false positives in high-throughput screens.[9]

The Electrophile: Thiazole-2-carbaldehydes

Thiazole-2-carbaldehyde serves as a key electrophilic building block for constructing more complex molecules.

  • Advantages: The aldehyde group is a gateway to numerous transformations. It readily undergoes reductive amination to form secondary and tertiary amines, Wittig-type reactions to form alkenes, and can be used to form various heterocyclic rings. The thiazole itself can be considered a "masked formyl group," where the heterocycle is constructed and then later cleaved to reveal the aldehyde, a strategy known as the thiazole aldehyde synthesis.[10]

  • Disadvantages & Scientific Rationale: Aldehydes can be prone to self-condensation and oxidation, sometimes requiring careful handling or protection/deprotection steps, which adds to the synthetic workflow. Their synthesis often requires the use of organometallic intermediates (e.g., lithiated thiazoles) followed by quenching with a formylating agent like DMF, which may not be compatible with all functional groups.[11]

The Coupling Partner: Thiazole-2-carboxylic Acids

The formation of an amide bond is the most frequently used reaction in medicinal chemistry, making thiazole carboxylic acids invaluable.[12]

  • Advantages: The carboxylic acid is primed for robust and reliable amide bond formation using a vast arsenal of well-understood coupling reagents (e.g., HATU, EDC, HOBt).[13] This allows for the systematic exploration of structure-activity relationships (SAR) by coupling the thiazole core with diverse amine libraries.

  • Disadvantages & Scientific Rationale: The carboxylic acid itself can be challenging to introduce directly. Synthesis often involves oxidation of a precursor (like an alcohol or aldehyde) or hydrolysis of an ester, which might require harsh conditions. Furthermore, the electronic nature of the thiazole ring can make the carboxylic acid somewhat electron-deficient, which can occasionally slow coupling reactions with poorly nucleophilic amines.[14]

Data Presentation: Comparative Performance Summary

Building BlockKey Functional GroupCommon ReactionsSynthetic AccessibilityKey AdvantagesKey Disadvantages
This compound -CH₂OH, -ClOxidation, Esterification, Etherification, Nucleophilic Substitution (on CH₂), Potential SNAr (on C5)Moderate; requires multi-step or specialized Hantzsch precursors.Bifunctional for orthogonal synthesis; two distinct reactive sites.Less commercially common than alternatives; C5-Cl reactivity can be limited.
2-Aminothiazoles -NH₂Acylation, Alkylation, Diazotization, Buchwald-Hartwig CouplingHigh; classic, robust Hantzsch synthesis from thiourea.[3]Highly versatile amino handle; extensive literature precedent.Potential toxicophore/PAINS liability requiring careful screening.[9]
Thiazole-2-carbaldehydes -CHOReductive Amination, Wittig Reaction, CondensationsModerate; often requires organometallic intermediates.[11]Excellent electrophile for C-C and C-N bond formation.Can be unstable; may require protection/deprotection steps.
Thiazole-2-carboxylic Acids -COOHAmide Coupling, Esterification, Reduction to alcoholModerate; typically via oxidation or hydrolysis of precursors.Direct precursor for highly stable and common amide linkages.[13]Can be less reactive in couplings with electron-poor amines.[14]

Visualization of Synthetic Pathways

The following diagram illustrates the divergent synthetic potential of the four compared thiazole building blocks.

G cluster_0 This compound cluster_1 2-Aminothiazole cluster_2 Thiazole-2-carbaldehyde cluster_3 Thiazole-2-carboxylic Acid start1 This compound out1a Ester/Ether start1->out1a Acylation / Alkylation out1b Aldehyde start1->out1b Oxidation out1c Chloromethyl derivative start1->out1c Chlorination (SOCl₂) out1d C5-Substituted Product (SNAr) start1->out1d Nu:⁻ start2 2-Aminothiazole out2a Amide start2->out2a Acylation out2b N-Alkylated Thiazole start2->out2b Alkylation out2c 2-Halothiazole start2->out2c Sandmeyer Rxn start3 Thiazole-2-carbaldehyde out3a Secondary Amine start3->out3a Reductive Amination out3b Alkene start3->out3b Wittig Rxn out3c Primary Alcohol start3->out3c Reduction (NaBH₄) start4 Thiazole-2-carboxylic Acid out4a Amide start4->out4a Amide Coupling out4b Ester start4->out4b Esterification out4c Primary Alcohol start4->out4c Reduction (LiAlH₄)

Caption: Divergent reaction pathways from key thiazole building blocks.

Experimental Protocols

The following protocols are provided as self-validating, detailed procedures representative of common transformations for these building blocks.

Protocol 1: Synthesis of (5-Chloro-1,3-thiazol-2-yl)methyl Acetate

This protocol demonstrates the straightforward acylation of the primary alcohol on the title compound.

Causality: Acetic anhydride is used as the acylating agent with pyridine serving as both a nucleophilic catalyst (forming a highly reactive acetylpyridinium intermediate) and a base to neutralize the acetic acid byproduct, driving the reaction to completion.

  • Reaction Setup: To a solution of this compound (1.0 g, 6.68 mmol) in anhydrous dichloromethane (20 mL) in a round-bottom flask under a nitrogen atmosphere, add pyridine (0.80 mL, 10.0 mmol). Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Add acetic anhydride (0.76 mL, 8.02 mmol) dropwise to the stirred solution over 5 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The product spot should appear at a higher Rf than the starting material.

  • Workup: Upon completion, dilute the reaction mixture with dichloromethane (20 mL) and wash sequentially with 1M HCl (2 x 15 mL), saturated aqueous NaHCO₃ (1 x 15 mL), and brine (1 x 15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes to afford the title compound as a clear oil.

  • Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Amide Coupling of Thiazole-2-carboxylic Acid with Benzylamine

This protocol illustrates a standard amide coupling, a benchmark reaction for this class of building block.

Causality: EDC (a water-soluble carbodiimide) is used to activate the carboxylic acid, forming a reactive O-acylisourea intermediate. HOBt is added as a coupling additive to suppress racemization (if chiral centers are present) and improve efficiency by forming a more reactive HOBt-ester intermediate, which is less prone to side reactions. DIPEA is a non-nucleophilic base used to neutralize any hydrochloride salts and the acid formed during the reaction.

  • Reaction Setup: Dissolve Thiazole-2-carboxylic acid (500 mg, 3.87 mmol) in anhydrous N,N-Dimethylformamide (DMF, 15 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Reagent Addition: Add 1-Hydroxybenzotriazole (HOBt) (575 mg, 4.26 mmol) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (815 mg, 4.26 mmol) to the solution. Stir for 15 minutes at room temperature to pre-activate the acid.

  • Amine Addition: Add benzylamine (0.42 mL, 3.87 mmol) followed by N,N-Diisopropylethylamine (DIPEA) (1.35 mL, 7.74 mmol).

  • Reaction Monitoring: Stir the reaction at room temperature for 12-16 hours. Monitor for the consumption of the starting materials by TLC (eluent: 2:1 ethyl acetate/hexanes).

  • Workup: Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL). Combine the organic layers and wash with 1M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from ethyl acetate/hexanes or by flash column chromatography.

  • Validation: Confirm the structure and purity of the final amide product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Caption: A generalized, self-validating experimental workflow.

Conclusion: Strategic Selection of Thiazole Building Blocks

The optimal choice of a thiazole building block is fundamentally context-dependent and driven by the overall synthetic strategy.

  • 2-Aminothiazoles remain the go-to choice for rapid diversification via N-acylation and N-alkylation, provided that potential toxicity is addressed early in the discovery process.

  • Thiazole-2-carbaldehydes and -carboxylic acids are indispensable for building specific C-C, C-N, and amide bonds, respectively, and are pillars of convergent synthetic designs.

  • This compound emerges as a superior choice for strategies requiring orthogonal functionalization or the sequential introduction of different molecular fragments. The ability to leverage the distinct reactivity of the alcohol and the chloro-substituent provides a level of synthetic sophistication that can streamline the construction of complex target molecules.

By understanding the nuanced performance, reactivity, and potential liabilities of each building block, medicinal chemists can design more efficient, robust, and ultimately successful synthetic routes toward novel therapeutics.

References

A Comparative Guide to Validating the Mechanism of Action of (5-Chloro-1,3-thiazol-2-YL)methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For drug discovery professionals, the identification of a promising new chemical entity is merely the first step. The subsequent, and arguably more critical, phase is the rigorous validation of its mechanism of action (MoA). This guide provides a comprehensive framework for researchers working with (5-Chloro-1,3-thiazol-2-YL)methanol derivatives, a class of compounds showing potential in various therapeutic areas, including oncology.[1] We will move beyond a simple checklist of experiments, instead focusing on building a self-validating, logical narrative that confirms how a molecule truly functions within the complex cellular environment.

To illustrate this process, we will use a hypothetical derivative, "Thiazole Derivative 1" (TD-1) , which has been proposed to act as an inhibitor of a critical, disease-relevant protein kinase, hereafter referred to as "Kinase X."

The Validation Gauntlet: A Multi-Pillared Strategy

Validating an MoA is not a linear process but a triangulation of evidence. Confidence in a proposed mechanism is achieved by integrating data from three distinct but interconnected pillars of investigation: direct target engagement, downstream pathway modulation, and phenotypic consequence. A failure to build a cohesive story across these pillars can indicate off-target effects or an incorrect initial hypothesis.[2]

G cluster_0 Overall Validation Workflow Start Hypothesis: TD-1 Inhibits Kinase X Pillar1 Pillar 1: Direct Target Engagement (Does TD-1 bind to Kinase X?) Start->Pillar1 Biophysical Assays Pillar2 Pillar 2: Pathway Modulation (Does TD-1 block Kinase X activity in cells?) Pillar1->Pillar2 Functional Confirmation Pillar3 Pillar 3: Phenotypic Confirmation (Does TD-1 produce the expected biological effect?) Pillar2->Pillar3 Cellular Consequence Conclusion Validated Mechanism of Action Pillar3->Conclusion Synthesized Evidence

Caption: A strategic workflow for MoA validation.

Pillar 1: Confirming Direct Target Engagement

The foundational question is whether the compound physically interacts with its intended target in a relevant biological system.[3] An observed cellular effect without direct binding is a red flag for off-target or non-specific activity. We will employ two orthogonal methods to build confidence in target engagement.

A. Cellular Thermal Shift Assay (CETSA®): In-Situ Target Binding

The principle behind CETSA is that ligand binding stabilizes a target protein, making it more resistant to heat-induced denaturation.[4][5][6] This allows us to confirm target engagement within the native, complex environment of an intact cell, a significant advantage over assays using purified recombinant proteins.[7][8][9]

  • Cell Culture: Culture a relevant human cell line (e.g., a cancer cell line where Kinase X is active) to ~80% confluency.

  • Compound Treatment: Treat cells with TD-1 (e.g., 10 µM), a known Kinase X inhibitor (positive control), or vehicle (DMSO, negative control) for 1-2 hours.

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 68°C in 2°C increments) for 3 minutes, followed by immediate cooling on ice for 3 minutes.[5]

  • Cell Lysis: Lyse the cells via freeze-thaw cycles to release cellular contents.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Detection: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble Kinase X at each temperature point using Western blotting or ELISA.

  • Data Analysis: Plot the percentage of soluble Kinase X against temperature. A rightward shift in the melting curve for TD-1-treated cells compared to the vehicle control indicates thermal stabilization and thus, target engagement.

Treatment GroupApparent Melting Temp (Tagg)Thermal Shift (ΔTagg)Interpretation
Vehicle (DMSO)52.1°C-Baseline thermal stability.
Thiazole Derivative 1 (TD-1) 58.6°C +6.5°C Strong target engagement.
Known Kinase X Inhibitor59.3°C+7.2°CValidates assay performance.
Irrelevant Compound52.3°C+0.2°CNo significant engagement.
B. Chemoproteomics: Unbiased Target & Off-Target Profiling

To corroborate the CETSA findings and proactively identify potential off-targets, we utilize an affinity chromatography-based chemoproteomic approach, such as kinobeads.[10][11] This method uses beads coated with broad-spectrum kinase inhibitors to pull down a large portion of the cellular kinome.[12][13][14] By pre-incubating the cell lysate with our test compound, we can identify which kinases it binds to by observing their reduced affinity for the beads in a competitive manner.

  • Lysate Preparation: Prepare native cell lysate from the target cell line.

  • Competitive Binding: Aliquot the lysate and incubate with increasing concentrations of TD-1 (e.g., 0.1 µM to 50 µM) or vehicle for 1 hour.

  • Affinity Pulldown: Add the kinobead slurry to each lysate and incubate to allow kinases to bind.

  • Washing & Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the captured kinases.

  • Proteomic Analysis: Digest the eluted proteins into peptides and analyze them using liquid chromatography-mass spectrometry (LC-MS/MS).

  • Data Analysis: Quantify the abundance of each identified kinase in the TD-1-treated samples relative to the vehicle control. A dose-dependent decrease in a kinase's abundance indicates that TD-1 is binding to it and preventing its capture by the beads.

Kinase TargetIC₅₀ of Displacement (µM)Interpretation
Kinase X 0.25 Potent and primary target.
Kinase Y8.5Moderate off-target activity.
Kinase Z> 50No significant binding.

Pillar 2: Demonstrating Pathway Modulation

Confirming that TD-1 binds to Kinase X is crucial, but it's insufficient. We must also demonstrate that this binding event leads to a functional consequence—namely, the inhibition of the kinase's enzymatic activity within the cell. This is typically assessed by measuring the phosphorylation status of a known downstream substrate.[15][16][17]

G Upstream_Signal Upstream Signal (e.g., Growth Factor) Kinase_X Kinase X Upstream_Signal->Kinase_X Substrate Substrate Protein Kinase_X->Substrate pSubstrate Phosphorylated Substrate (Active Form) Substrate->pSubstrate Phosphorylation Cellular_Response Cellular Response (e.g., Proliferation) pSubstrate->Cellular_Response TD1 Thiazole Derivative 1 (TD-1) TD1->Kinase_X Inhibition

Caption: Hypothetical signaling pathway for Kinase X.

Western Blot Analysis of Substrate Phosphorylation

Western blotting is a robust and widely used technique to quantify changes in protein phosphorylation.[18] By using antibodies specific to the phosphorylated form of a known Kinase X substrate, we can directly visualize the inhibitory effect of TD-1.

  • Cell Treatment: Plate cells and allow them to adhere. Starve cells of serum overnight to reduce basal signaling, then treat with a range of TD-1 concentrations for 2 hours.

  • Stimulation: Stimulate the cells with an appropriate growth factor or agonist known to activate the Kinase X pathway for a short period (e.g., 15 minutes).

  • Lysis: Immediately lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis & Transfer: Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody against the phosphorylated substrate (p-Substrate). Subsequently, strip and re-probe the same membrane for the total amount of the substrate protein and a loading control (e.g., GAPDH) to ensure equal loading.[15]

  • Detection & Analysis: Use a secondary antibody conjugated to HRP or a fluorescent dye for detection. Quantify band intensities using densitometry software. Normalize the p-Substrate signal to the total substrate signal.

TD-1 Conc. (µM)Normalized p-Substrate Signal (Arbitrary Units)% Inhibition
0 (Vehicle)1.000%
0.10.6535%
0.5 0.48 52% (IC₅₀ ≈ 0.45 µM)
1.00.2179%
5.00.0892%

Pillar 3: Linking Mechanism to Phenotype

The final pillar connects the molecular mechanism (target inhibition) to a relevant cellular outcome.[19][20] If inhibiting Kinase X is known to reduce cell proliferation, then TD-1 should exhibit a potent anti-proliferative effect. This step is critical for establishing the therapeutic relevance of the compound's MoA.[21][22]

Cell Viability and Proliferation Assay

Assays like the MTT or CellTiter-Glo® assay are high-throughput methods to measure cell metabolic activity, which serves as a proxy for viability and proliferation.

  • Cell Seeding: Seed cells in a 96-well plate at a low density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of TD-1, a known Kinase X inhibitor, and a non-targeting control compound.

  • Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).

  • Assay Readout: Add the assay reagent (e.g., MTT or CellTiter-Glo®) according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control wells. Plot the normalized response against the compound concentration and fit a dose-response curve to calculate the IC₅₀ (the concentration that inhibits 50% of proliferation).

CompoundProliferation IC₅₀ (µM)Correlation with Target Inhibition (IC₅₀)
Thiazole Derivative 1 (TD-1) 0.52 Excellent (Target IC₅₀ ≈ 0.25 - 0.45 µM)
Known Kinase X Inhibitor0.35Excellent
Inactive Structural Analog> 100Confirms structure-activity relationship.

Synthesizing the Evidence: A Cohesive Conclusion

G CETSA CETSA shows TD-1 binds Kinase X in cells (ΔTagg = +6.5°C) Conclusion Conclusion: TD-1 acts by directly binding and inhibiting Kinase X, leading to an anti-proliferative effect. CETSA->Conclusion Kinobeads Kinobeads confirms Kinase X is a potent target (IC₅₀ = 0.25 µM) Kinobeads->Conclusion Western Western Blot shows TD-1 inhibits Kinase X activity (IC₅₀ = 0.45 µM) Western->Conclusion Phenotype TD-1 inhibits cell proliferation (IC₅₀ = 0.52 µM) Phenotype->Conclusion

References

A Researcher's Guide to Cross-Reactivity Profiling of (5-Chloro-1,3-thiazol-2-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The (5-chloro-1,3-thiazol-2-yl)methanol scaffold is a privileged structure in modern medicinal chemistry. Its unique electronic properties and synthetic tractability have made it a cornerstone for the development of a new generation of targeted therapeutics. Derivatives of this thiazole core have shown promise in a multitude of applications, from anticancer agents to potent kinase inhibitors.[1][2][3][4] The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a bioisostere for various functional groups, enabling it to interact with a wide range of biological targets.[1][5]

However, as with any promising chemical scaffold, the journey from a lead compound to a clinical candidate is fraught with challenges. One of the most critical hurdles is ensuring target specificity. Cross-reactivity, the unintended interaction of a drug candidate with proteins other than its intended target, can lead to a spectrum of adverse effects, ranging from diminished efficacy to severe toxicity.[6][7] This is particularly pertinent for kinase inhibitors, as the human kinome comprises over 500 members with highly conserved ATP-binding pockets, making off-target inhibition a significant concern.[6][8][9]

This guide provides a comprehensive framework for researchers and drug development professionals to systematically evaluate the cross-reactivity of novel compounds derived from this compound. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and offer a logical, tiered approach to building a robust selectivity profile for your compound of interest.

The Thiazole Scaffold in Kinase Inhibition: A Double-Edged Sword

The prevalence of the thiazole moiety in clinically approved and investigational kinase inhibitors, such as Dasatinib and Dabrafenib, is a testament to its utility.[1][2] Its ability to form key hydrogen bonds and engage in hydrophobic interactions within the ATP-binding cleft makes it an effective pharmacophore for kinase inhibition.[5]

However, this very versatility necessitates a rigorous evaluation of selectivity. The development of potent inhibitors often involves targeting the highly conserved ATP-binding site, which can inadvertently lead to the inhibition of multiple kinases.[6][7] While in some cases, this "polypharmacology" can be beneficial, an uncharacterized cross-reactivity profile is a significant liability.[7][8] Therefore, a systematic and multi-faceted approach to profiling is not just a regulatory requirement but a fundamental aspect of rational drug design.

A Tiered Approach to Cross-Reactivity Profiling

We advocate for a tiered approach to cross-reactivity assessment, starting with broad, cost-effective in silico methods and progressively moving towards more complex and physiologically relevant assays. This strategy allows for early identification of potential liabilities and informed decision-making throughout the drug discovery pipeline.

G cluster_0 Early Stage Discovery cluster_1 Lead Optimization cluster_2 Preclinical Development In Silico Profiling In Silico Profiling Biochemical Screening Biochemical Screening In Silico Profiling->Biochemical Screening Prioritize Targets Cell-Based Assays Cell-Based Assays Biochemical Screening->Cell-Based Assays Validate Hits Proteomic Profiling Proteomic Profiling Cell-Based Assays->Proteomic Profiling Unbiased Confirmation Final Selectivity Profile Final Selectivity Profile Proteomic Profiling->Final Selectivity Profile

Caption: Tiered workflow for cross-reactivity assessment.

Tier 1: In Silico and Computational Prediction

Before embarking on expensive and time-consuming wet-lab experiments, computational methods can provide valuable initial insights into the potential cross-reactivity of a novel thiazole derivative.[10][11][12]

  • Homology Searching: A primary in silico analysis involves comparing the protein sequence of the intended target with other proteins in the human proteome.[13] Tools like BLAST (Basic Local Alignment Search Tool) can identify proteins with high sequence similarity, particularly in the drug-binding site, which are potential candidates for off-target interactions.[14]

  • Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor.[15] By docking your thiazole derivative into the crystal structures of various kinases, you can estimate the binding affinity and identify potential off-target interactions. This can help in prioritizing which kinases to include in a biochemical screening panel.

Tier 2: In Vitro Biochemical Screening

Biochemical assays are the gold standard for quantifying the interaction between a compound and a purified protein. For kinase inhibitors, this typically involves measuring the inhibition of substrate phosphorylation.[7][8]

Key Experimental Consideration: ATP Concentration

A critical parameter in kinase assays is the concentration of ATP. Assays performed at low ATP concentrations (at or below the Michaelis constant, Km) will yield lower IC₅₀ values, reflecting the intrinsic affinity of the inhibitor.[7][8] It is best practice to run assays with ATP concentrations that approximate the Km for each kinase to allow for a more direct comparison of inhibitor potencies across different kinases.[8]

Comparative Data Table: Hypothetical Thiazole Derivative (Compound X) vs. Alternatives

KinaseCompound X IC₅₀ (nM)Comparator A (nM)Comparator B (nM)
Target Kinase 5 10 8
Off-Target Kinase 1500150>10,000
Off-Target Kinase 2>10,000502,500
Off-Target Kinase 31,2008005,000
Off-Target Kinase 48,000>10,000>10,000

Experimental Protocol: In Vitro Kinase Inhibition Assay (Radiometric)

  • Prepare Kinase Reaction Buffer: Typically contains a buffer (e.g., Tris-HCl), MgCl₂, and DTT.

  • Compound Dilution: Prepare a serial dilution of the test compound (e.g., your thiazole derivative) in DMSO.

  • Kinase Reaction: In a 96-well plate, add the kinase, the specific substrate peptide, and the test compound.

  • Initiate Reaction: Add the ATP mixture, which includes [γ-³³P]ATP, to start the reaction. Incubate at 30°C for a specified time (e.g., 30 minutes).

  • Stop Reaction: Spot the reaction mixture onto a phosphocellulose membrane. The phosphorylated substrate will bind to the membrane.

  • Wash: Wash the membrane extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Quantify: Measure the radioactivity on the membrane using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Tier 3: Cell-Based Assays for Target Engagement and Pathway Analysis

While biochemical assays are crucial, they do not fully recapitulate the complexity of the cellular environment. Cell-based assays are essential to confirm that the compound engages its intended target in a living cell and to assess its effect on downstream signaling pathways.[9]

G cluster_pathway Hypothetical Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (Intended Target) Growth_Factor->Receptor Downstream_Kinase_1 Downstream Kinase 1 Receptor->Downstream_Kinase_1 Thiazole_Inhibitor Thiazole Derivative Thiazole_Inhibitor->Receptor Downstream_Kinase_2 Downstream Kinase 2 (Potential Off-Target) Thiazole_Inhibitor->Downstream_Kinase_2 Cross-reactivity? Transcription_Factor Transcription Factor Downstream_Kinase_1->Transcription_Factor Downstream_Kinase_2->Transcription_Factor Cell_Proliferation Cell Proliferation Transcription_Factor->Cell_Proliferation

Caption: Cellular pathway analysis for cross-reactivity.

Experimental Protocol: Western Blot for Phospho-Protein Levels

  • Cell Culture and Treatment: Plate cells (e.g., a cancer cell line where the target kinase is active) and allow them to adhere. Treat the cells with various concentrations of the thiazole derivative for a specified time.

  • Cell Lysis: Wash the cells with cold PBS and then lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE: Separate the proteins by size by running equal amounts of protein from each sample on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a protein solution (e.g., BSA or non-fat milk) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody that specifically recognizes the phosphorylated form of the target protein or a potential off-target.

    • Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation of the protein of interest. A decrease in the phospho-signal for the intended target validates on-target activity. A change in the phosphorylation of other proteins may indicate off-target effects.

Tier 4: Unbiased Proteomic Profiling

For lead candidates approaching preclinical development, more advanced and unbiased methods can provide a global view of protein interactions. Chemical proteomics approaches, such as affinity chromatography coupled with mass spectrometry, can identify the full spectrum of proteins that bind to the thiazole derivative directly from a cell lysate.[16] This can uncover unexpected off-targets that would be missed by panel-based screening.

Conclusion

The this compound scaffold holds immense potential for the development of novel targeted therapies. However, realizing this potential requires a deep understanding of the interaction of its derivatives with the entire proteome. A rigorous, multi-tiered approach to cross-reactivity profiling, integrating in silico, biochemical, and cell-based methodologies, is paramount. By systematically building a comprehensive selectivity profile, researchers can mitigate the risks of off-target effects, enhance the safety and efficacy of their compounds, and ultimately increase the probability of clinical success. This guide provides a robust framework for these critical studies, empowering scientists to make data-driven decisions in the complex landscape of drug discovery.

References

Benchmarking (5-Chloro-1,3-thiazol-2-yl)methanol: A Comparative Guide to TAK1 Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor discovery, identifying novel scaffolds with therapeutic potential is a critical endeavor. This guide provides a comprehensive framework for benchmarking the uncharacterized compound, (5-Chloro-1,3-thiazol-2-yl)methanol, against a known inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1). Given the structural alerts within the thiazole moiety, a common feature in many kinase inhibitors, we hypothesize that this compound may exert its biological effects through the inhibition of TAK1, a pivotal kinase in inflammatory and cancer signaling pathways.

Introduction to TAK1: A Key Signaling Node

Transforming Growth Factor-β-Activated Kinase 1 (TAK1), also known as MAP3K7, is a serine/threonine kinase that plays a central role in mediating inflammatory responses.[1] It acts as a crucial signaling node downstream of various cytokine receptors, including tumor necrosis factor receptor (TNFR), interleukin-1 receptor (IL-1R), and Toll-like receptors (TLRs).[2][3][4] Upon activation by pro-inflammatory stimuli, TAK1 initiates a signaling cascade that leads to the activation of major downstream pathways, namely the Nuclear Factor-κB (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways (including JNK and p38).[2] Dysregulation of TAK1 signaling is implicated in a multitude of diseases, ranging from inflammatory conditions like rheumatoid arthritis to various forms of cancer, making it an attractive therapeutic target.[5][6][7]

The Benchmark Inhibitor: 5Z-7-Oxozeaenol

To rigorously evaluate the potential of this compound as a TAK1 inhibitor, a direct comparison with a well-characterized inhibitor is essential. For this purpose, we have selected 5Z-7-Oxozeaenol , a natural product that has been extensively documented as a potent and selective TAK1 inhibitor.[8][7] 5Z-7-Oxozeaenol has been shown to effectively suppress TAK1 activity, thereby blocking downstream inflammatory signaling and exhibiting anti-tumor effects in preclinical models.[8][9]

Compound Structure Mechanism of Action Reported IC50 (TAK1)
This compound ClSNCH2OHHypothesized to be a TAK1 inhibitorTo be determined
5Z-7-Oxozeaenol OOHOOHCovalent irreversible inhibitorVaries by assay, typically in the low nanomolar range

Experimental Design for Comparative Analysis

A multi-tiered approach is proposed to comprehensively benchmark this compound against 5Z-7-Oxozeaenol. This involves a combination of in vitro biochemical assays and cell-based functional assays.

In Vitro Biochemical Kinase Assay

Objective: To directly assess the inhibitory activity of this compound on purified TAK1 enzyme and determine its half-maximal inhibitory concentration (IC50).

Methodology: A common method for this is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[10][11][12][13]

Protocol:

  • Reagents: Recombinant human TAK1/TAB1 complex, Myelin Basic Protein (MBP) as a substrate, ATP, ADP-Glo™ Kinase Assay kit, and the test compounds.[10][12][13]

  • Procedure:

    • Prepare a serial dilution of this compound and 5Z-7-Oxozeaenol.

    • In a 384-well plate, add the TAK1/TAB1 enzyme, the kinase buffer, and the test compounds.

    • Initiate the kinase reaction by adding a mixture of MBP substrate and ATP.

    • Incubate at room temperature for a defined period (e.g., 60 minutes).[11]

    • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus reflects the kinase activity. The IC50 value is calculated by plotting the percentage of kinase inhibition against the log concentration of the inhibitor.

G cluster_0 Biochemical Assay Workflow Prepare Reagents Prepare Reagents Serial Dilution Serial Dilution Prepare Reagents->Serial Dilution Kinase Reaction Kinase Reaction Serial Dilution->Kinase Reaction Stop Reaction & Deplete ATP Stop Reaction & Deplete ATP Kinase Reaction->Stop Reaction & Deplete ATP Luminescence Detection Luminescence Detection Stop Reaction & Deplete ATP->Luminescence Detection IC50 Calculation IC50 Calculation Luminescence Detection->IC50 Calculation G cluster_1 Cell-Based Assay Workflow Transfect Cells Transfect Cells Seed & Treat Seed & Treat Transfect Cells->Seed & Treat Stimulate with TNFα/IL-1β Stimulate with TNFα/IL-1β Seed & Treat->Stimulate with TNFα/IL-1β Cell Lysis Cell Lysis Stimulate with TNFα/IL-1β->Cell Lysis Dual-Luciferase Assay Dual-Luciferase Assay Cell Lysis->Dual-Luciferase Assay Data Analysis Data Analysis Dual-Luciferase Assay->Data Analysis G cluster_inhibitors Inhibitors TNFα TNFα TNFR TNFR TNFα->TNFR TRADD/TRAF2 TRADD/TRAF2 TNFR->TRADD/TRAF2 TAK1 Complex (TAK1/TAB1/TAB2) TAK1 Complex (TAK1/TAB1/TAB2) TRADD/TRAF2->TAK1 Complex (TAK1/TAB1/TAB2) IKK Complex IKK Complex TAK1 Complex (TAK1/TAB1/TAB2)->IKK Complex Activates IκB IκB IKK Complex->IκB Phosphorylates for degradation NF-κB NF-κB IκB->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocates to Inflammatory Gene Expression Inflammatory Gene Expression Nucleus->Inflammatory Gene Expression This compound This compound This compound->TAK1 Complex (TAK1/TAB1/TAB2) 5Z-7-Oxozeaenol 5Z-7-Oxozeaenol 5Z-7-Oxozeaenol->TAK1 Complex (TAK1/TAB1/TAB2)

References

A Comparative Guide to the Synthetic Routes of (5-Chloro-1,3-thiazol-2-YL)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(5-Chloro-1,3-thiazol-2-YL)methanol is a key building block in medicinal chemistry, featuring prominently in the synthesis of a variety of pharmacologically active compounds. The presence of the chlorothiazole moiety imparts unique electronic and steric properties, making it a valuable scaffold for drug design and development. Consequently, efficient and scalable synthetic access to this intermediate is of paramount importance to researchers in the pharmaceutical and agrochemical industries. This guide provides a comparative analysis of four distinct synthetic strategies for the preparation of this compound, offering insights into the mechanistic underpinnings, experimental protocols, and relative merits of each approach.

Route 1: Synthesis from 2-Chloro-5-(chloromethyl)thiazole

This synthetic pathway commences with the readily available 2-chloro-5-(chloromethyl)thiazole and proceeds through a two-step sequence involving nucleophilic substitution followed by hydrolysis. This approach is attractive due to the commercial availability of the starting material, which is often synthesized on an industrial scale.

Reaction Pathway

Route_1 start 2-Chloro-5-(chloromethyl)thiazole intermediate 2-Chloro-5-(formyloxymethyl)thiazole start->intermediate Sodium formate, DMF product This compound intermediate->product Hydrolysis (e.g., NaOH/MeOH)

Caption: Synthesis of this compound from 2-Chloro-5-(chloromethyl)thiazole.

Mechanism and Rationale

The first step is a classic Williamson ether synthesis-like reaction, where the formate anion acts as a nucleophile, displacing the chloride from the chloromethyl group of the thiazole. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this SN2 reaction, facilitating the dissolution of the sodium formate and promoting the nucleophilic attack. The subsequent step is a simple ester hydrolysis under basic conditions to yield the desired primary alcohol.

Experimental Protocol

Step 1: Synthesis of 2-Chloro-5-(formyloxymethyl)thiazole

  • To a solution of 2-chloro-5-(chloromethyl)thiazole (1.0 eq) in anhydrous DMF, add sodium formate (1.2 eq).

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude formate ester.

Step 2: Synthesis of this compound

  • Dissolve the crude 2-chloro-5-(formyloxymethyl)thiazole in methanol.

  • Add a solution of sodium hydroxide (1.5 eq) in water.

  • Stir the mixture at room temperature for 2-3 hours until the hydrolysis is complete (monitored by TLC).

  • Neutralize the reaction mixture with dilute HCl.

  • Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Route 2: Formylation of 2-Chlorothiazole followed by Reduction

This route offers a direct approach to functionalize the C2-position of the thiazole ring. It relies on the deprotonation of 2-chlorothiazole at the 5-position, followed by quenching with a formylating agent and subsequent reduction of the resulting aldehyde.

Reaction Pathway

Route_2 start 2-Chlorothiazole intermediate 2-Chloro-1,3-thiazole-5-carbaldehyde start->intermediate 1. n-BuLi, THF, -78 °C 2. Ethyl formate product This compound intermediate->product NaBH4, Methanol

Caption: Synthesis via formylation of 2-chlorothiazole and subsequent reduction.

Mechanism and Rationale

The regioselectivity of the initial lithiation step is crucial. The proton at the C5 position of 2-chlorothiazole is the most acidic due to the inductive effect of the adjacent sulfur atom and the chlorine at C2. Therefore, treatment with a strong base like n-butyllithium at low temperatures selectively generates the 5-lithiated species. This organolithium intermediate is then trapped with an electrophilic formylating agent such as ethyl formate to introduce the aldehyde functionality. The final step is a straightforward reduction of the aldehyde to the primary alcohol using a mild reducing agent like sodium borohydride.

Experimental Protocol

Step 1: Synthesis of 2-Chloro-1,3-thiazole-5-carbaldehyde

  • Dissolve 2-chlorothiazole (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq, solution in hexanes) dropwise, maintaining the temperature below -70 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • Add ethyl formate (1.2 eq) dropwise to the reaction mixture.

  • Continue stirring at -78 °C for another 1-2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude aldehyde by column chromatography.

Step 2: Synthesis of this compound

  • Dissolve the 2-chloro-1,3-thiazole-5-carbaldehyde (1.0 eq) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 eq) portion-wise, controlling the temperature.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for an additional hour.

  • Quench the reaction by the careful addition of water.

  • Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the desired alcohol, which can be further purified by chromatography if necessary.

Route 3: Grignard Reaction of 2-Bromo-5-chlorothiazole

This classical organometallic approach involves the formation of a Grignard reagent from a suitably halogenated thiazole precursor, followed by its reaction with formaldehyde. This method is particularly useful when direct C-H activation is challenging.

Reaction Pathway

Route_3 start 2-Bromo-5-chlorothiazole intermediate 2-(Magnesiobromo)-5-chlorothiazole start->intermediate Mg, THF product This compound intermediate->product 1. Paraformaldehyde 2. H3O+ workup

Caption: Grignard-based synthesis of this compound.

Mechanism and Rationale

The synthesis begins with the preparation of 2-bromo-5-chlorothiazole. The bromine atom at the C2 position is more susceptible to oxidative addition with magnesium to form the Grignard reagent due to the higher reactivity of C-Br bonds compared to C-Cl bonds. The resulting Grignard reagent is a potent nucleophile that readily attacks the electrophilic carbon of formaldehyde. Paraformaldehyde is often used as a source of anhydrous formaldehyde gas upon heating. An acidic workup is then required to protonate the intermediate alkoxide and yield the primary alcohol.

Experimental Protocol

Step 1: Synthesis of 2-Bromo-5-chlorothiazole

  • (Note: A detailed, cited procedure for the synthesis of 2-bromo-5-chlorothiazole should be included here, for example, via Sandmeyer reaction of 2-amino-5-chlorothiazole.)

Step 2: Synthesis of this compound

  • Activate magnesium turnings (1.5 eq) in a flame-dried flask under an inert atmosphere.

  • Add a solution of 2-bromo-5-chlorothiazole (1.0 eq) in anhydrous THF dropwise to initiate the Grignard formation. A small crystal of iodine can be added as an initiator.

  • Once the reaction starts, add the remaining solution of the bromide at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • In a separate flask, heat paraformaldehyde (2.0 eq) to generate formaldehyde gas and bubble it through the Grignard solution under a positive pressure of inert gas. Alternatively, carefully add dried paraformaldehyde portion-wise to the Grignard reagent at 0 °C.[1][2]

  • Stir the reaction mixture for 2-3 hours at room temperature.

  • Cool the mixture to 0 °C and quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Route 4: Reduction of 5-Chlorothiazole-2-carboxylic Acid

This route involves the synthesis of the corresponding carboxylic acid at the C2 position, followed by its reduction to the primary alcohol. This is a robust and reliable transformation, although it may involve more steps compared to other routes.

Reaction Pathway

Route_4 start 2-Amino-5-chlorothiazole intermediate1 5-Chlorothiazole-2-diazonium salt start->intermediate1 NaNO2, HBr intermediate2 5-Chlorothiazole-2-carbonitrile intermediate1->intermediate2 CuCN intermediate3 5-Chlorothiazole-2-carboxylic acid intermediate2->intermediate3 H3O+, Δ product This compound intermediate3->product LiAlH4, THF

Caption: Synthesis via reduction of 5-chlorothiazole-2-carboxylic acid.

Mechanism and Rationale

The synthesis of the key carboxylic acid intermediate can be achieved from 2-amino-5-chlorothiazole via a Sandmeyer reaction. The amino group is first diazotized with sodium nitrite in an acidic medium, and the resulting diazonium salt is then displaced by a cyanide group using copper(I) cyanide. The nitrile is subsequently hydrolyzed under acidic or basic conditions to afford the carboxylic acid. Finally, the carboxylic acid is reduced to the primary alcohol using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[3] Esterification of the carboxylic acid followed by reduction with LiAlH₄ is also a common and effective alternative.

Experimental Protocol

Step 1: Synthesis of 5-Chlorothiazole-2-carboxylic acid

  • (Note: A detailed, cited procedure for the Sandmeyer reaction of 2-amino-5-chlorothiazole to the nitrile, followed by hydrolysis to the carboxylic acid should be included here.)

Step 2: Synthesis of this compound

  • In a flame-dried flask under an inert atmosphere, suspend lithium aluminum hydride (2.0 eq) in anhydrous THF.

  • Cool the suspension to 0 °C.

  • Slowly add a solution of 5-chlorothiazole-2-carboxylic acid (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for 2-4 hours.

  • Cool the reaction mixture to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting precipitate and wash it with THF.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude alcohol by column chromatography.

Comparative Analysis

ParameterRoute 1: From 2-Chloro-5-(chloromethyl)thiazoleRoute 2: Formylation of 2-ChlorothiazoleRoute 3: Grignard ReactionRoute 4: Reduction of Carboxylic Acid
Starting Material Availability Readily available commercially.2-Chlorothiazole is commercially available.2-Bromo-5-chlorothiazole may require synthesis.2-Amino-5-chlorothiazole is commercially available.
Number of Steps 2 steps from the chloromethyl derivative.2 steps from 2-chlorothiazole.2 steps from the bromo-chloro derivative.3-4 steps from the amino derivative.
Reagents and Conditions Mild conditions, common reagents.Requires cryogenic temperatures and pyrophoric n-BuLi.Requires careful handling of Grignard reagent and anhydrous conditions.Requires Sandmeyer reaction and a strong, pyrophoric reducing agent (LiAlH₄).
Yields (Typical) Moderate to good.Good to excellent.Moderate.Moderate over multiple steps.
Scalability Generally scalable.Scalability can be challenging due to low temperatures and pyrophoric reagents.Scalable with appropriate equipment for Grignard reactions.Sandmeyer reaction can be challenging to scale up.
Safety Considerations Relatively safe.Use of n-butyllithium requires stringent safety precautions.Grignard reagents are moisture-sensitive and can be pyrophoric.Diazonium salts can be explosive; LiAlH₄ is highly reactive with water.

Conclusion

The choice of the optimal synthetic route to this compound is contingent upon several factors, including the scale of the synthesis, the availability of starting materials and specialized equipment, and safety considerations.

  • Route 1 is a practical choice for laboratory-scale synthesis when the starting chloromethyl derivative is readily accessible, offering mild reaction conditions.

  • Route 2 is an elegant and direct approach that can provide high yields, but the requirement for cryogenic temperatures and the handling of pyrophoric organolithium reagents may limit its industrial applicability.

  • Route 3 represents a classic and reliable organometallic strategy, though it necessitates the preparation of a specific dihalogenated precursor.

  • Route 4 , while involving more steps, is a robust pathway that utilizes well-established transformations in organic synthesis.

For large-scale production, a thorough process safety assessment and cost analysis would be imperative to select the most economically viable and safe synthetic strategy. This comparative guide serves as a foundational resource for researchers to make an informed decision based on their specific needs and capabilities.

References

Purity Assessment of Synthesized (5-Chloro-1,3-thiazol-2-YL)methanol: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery and development, the meticulous characterization of novel chemical entities is paramount. The purity of a synthesized compound is not merely a quality control checkpoint but a fundamental prerequisite for reliable biological and pharmacological evaluation. This guide provides an in-depth comparative analysis of analytical methodologies for assessing the purity of (5-Chloro-1,3-thiazol-2-YL)methanol, a heterocyclic compound of significant interest. Drawing upon established principles and regulatory standards, this document is intended to equip researchers, scientists, and drug development professionals with the expertise to design and execute robust purity assessment protocols.

This compound, with its reactive chloro and hydroxyl functionalities, presents unique challenges and considerations in purity analysis. Potential impurities may arise from unreacted starting materials, intermediates, by-products of the synthetic route, and degradation products formed during synthesis, purification, or storage. A comprehensive purity assessment, therefore, necessitates a multi-faceted approach, employing orthogonal analytical techniques to ensure all potential impurities are detected and quantified.

The Synthetic Landscape and Potential Impurities

A deep understanding of the synthetic route is critical for predicting potential process-related impurities. While various synthetic strategies for thiazole derivatives exist, a common and efficient method is the Hantzsch thiazole synthesis.[1][2] A plausible synthetic pathway to this compound would involve the condensation of a suitable thioamide with a halogenated carbonyl compound, followed by chlorination and functional group manipulation.

A likely impurity profile could include:

  • Starting Materials: Unreacted thioamide and α-haloketone or α-halo-β-hydroxy ester precursors.

  • Intermediates: Incompletely reacted intermediates from any stage of the multi-step synthesis.

  • By-products: Products from side reactions, such as over-chlorination or the formation of isomeric thiazole structures.[3]

  • Degradation Products: The presence of the chloro and hydroxyl groups makes the molecule susceptible to hydrolysis, oxidation, and photolytic degradation.[4][5] Forced degradation studies under acidic, basic, oxidative, and photolytic conditions are therefore essential to identify potential degradants that may form under storage or stress conditions.[6][7][8]

  • Residual Solvents: Organic solvents used during synthesis and purification must be identified and quantified as they can have their own toxicological profiles.[9][10]

Comparative Analysis of Purity Assessment Methodologies

An effective purity assessment strategy relies on the synergistic use of multiple analytical techniques. Each method offers unique advantages in terms of selectivity, sensitivity, and the type of information it provides.

Analytical Technique Principle Strengths for this compound Analysis Limitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a mobile phase.Excellent for separating and quantifying non-volatile organic impurities and degradation products. High sensitivity with UV detection due to the aromatic thiazole ring.[11][12]May not be suitable for highly volatile impurities. Method development can be time-consuming.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on their boiling points and partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection.Ideal for the identification and quantification of volatile organic impurities, including residual solvents.[9][13] Mass spectrometry provides structural information for unknown impurity identification.Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for polar molecules like the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field, providing detailed information about molecular structure and environment.Provides unambiguous structural confirmation of the main component and can be used for the identification and quantification of structurally related impurities.[14][15]Lower sensitivity compared to chromatographic methods for trace impurity detection. Complex mixtures can lead to overlapping signals.
Elemental Analysis (CHNS) Combustion of the sample to convert elements into simple gases (CO2, H2O, N2, SO2), which are then quantified.Provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur, which can be compared to the theoretical values to assess overall purity.[5]Does not provide information on the nature of individual impurities. Insensitive to impurities with the same elemental composition as the main compound.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the key analytical techniques discussed. These protocols are designed to be self-validating systems, incorporating system suitability tests to ensure the reliability of the generated data.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This reverse-phase HPLC method is designed for the separation and quantification of this compound and its potential non-volatile impurities.

Workflow for HPLC Purity Assessment

HPLC_Workflow prep Sample Preparation (Dissolve in Mobile Phase) hplc HPLC System (Pump, Injector, Column, Detector) prep->hplc Inject separation Chromatographic Separation (Isocratic or Gradient Elution) hplc->separation detection UV Detection (e.g., 272 nm) separation->detection data Data Analysis (Peak Integration, Purity Calculation) detection->data

Caption: Workflow for HPLC purity analysis of this compound.

Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.[16]

  • Mobile Phase: A gradient elution using Mobile Phase A (e.g., 0.1% phosphoric acid in water) and Mobile Phase B (e.g., acetonitrile) is recommended to ensure the separation of impurities with a wide range of polarities.[16]

    • Gradient Program: A starting composition of 95% A and 5% B, ramping to 5% A and 95% B over 20 minutes, followed by a 5-minute hold and a 5-minute re-equilibration.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Based on the UV spectrum of the thiazole ring, a wavelength around 270-275 nm is likely to provide good sensitivity.[17][18] A PDA detector is advantageous for confirming peak purity and identifying co-eluting impurities.

  • Injection Volume: 10 µL.

System Suitability:

Before sample analysis, inject a standard solution of this compound (e.g., 1 mg/mL) five times. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is ≤ 2.0%, the tailing factor is between 0.8 and 1.5, and the theoretical plate count is > 2000.

Sample Preparation:

Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of the initial mobile phase composition to obtain a 1 mg/mL solution. Filter through a 0.45 µm syringe filter before injection.

Data Analysis:

The purity is calculated based on the area percent method. The area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Residual Solvents

This headspace GC-MS method is designed for the identification and quantification of volatile organic impurities, particularly residual solvents.

Workflow for GC-MS Residual Solvent Analysis

GCMS_Workflow sample_prep Sample Preparation (Dissolve in DMSO, Headspace Vial) headspace Headspace Autosampler (Equilibration and Injection) sample_prep->headspace gc Gas Chromatograph (Column, Temperature Program) headspace->gc Inject Vapor ms Mass Spectrometer (Ionization and Detection) gc->ms data_analysis Data Analysis (Library Search, Quantification) ms->data_analysis

References

A Researcher's Guide to the Spectroscopic Differentiation of (5-Chloro-1,3-thiazol-2-YL)methanol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise structural elucidation of heterocyclic compounds is a cornerstone of molecular design and quality control. Thiazole derivatives, in particular, are prevalent scaffolds in pharmacologically active agents, making the unambiguous identification of their isomers a critical task.[1] This guide provides an in-depth spectroscopic comparison of (5-Chloro-1,3-thiazol-2-YL)methanol and its primary positional isomers, grounded in experimental data and first-principle analysis. We will explore how ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry can be synergistically employed to distinguish these closely related molecules.

The Challenge: Differentiating Positional Isomers

The substitution pattern on the thiazole ring dictates the molecule's electronic distribution, steric profile, and ultimately, its biological activity. Therefore, confirming the correct isomeric form is not merely an analytical exercise but a prerequisite for meaningful pharmacological studies. This guide will focus on the six potential isomers where a single chloro group and a single methanol group are substituted on the thiazole ring.

G cluster_workflow Spectroscopic Analysis Workflow Sample Isomer Sample NMR NMR Acquisition (¹H, ¹³C, 2D) Sample->NMR FTIR FT-IR Acquisition Sample->FTIR MS MS Acquisition (EI or ESI) Sample->MS Data_Analysis Data Interpretation - Chemical Shifts - Frequencies - m/z & Isotope Pattern NMR->Data_Analysis FTIR->Data_Analysis MS->Data_Analysis Identification Isomer Identification Data_Analysis->Identification

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Chloro-1,3-thiazol-2-YL)methanol
Reactant of Route 2
Reactant of Route 2
(5-Chloro-1,3-thiazol-2-YL)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.